N-(2-Chlorophenyl)cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXMLNUDVRAJG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73108-79-9 | |
| Record name | NSC191390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
(2E)-N-(2-chlorophenyl)cinnamamide CAS number 105703-65-9 properties
An In-Depth Technical Guide to (2E)-N-(2-chlorophenyl)cinnamamide (CAS Number: 105703-65-9)
Foreword
This technical guide provides a comprehensive overview of (2E)-N-(2-chlorophenyl)cinnamamide, a molecule belonging to the versatile class of cinnamamides. As a Senior Application Scientist, my objective is to synthesize the available data with practical, field-proven insights for researchers, scientists, and professionals in drug development. The cinnamamide scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] This document will delve into the known properties, a plausible synthetic route, and the potential therapeutic applications of this specific chlorinated derivative, grounding all claims in authoritative references. Given the limited specific data available for CAS number 105703-65-9, this guide also leverages established knowledge of structurally related cinnamamides to propose experimental pathways and predict biological relevance, clearly delineating established facts from scientifically grounded hypotheses.
Molecular Identity and Physicochemical Properties
(2E)-N-(2-chlorophenyl)cinnamamide is an aromatic amide characterized by a cinnamoyl group attached to a 2-chloroaniline moiety. The "(2E)" designation specifies the trans configuration of the double bond in the cinnamoyl backbone, which is generally the more thermodynamically stable and biologically active isomer.[3]
Chemical Structure
The structure combines a phenylprop-2-enoyl core with a chlorinated phenyl ring, features known to influence lipophilicity and biological target interactions.
Caption: Molecular structure of (2E)-N-(2-chlorophenyl)cinnamamide.
Physicochemical Data Summary
Specific experimental data for CAS 105703-65-9 is not widely published. The table below includes calculated properties and data from a structurally identical compound with a different CAS number (73108-79-9), which should be considered representative.[4]
| Property | Value | Source / Method |
| CAS Number | 105703-65-9 | - |
| Molecular Formula | C₁₅H₁₂ClNO | Calculated |
| Molecular Weight | 257.72 g/mol | Calculated |
| IUPAC Name | (2E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | IUPAC Nomenclature |
| Physical Form | Solid | Assumed, based on related compounds |
| Purity | >97% (Typical for commercial samples) | Supplier Data (for CAS 73108-79-9) |
| Storage | Sealed in dry, room temperature | Supplier Data (for CAS 73108-79-9) |
| InChI Key | FKLXMLNUDVRAJG-ZHACJKMWSA-N | Standard Identifier |
Synthesis and Characterization
The synthesis of N-aryl cinnamamides is well-established in the literature.[5][6] The most direct and common method is the acylation of a substituted aniline with cinnamoyl chloride, often under Schotten-Baumann conditions. This approach is reliable and generally provides good yields.
Proposed Synthetic Workflow
The reaction involves the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic carbonyl carbon of cinnamoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the HCl byproduct.
Caption: A standard laboratory workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for cinnamamide synthesis.[5][6][7]
-
Preparation: To a solution of 2-chloroaniline (1.0 eq) and pyridine (1.0 eq) in anhydrous acetone (or THF) in a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice bath (0°C).
-
Reaction: Add a solution of cinnamoyl chloride (1.0 eq) in anhydrous acetone dropwise to the stirred aniline solution over 15 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 3N HCl.[7] Shake vigorously and allow the layers to separate.
-
Extraction: Collect the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the pure product.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cinnamoyl group with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry.[3] Aromatic protons for both phenyl rings will appear in the downfield region (δ 7-8 ppm). The amide N-H proton will appear as a singlet.
-
¹³C-NMR: The carbon spectrum will show a characteristic signal for the amide carbonyl carbon around δ 164-166 ppm.[7] Signals for the olefinic and aromatic carbons will also be present in their expected regions.
-
FT-IR: The infrared spectrum should display a strong absorption band for the C=O stretch of the amide (around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching C₁₅H₁₂ClNO.[7]
Potential Biological Activities and Therapeutic Relevance
While (2E)-N-(2-chlorophenyl)cinnamamide itself has not been extensively studied, the broader class of cinnamamides and their halogenated derivatives exhibit a wide range of biological activities.[1] This provides a strong rationale for investigating the therapeutic potential of this specific compound.
Antimicrobial Activity
The introduction of halogens into the structure of N-arylcinnamamides is a known strategy to enhance antibacterial activity.[1][9] Studies on series of 4-chloro and 3,4-dichlorocinnamanilides have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][9] The mechanism is often linked to the disruption of bacterial cellular processes. It is plausible that (2E)-N-(2-chlorophenyl)cinnamamide could exhibit similar antimicrobial properties.
Anticonvulsant Properties
The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for anticonvulsant properties.[10] Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as halogens, on the phenyl ring can increase anticonvulsant activity.[11] This suggests that the 2-chloro substitution in the target molecule may confer or enhance activity related to the central nervous system (CNS). The proposed mechanisms for related compounds involve modulation of GABAₐ receptors, NMDA receptors, and various ion channels.[2][10]
Anticancer and Anti-inflammatory Potential
Numerous cinnamamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[3] Some derivatives act as antitubulin agents, disrupting microtubule polymerization and inducing cell cycle arrest. Additionally, the cinnamamide scaffold is found in compounds with anti-inflammatory properties.[2]
Caption: Overview of potential therapeutic applications based on related compounds.
Safety, Handling, and Toxicology
Specific toxicology data for CAS 105703-65-9 are not available. General precautions for handling novel, uncharacterized chemical compounds should be strictly followed.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed (H302) and toxic to aquatic life (H411). May cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12][14] In case of contact, rinse the affected area immediately with plenty of water.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[12]
Conclusion and Future Directions
(2E)-N-(2-chlorophenyl)cinnamamide is a synthetic compound with a high potential for biological activity, inferred from extensive research on the cinnamamide class. While specific data for this molecule is scarce, its structure suggests promising avenues for investigation, particularly in the fields of antimicrobial and CNS drug discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: Performing the proposed synthesis and obtaining full, unambiguous spectroscopic data to create a public record for this compound.
-
Physicochemical Profiling: Experimentally determining key properties such as melting point, solubility in various solvents, and lipophilicity (LogP).
-
Broad Biological Screening: Evaluating the compound's activity in a panel of assays, including antimicrobial (against resistant bacterial strains), anticancer (against various cell lines), and anticonvulsant models.
-
Mechanism of Action Studies: If significant biological activity is confirmed, subsequent studies should aim to elucidate the specific molecular targets and pathways involved.
This guide serves as a foundational document to stimulate and direct future research into this promising, yet under-investigated, chemical entity.
References
-
Doležal, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Available at: [Link]
-
Zagaja, M., et al. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. International Journal of Molecular Sciences. Available at: [Link]
-
Cenicola, M. L., et al. (1977). Structure-activity Relationship in Cinnamamides. 2. Synthesis and Pharmacological Evaluation of Some (E)- And (Z)-N-alkyl-alpha, Beta-Dimethylcinnamamides Substituted on the Phenyl Group. Journal of Medicinal Chemistry. Available at: [Link]
-
Doležal, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. ResearchGate. Available at: [Link]
-
Chemsrc. (2E)-N-Cyclopropyl-2-hexenamide | CAS#:950986-78-4. Chemsrc. Available at: [Link]
-
Jeon, Y.-J., et al. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules. Available at: [Link]
-
Mantu, D., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem. Available at: [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
de Oliveira, A. C. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Available at: [Link]
-
Du, L., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. ResearchGate. Available at: [Link]
-
Raju, B., et al. (2022). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. International Journal of Drug Development and Research. Available at: [Link]
-
Du, L., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules. Available at: [Link]
-
Raju, B., et al. (2022). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available at: [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 105703-65-9|(2E)-N-(2-Chlorophenyl)-3-phenyl-2-propenamide|BLD Pharm [bldpharm.com]
- 5. ashdin.com [ashdin.com]
- 6. ashdin.com [ashdin.com]
- 7. mdpi.com [mdpi.com]
- 8. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy | MDPI [mdpi.com]
- 11. Structure-activity relationship in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha, beta-dimethylcinnamamides substituted on the phenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of N-(2-Chlorophenyl)cinnamamide from Cinnamoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2-Chlorophenyl)cinnamamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 2-chloroaniline with cinnamoyl chloride, a classic example of the Schotten-Baumann reaction. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and in-depth analysis of the characterization techniques essential for product validation. Furthermore, it addresses critical aspects of process safety, potential side reactions, and purification strategies, tailored for researchers, scientists, and professionals in drug development.
Introduction and Significance
Cinnamamides are a class of organic compounds characterized by a cinnamoyl group attached to a nitrogen atom. These structures are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific target of this guide, this compound (CAS 73108-79-9), incorporates a 2-chlorophenyl moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a diverse library of such amides is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[1]
The chosen synthetic route, the reaction of cinnamoyl chloride with 2-chloroaniline, is a robust and versatile method for forming the amide bond.[1] This guide will provide the necessary technical depth to enable the successful and safe execution of this synthesis in a laboratory setting.
The Underlying Chemistry: The Schotten-Baumann Reaction
The synthesis of this compound from cinnamoyl chloride and 2-chloroaniline is a classic example of the Schotten-Baumann reaction. This reaction, first described by Carl Schotten and Eugen Baumann, is a method for synthesizing amides from amines and acyl chlorides.[2]
The reaction is typically carried out under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct.[3] The presence of a base is crucial as it drives the reaction equilibrium towards the formation of the amide product.[4]
Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution.[3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate.[4]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final this compound product and the hydrochloride salt of the base.[4]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This protocol details a robust method for the synthesis of this compound. It is adapted from general procedures for the synthesis of cinnamamides.[1]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) |
| Cinnamoyl chloride | C₉H₇ClO | 166.61 | 1.67 g | 10.0 |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 1.28 g | 10.0 |
| Pyridine (or Triethylamine) | C₅H₅N | 79.10 | 1.58 g (1.6 mL) | 20.0 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 2 x 25 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 25 mL | - |
| Brine | NaCl (aq) | 58.44 | 25 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.28 g, 10.0 mmol) and pyridine (1.58 g, 20.0 mmol) in 30 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.67 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess pyridine), 25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 25 mL of brine (to remove dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to form crystals, which can then be collected by vacuum filtration.[3]
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexanes.[5]
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cinnamoyl and 2-chlorophenyl moieties.
-
Vinyl Protons: Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the two protons of the α,β-unsaturated system. The trans coupling constant (J) is expected to be around 15.5 Hz.[5]
-
Aromatic Protons: A complex multiplet between δ 7.2 and 7.6 ppm integrating to 9 protons (5 from the cinnamoyl phenyl ring and 4 from the 2-chlorophenyl ring).
-
Amide Proton: A broad singlet, typically in the region of δ 8.0-9.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹.
-
N-H Bend (Amide II): A band around 1540 cm⁻¹.
-
C=C Stretch: A peak around 1620 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺ at m/z 258.0680, corresponding to the molecular formula C₁₅H₁₃ClNO.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.
Safety and Hazard Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Cinnamoyl Chloride: Corrosive and causes severe skin burns and eye damage. Reacts with water and moisture.
-
2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Pyridine/Triethylamine: Flammable liquids and vapors. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting and Side Reactions
-
Low Yield:
-
Hydrolysis of Cinnamoyl Chloride: Ensure all glassware is dry and anhydrous solvents are used to prevent the hydrolysis of cinnamoyl chloride to cinnamic acid.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before work-up.
-
-
Formation of Byproducts:
-
Diacylation: The use of a slight excess of the amine can sometimes lead to the formation of a diacylated byproduct. Maintaining a 1:1 stoichiometry of the acyl chloride and amine is recommended.
-
Self-Condensation of 2-Chloroaniline: While less likely under these conditions, it's a potential side reaction.
-
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction of cinnamoyl chloride and 2-chloroaniline is a reliable and efficient method for obtaining this valuable compound. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and employing proper purification and characterization techniques, researchers can successfully synthesize and validate this target molecule. The information presented in this guide provides a solid foundation for the synthesis and further investigation of this and related cinnamamide derivatives in the context of drug discovery and materials science.
References
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
-
Kim, S. H., Kim, M., Kwon, D., Pyo, J. S., Kim, J. H., Kwak, J. H., & Jung, Y. S. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 23(11), 2849. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Pharmaceuticals, 16(4), 548. [Link]
- BLD Pharmatech. (n.d.). This compound.
- PubChem. (n.d.). 2-Chlorocinnamic acid.
- BenchChem. (2025). laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride.
- MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
Sources
- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 73108-79-9 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Chlorophenyl)cinnamamide
This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of N-(2-Chlorophenyl)cinnamamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra.
Introduction
This compound belongs to the cinnamamide class of compounds, which are noted for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The precise structural confirmation of such molecules is a critical prerequisite for any further biological or medicinal chemistry investigation. Spectroscopic methods provide the necessary tools for unambiguous structure determination, ensuring the identity and purity of the synthesized compound. This guide will walk through the theoretical underpinnings and practical data interpretation for this compound.
Chemical Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed using a 400 MHz or higher field NMR spectrometer.[3] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Amide | ~8.5 - 9.5 | Singlet (broad) | - | 1H | NH |
| Aromatic | ~7.2 - 8.2 | Multiplet | - | 9H | Ar-H |
| Vinyl | ~7.7 | Doublet | ~15.5 | 1H | Cinnamoyl β-H |
| Vinyl | ~6.6 | Doublet | ~15.5 | 1H | Cinnamoyl α-H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Causality Behind Signal Assignments:
-
Amide Proton (NH): This proton is attached to a nitrogen atom, which is deshielded by the adjacent carbonyl group. Its signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential for hydrogen bonding.
-
Aromatic Protons (Ar-H): The nine protons on the two phenyl rings resonate in the downfield region (7.2-8.2 ppm) due to the anisotropic effect of the aromatic ring currents. The signals will appear as a complex multiplet because of spin-spin coupling between adjacent protons.
-
Vinyl Protons (α-H and β-H): The two protons on the carbon-carbon double bond of the cinnamoyl group are distinct. The β-proton (attached to the carbon further from the carbonyl group) is more deshielded and appears further downfield than the α-proton. The large coupling constant (~15.5 Hz) is characteristic of a trans relationship between these two protons, confirming the (E)-stereochemistry of the double bond.[4]
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., hybridization, proximity to electronegative atoms).
| Carbon(s) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~164 | C =O |
| Aromatic/Vinyl | ~120 - 142 | C (Aromatic and Vinyl) |
| Aromatic | ~127 - 135 | C -Cl |
Note: These are approximate chemical shift ranges. Specific assignments require more advanced 2D NMR techniques.
Causality Behind Signal Assignments:
-
Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and appears at the lowest field (~164 ppm).
-
Aromatic and Vinyl Carbons: The carbons of the two aromatic rings and the vinyl group resonate in a similar region of the spectrum (120-142 ppm).[3] Distinguishing between them can be challenging without further experiments like HSQC or HMBC.
-
Carbon Bearing Chlorine (C-Cl): The carbon atom directly attached to the chlorine atom is expected to be in the aromatic region, with its chemical shift influenced by the electronegativity of the chlorine.
Caption: General workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by molecular vibrations.
Experimental Protocol: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.[5]
Data Interpretation: The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic/Vinyl |
| ~1660 | C=O stretch | Amide (Amide I band) |
| ~1625 | C=C stretch | Alkene |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~750 | C-Cl stretch | Chloro-aromatic |
Causality Behind Band Assignments:
-
N-H Stretch (~3300 cm⁻¹): The stretching vibration of the N-H bond in the amide group gives rise to a characteristic absorption in this region.[4]
-
C=O Stretch (~1660 cm⁻¹): The strong absorption band for the carbonyl stretch is a hallmark of the amide functional group. Its position is influenced by conjugation and hydrogen bonding.
-
C=C Stretch (~1625 cm⁻¹): The stretching of the carbon-carbon double bond in the cinnamoyl moiety results in a peak in this region.
-
N-H Bend (~1540 cm⁻¹): The bending vibration of the N-H bond, coupled with the C-N stretch, gives the Amide II band, which is another characteristic feature of amides.
-
C-Cl Stretch (~750 cm⁻¹): The vibration of the carbon-chlorine bond is typically found in the fingerprint region of the spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: The sample is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.[3] This allows for accurate mass measurements.
Data Interpretation: The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
Expected Molecular Ion: For this compound (C₁₅H₁₂ClNO), the expected monoisotopic mass is approximately 257.06 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 258.07.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak (due to ³⁷Cl) that is about one-third the intensity of the [M] peak (due to ³⁵Cl).
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information.
Caption: Plausible fragmentation pathways for this compound.
-
Loss of a Chlorophenyl Radical: Cleavage of the amide C-N bond can lead to the formation of a cinnamoyl cation at m/z 131.
-
Formation of a Tropylium Ion: The cinnamoyl cation can further lose carbon monoxide (CO) to form the highly stable tropylium ion at m/z 91.
-
Loss of a Phenyl Radical: Fragmentation can also occur with the loss of the phenyl group from the cinnamoyl moiety.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the atoms. IR spectroscopy identifies the key functional groups, namely the amide and the alkene. High-resolution mass spectrometry confirms the molecular formula and provides further structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of the target molecule, which is a cornerstone of chemical and pharmaceutical research.
References
-
Lee, J. H., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 23(11), 2849. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Pharmaceuticals, 16(4), 543. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]
-
Luo, Y., et al. (2015). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents. RSC Advances, 5(103), 84881-84891. [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0043396). [Link]
-
PubChem. (n.d.). trans-Cinnamamide. [Link]
-
Govindarajan, M., et al. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 938-947. [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7013. [Link]
-
Kumar, A., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 179, 777-797. [Link]
-
Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1337. [Link]
-
Li, J., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(7), 3055-3060. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
- Jin, C., Sun, X., & Wu, L. (2011). Synthesis and Characterization of N,n-Bis(2-Hydroxyethyl) Cinnamamide as a Photo-Responsive Monomer. Designed Monomers and Polymers, 14(1), 59-67.
-
Mohimani, H., et al. (2017). Dereplication of peptidic natural products through database search of mass spectra. Nature Chemical Biology, 13(1), 30-37. [Link]
-
Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic Chemistry, 148, 107533. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
-
Li, G., et al. (2011). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 444-450. [Link]
-
PubChemLite. (n.d.). Cinnamamide, n-(2-hydroxyethyl)-beta-methyl- (C12H15NO2). [Link]
Sources
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Physicochemical Landscape of Chlorinated N-arylcinnamamides: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential and Physicochemical Hurdles of Chlorinated N-arylcinnamamides
Chlorinated N-arylcinnamamides have emerged as a promising class of compounds in medicinal chemistry, demonstrating a spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] Their therapeutic potential is intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth exploration of the critical physicochemical parameters of these compounds, namely lipophilicity and acidity (pKa), offering both theoretical insights and practical, field-proven experimental and computational protocols for their determination. Understanding and optimizing these properties is paramount for advancing these molecules from promising leads to viable drug candidates.
I. The Crucial Role of Lipophilicity and Ionization in Drug Action
The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical characteristics. For chlorinated N-arylcinnamamides, two of the most critical parameters are lipophilicity (logP/logD) and the acid dissociation constant (pKa).
-
Lipophilicity (logP/logD): This parameter quantifies the preference of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. Excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown, while very low lipophilicity can hinder membrane permeation.[1][5]
-
Acid Dissociation Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. Since the pH varies throughout the body (e.g., stomach vs. intestines), understanding the pKa is crucial for predicting a drug's behavior in different physiological environments.
A delicate balance of these properties is essential for optimal pharmacokinetic and pharmacodynamic outcomes.
II. Synthesis of Chlorinated N-arylcinnamamides: A Step-by-Step Protocol
The synthesis of chlorinated N-arylcinnamamides is typically achieved through the condensation of a chlorinated cinnamic acid derivative with a substituted aniline.[1][5] A robust and widely used method involves the activation of the carboxylic acid group, followed by amidation.
Experimental Protocol: Synthesis of a Representative Chlorinated N-arylcinnamamide
This protocol outlines the synthesis of (2E)-3-(4-chlorophenyl)-N-(substituted phenyl)prop-2-enamide.
Materials:
-
4-chlorocinnamic acid
-
Substituted aniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous chlorobenzene or Dichloromethane (DCM)
-
Triethylamine or Pyridine (if starting from acid chloride)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Step 1: Activation of Chlorinated Cinnamic Acid (Method A: In-situ Acyl Chloride Formation) [1][5]
-
In a dry round-bottom flask, suspend 4-chlorocinnamic acid (1.0 eq) in anhydrous chlorobenzene.
-
Add the substituted aniline (1.0 eq) to the suspension.
-
Under stirring, add phosphorus trichloride (0.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (or as per microwave-assisted protocols) and monitor the reaction progress using TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
Step 1: Formation of Cinnamoyl Chloride (Method B: Isolated Acyl Chloride) [6]
-
In a round-bottom flask equipped with a reflux condenser, add 4-chlorocinnamic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorocinnamoyl chloride.
Step 2: Amidation [6]
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add the crude 4-chlorocinnamoyl chloride (from Method B) dissolved in a minimal amount of anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Quench the reaction mixture by the slow addition of water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure chlorinated N-arylcinnamamide.
Step 4: Characterization
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis: Confirm the structure using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
III. Experimental Determination of Physicochemical Properties
A. Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming and challenging for poorly soluble compounds. RP-HPLC offers a reliable and more efficient alternative. The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Methanol/water or Acetonitrile/water mixtures of varying compositions
-
A set of standard compounds with known logP values for calibration
-
The synthesized chlorinated N-arylcinnamamide
Procedure:
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying volume fractions of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol in water).
-
Calibration Curve:
-
Inject each standard compound with a known logP value onto the HPLC system using each mobile phase composition.
-
Record the retention time (t_R) for each standard.
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
For each mobile phase composition, plot log k versus the known logP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the synthesized chlorinated N-arylcinnamamide in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.
-
Determine the retention time and calculate the log k value for the test compound.
-
-
logP Determination:
-
Using the calibration curve for the corresponding mobile phase, determine the logP value of the chlorinated N-arylcinnamamide from its measured log k value.
-
For a more robust determination, extrapolate the log k values obtained at different mobile phase compositions to 100% aqueous phase to obtain log k_w, which is then used to calculate logP.
-
Diagram of the RP-HPLC Workflow for logP Determination:
Caption: Workflow for logP determination using RP-HPLC.
B. pKa Determination for Poorly Soluble Compounds using the Yasuda-Shedlovsky Extrapolation Method
For compounds with low aqueous solubility, direct potentiometric titration in water is not feasible. The Yasuda-Shedlovsky method provides a reliable approach to determine the aqueous pKa by performing titrations in a series of organic solvent-water mixtures and extrapolating the results to a purely aqueous environment.[7][8][9][10][11]
Instrumentation and Materials:
-
pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Jacketed titration vessel with temperature control
-
Methanol (or other suitable co-solvent) and deionized water
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions
-
The synthesized chlorinated N-arylcinnamamide
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures with varying weight percentages of methanol (e.g., 20%, 30%, 40%, 50%, 60% w/w).
-
Electrode Calibration: Calibrate the pH electrode in each co-solvent mixture using appropriate buffers.
-
Titration:
-
Dissolve a precisely weighed amount of the chlorinated N-arylcinnamamide in a known volume of each co-solvent mixture.
-
Titrate the solution with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds).
-
Record the pH values after each addition of the titrant.
-
-
Determination of Apparent pKa (pₛKₐ):
-
Plot the titration curve (pH vs. volume of titrant).
-
Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point corresponds to the apparent pKa (pₛKₐ) in that specific co-solvent mixture.
-
-
Yasuda-Shedlovsky Extrapolation:
-
The Yasuda-Shedlovsky equation is: pₛKₐ + log[H₂O] = A/ε + B, where [H₂O] is the molar concentration of water in the mixture, ε is the dielectric constant of the mixture, and A and B are constants.
-
Calculate pₛKₐ + log[H₂O] and 1/ε for each co-solvent mixture.
-
Plot pₛKₐ + log[H₂O] (y-axis) against 1/ε (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the linear regression to 1/ε of pure water to obtain the y-intercept, which corresponds to the aqueous pKa.
-
Diagram of the Yasuda-Shedlovsky Extrapolation Workflow:
Caption: Workflow for pKa determination using Yasuda-Shedlovsky extrapolation.
IV. Computational Prediction of Physicochemical Properties
In silico methods are invaluable tools in modern drug discovery, enabling the rapid prediction of physicochemical properties for large numbers of virtual compounds, thus guiding synthesis and prioritization.
A. Computational Approaches for logP Prediction
Several computational methods exist for predicting logP, broadly categorized as:
-
Fragment-based methods: These methods calculate logP by summing the contributions of individual fragments of the molecule.
-
Property-based methods: These approaches use molecular properties like molar refractivity, polarizability, and surface area to predict logP.
-
Atom-based methods: Similar to fragment-based methods, but the contributions of individual atoms are summed.
A variety of software packages are available for logP prediction, including both commercial and open-source options.[2][12]
B. Computational Approaches for pKa Prediction
Predicting pKa computationally is more complex than logP prediction due to the involvement of electronic effects, resonance, and solvation. Common approaches include:
-
Empirical methods: These methods use linear free-energy relationships and databases of known pKa values to predict the pKa of new compounds.
-
Quantum mechanical (QM) methods: These are first-principles methods that calculate the free energy change of the deprotonation reaction. While computationally intensive, they can provide high accuracy.[13]
-
Machine learning models: These models are trained on large datasets of experimental pKa values and molecular descriptors to predict pKa.[2]
Several software tools are available for pKa prediction, each with its own strengths and limitations.[1][12]
V. Structure-Activity Relationships (SAR) and Physicochemical Properties
The biological activity of chlorinated N-arylcinnamamides is significantly influenced by their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate these properties with biological activity.[14][15][16]
For chlorinated N-arylcinnamamides, the following trends have been observed:
-
Lipophilicity: Increased lipophilicity, often achieved by adding more chlorine atoms or other lipophilic substituents, can enhance antimicrobial activity up to a certain point.[1][5] However, excessive lipophilicity can lead to decreased solubility and increased toxicity.
-
Electronic Effects: The electronic properties of the substituents on the aryl rings, as described by parameters like the Hammett constant, can influence the pKa of the amide proton and the overall electron distribution in the molecule, thereby affecting its interaction with biological targets.
By systematically varying the substitution patterns on the cinnamic acid and aniline moieties and correlating the resulting changes in physicochemical properties with biological activity, it is possible to design more potent and selective compounds.
VI. Data Summary
The following table provides a hypothetical example of the kind of data that would be generated for a series of chlorinated N-arylcinnamamides.
| Compound ID | R¹ | R² | Experimental logP | Predicted logP | Experimental pKa | Predicted pKa | Biological Activity (MIC, µM) |
| CNA-1 | 4-Cl | H | 3.52 | 3.60 | 8.9 | 9.1 | 16 |
| CNA-2 | 4-Cl | 4-Cl | 4.25 | 4.31 | 8.5 | 8.7 | 8 |
| CNA-3 | 3,4-diCl | H | 4.18 | 4.25 | 8.7 | 8.9 | 12 |
| CNA-4 | 3,4-diCl | 4-Cl | 4.91 | 4.98 | 8.3 | 8.5 | 4 |
| CNA-5 | 3,4-diCl | 4-NO₂ | 4.35 | 4.42 | 7.9 | 8.1 | 2 |
Conclusion
The physicochemical properties of chlorinated N-arylcinnamamides are critical determinants of their therapeutic potential. A thorough understanding and precise measurement of lipophilicity and pKa are essential for the rational design and optimization of these compounds. This guide has provided a comprehensive overview of both experimental and computational approaches for characterizing these key properties. By integrating these methodologies into the drug discovery workflow, researchers can accelerate the development of novel chlorinated N-arylcinnamamide-based therapeutics with improved efficacy and safety profiles.
References
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
-
Comparative study of machine learning methods for accurate prediction of logP and pKb. ResearchGate. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. [Link]
-
pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed. [Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]
-
Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. [Link]
-
Computational pKa Determination. Reddit. [Link]
-
Potentiometric pKa determination of water-insoluble compounds. Pion Inc. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]
-
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. ResearchGate. [Link]
-
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. [Link]
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
QSAR. Drug Design Org. [Link]
-
3D-QSAR Based on Quantum-Chemical Molecular Fields: Toward an Improved Description of Halogen Interactions. AMiner. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Benzylidene hydrazine benzamide derivatives QSAR study. Revista Vitae. [Link]
-
Reactions of aniline with cinnamic acids. ResearchGate. [Link]
-
α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]
-
Purification and characterization of the unusual deoxynucleoside, alpha-N-(9-beta-D-2'-deoxyribofuranosylpurin-6-yl)glycinamide, specified by the phage Mu modification function. PubMed. [Link]
-
Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. PubMed. [Link]
Sources
- 1. MoKa - pKa modelling [moldiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [diposit.ub.edu]
- 12. chemaxon.com [chemaxon.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QSAR - Drug Design Org [drugdesign.org]
- 16. jppres.com [jppres.com]
The Cinnamamide Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Versatility of the Cinnamamide Core
The cinnamamide scaffold, a simple yet elegant chemical motif, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, including a phenyl ring, an α,β-unsaturated carbonyl system, and an amide linkage, provide a unique three-dimensional arrangement that allows for diverse interactions with a multitude of biological targets.[1] This versatility has led to the discovery of cinnamamide derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnamamide derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that govern biological activity, present quantitative data to illustrate these relationships, and provide detailed experimental protocols for the evaluation of these promising compounds.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Cinnamamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of cinnamamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen.
-
Phenyl Ring Substitutions: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃), particularly at the para position, have been shown to enhance anticancer activity.[2][3] This suggests that a reduction in electron density on the aromatic ring may be favorable for interaction with target proteins.
-
Amide Substitutions: Modification of the amide group has also yielded potent anticancer agents. The introduction of various aryl and heterocyclic moieties can significantly impact cytotoxicity. For instance, the presence of a 3,4-dichlorobenzyl group on the amide nitrogen has been associated with promising activity against gastric adenocarcinoma cells.
Quantitative SAR Data: Anticancer Activity of Cinnamamide Derivatives
The following table summarizes the in vitro cytotoxic activity of representative cinnamamide derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Phenyl Ring Substituent (R1) | Amide Substituent (R2) | Cell Line | IC₅₀ (µg/mL) | Reference |
| 1a | H | 4-chlorophenyl | HeLa | <10 | [4] |
| 1b | 4-NO₂ | 4-chlorophenyl | HeLa | <10 | [4] |
| 1c | 4-Cl | 1-naphthyl | SKOV-3 | 7.87 | [4] |
| 1d | 4-F | 1-naphthyl | SKOV-3 | <10 | [4] |
| LQM755 | 4-phenoxy | 3,4-dichlorobenzyl | AGS | < 50 µM | [3] |
| Compound 3 | 3,4-diacetoxy | phenethyl | P-388 | 0.5 | [5] |
Key Signaling Pathways in Anticancer Activity
Cinnamamide derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and EGFR pathways, which are often dysregulated in cancer.
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Some cinnamamide derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by cinnamamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Cinnamamide derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of cinnamamides is largely dependent on the lipophilicity and steric properties of the substituents.
-
Amide and Ester Modifications: Ester derivatives of cinnamic acid have generally shown greater bioactivity than the corresponding amide derivatives.[6] Increasing the lipophilicity of the alkyl chain in cinnamate esters, such as in butyl cinnamate, enhances antifungal activity.[6]
-
Aromatic Substitutions: For antibacterial activity, the presence of an isopropyl group on a benzyl cinnamide scaffold has been shown to be important.[6] Halogen substitutions on the N-aryl ring of cinnamamides can also contribute to potent activity against Gram-positive bacteria.
Quantitative SAR Data: Antimicrobial Activity of Cinnamamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cinnamamide derivatives against various microbial strains.
| Compound ID | Structure | Target Organism | MIC (µM) | Reference |
| Butyl Cinnamate | Ester | Candida albicans | 626.62 | [6] |
| Ethyl Cinnamate | Ester | Candida albicans | 726.36 | [6] |
| 4-isopropylbenzylcinnamide | Amide | Staphylococcus aureus | 458.15 | [6] |
| Decyl Cinnamate | Ester | Staphylococcus aureus | 550.96 | [6] |
| Compound 16d | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide with 1-naphthyl at R2 | Staphylococcus aureus | 1-2 µg/mL | [4] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of cinnamamide derivatives often involves the disruption of microbial membranes and the inhibition of essential cellular processes.
Caption: Mechanisms of antimicrobial action of cinnamamide derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the cinnamamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and cinnamamide derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of N-arylcinnamamides is significantly influenced by the substitution pattern on the anilide ring.
-
Anilide Ring Substitutions: The presence of lipophilic and bulky substituents at the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core appears to be favorable for anti-inflammatory activity.[7] For example, derivatives with 2-chloro-5-(trifluoromethyl)phenyl, 2,6-dibromophenyl, and 2,5-dichlorophenyl substitutions have demonstrated potent inhibition of NF-κB activation.[7][8]
Quantitative SAR Data: Anti-inflammatory Activity of Cinnamamide Derivatives
The following table highlights the inhibitory activity of selected N-arylcinnamamides on NF-κB activation in THP-1 cells.
| Compound ID | Anilide Substituent (R) | NF-κB Inhibition at 2 µM (%) | Reference |
| 17 | 2-Cl-5-CF₃ | ~27 | [7] |
| 12 | 2,6-Br | ~25 | [7] |
| 9 | 2,5-Cl | ~25 | [7] |
| Prednisone | (Reference Drug) | ~25 | [7] |
| Cinnamic Acid | (Parent Compound) | <10 | [7] |
Key Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of cinnamamide derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. Some derivatives have also been shown to target the MD2/TLR4 complex, preventing the initiation of the inflammatory cascade.[9]
Caption: NF-κB signaling pathway and points of inhibition by cinnamamide derivatives.
Experimental Protocol: NF-κB Activation Assay in THP-1 Cells
This assay measures the ability of compounds to inhibit the activation of the transcription factor NF-κB in response to an inflammatory stimulus.
Principle: THP-1 monocytes are differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce NF-κB activation. The level of activated NF-κB is then quantified, often using a reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol-myristate acetate (PMA).
-
Compound Pre-treatment: Pre-treat the differentiated macrophages with the cinnamamide derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NF-κB activation.
-
Assay: After 24 hours, measure NF-κB activity. If using a reporter cell line (e.g., THP1-Blue™ NF-κB), this can be done by measuring the activity of a secreted enzyme (like alkaline phosphatase) whose expression is under the control of an NF-κB inducible promoter.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
Antidepressant Activity: Modulating Neurotransmitter Systems
Recent studies have highlighted the potential of cinnamamide derivatives as novel antidepressant agents, with mechanisms of action distinct from traditional antidepressants.
Structure-Activity Relationship (SAR) Insights
The antidepressant-like effects of cinnamamide derivatives are influenced by substitutions on the phenyl ring and the amide moiety.
-
Phenyl Ring Modifications: The introduction of a trifluoromethyl group to the methylenedioxyphenyl moiety has been shown to significantly enhance antidepressant activity in preclinical models.[10]
-
Amide Moiety: The nature of the amide substituent also plays a role, with isobutyl amides showing notable efficacy.[10]
Quantitative Behavioral Data: Antidepressant-like Effects
The antidepressant potential of cinnamamide derivatives is often evaluated using behavioral despair models in rodents, such as the forced swim test (FST) and the tail suspension test (TST).
| Compound ID | Dose (mg/kg) | Test | Effect | Reference |
| 3f | 10 | TST & FST | Significant decrease in immobility time (comparable to fluoxetine) | [10] |
| M2 | 30 | TST & FST | Rapid antidepressant-like effects | [11] |
Mechanism of Antidepressant Action
A novel mechanism of action for some cinnamamide derivatives involves the modulation of the dopaminergic system and the enhancement of synaptic plasticity.
Sources
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of cinnamamide derivative M2 via D2 receptors in the mouse medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Mechanism of Action for Cinnamamide Compounds
Introduction: The Therapeutic Promise of the Cinnamamide Scaffold
Cinnamamides, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Characterized by a core structure featuring a phenyl ring attached to an α,β-unsaturated amide moiety, these compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3][4][5][6][7]
The versatility of the cinnamamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological effects.[4] This has led to the development of a vast library of derivatives with improved potency and target selectivity. Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for their rational design and clinical translation as novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the experimental approaches and methodologies employed to elucidate the mechanism of action of cinnamamide compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules. The guide will delve into strategies for target identification and validation, the elucidation of downstream cellular effects, and the investigation of their antimicrobial mechanisms, providing both the theoretical underpinnings and practical, step-by-step protocols for key experiments.
Part 1: Target Identification and Validation: Pinpointing the Molecular Initiators of Cinnamamide Activity
A crucial first step in characterizing the mechanism of action of any bioactive compound is the identification and validation of its direct molecular target(s). For cinnamamide derivatives, a multi-pronged approach combining computational, biochemical, and cell-based methodologies has proven effective.
In Silico Approaches: Predicting Molecular Interactions through Computational Modeling
Molecular docking simulations serve as a powerful initial tool to predict the binding of cinnamamide compounds to the active sites of known protein targets. This computational method allows for the rapid screening of large compound libraries against a protein of interest, providing insights into potential binding modes and affinities.
A typical molecular docking workflow involves the following steps:
-
Preparation of the Protein Structure: A high-resolution 3D structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of the cinnamamide derivative is generated and optimized for its geometry and charge distribution.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding energy.
-
Analysis of Results: The predicted binding poses and their corresponding binding energies are analyzed to identify the most favorable interactions.
-
Causality Behind Experimental Choices: The choice of the target protein for docking is often guided by the observed biological activity of the cinnamamide compound. For instance, if a compound exhibits anticancer activity, potential targets could include proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Matrix Metalloproteinases (MMPs).
Objective: To predict the binding mode and affinity of a cinnamamide derivative to a target protein using AutoDock.
Materials:
-
Computer with AutoDock Vina and AutoDock Tools (ADT) installed.
-
PDB file of the target protein.
-
SDF or MOL2 file of the cinnamamide derivative.
Procedure:
-
Receptor Preparation:
-
Launch ADT.
-
Open the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Open the SDF or MOL2 file of the cinnamamide derivative in ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Load the prepared receptor PDBQT file.
-
Define the grid box to encompass the active site of the protein. Adjust the center and dimensions of the grid box as needed.
-
Save the grid parameter file.
-
-
Running the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing the prepared receptor, ligand, and grid parameter files.
-
Execute the AutoDock Vina command, specifying the receptor, ligand, and grid parameter files, as well as the output file for the docking results.
-
-
Analysis of Docking Results:
-
Visualize the docking results using a molecular visualization software such as PyMOL or Chimera.
-
Analyze the predicted binding poses, hydrogen bond interactions, and hydrophobic interactions between the ligand and the protein.
-
Examine the predicted binding energies to rank the different poses.
-
Biochemical Approaches: Quantifying Direct Target Inhibition
Biochemical assays are essential for validating the predictions from in silico studies and for quantifying the inhibitory potency of cinnamamide compounds against purified enzymes.
-
Causality Behind Experimental Choices: The selection of the enzymatic assay is directly dictated by the hypothesized target. For example, if a cinnamamide is predicted to inhibit a kinase, a kinase activity assay will be employed. These assays provide a direct measure of the compound's ability to interfere with the catalytic function of the target enzyme.
Objective: To determine the inhibitory activity of a cinnamamide compound against a specific MMP enzyme.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test cinnamamide compound dissolved in DMSO.
-
A known MMP inhibitor as a positive control (e.g., GM6001).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MMP enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic MMP substrate in assay buffer.
-
Prepare serial dilutions of the test cinnamamide compound and the positive control in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the serially diluted test compound or control.
-
Add 25 µL of the MMP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 25 µL of the fluorogenic MMP substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Objective: To measure the inhibitory effect of a cinnamamide derivative on the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
Test cinnamamide compound in DMSO.
-
A known EGFR inhibitor as a positive control (e.g., Gefitinib).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the test cinnamamide compound at various concentrations.
-
Add the EGFR kinase and the kinase substrate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert ADP to ATP, which is then quantified using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[8]
-
Cell-Based Approaches: Confirming Target Engagement in a Physiological Context
While biochemical assays are invaluable, it is crucial to confirm that the cinnamamide compound engages its target within the complex environment of a living cell.
-
Causality Behind Experimental Choices: Cell-based assays provide a more physiologically relevant assessment of target engagement. The Cellular Thermal Shift Assay (CETSA) directly measures the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability. Reporter gene assays are used when the target is a transcription factor, allowing for the quantification of its activation or inhibition.
Objective: To demonstrate the direct binding of a cinnamamide compound to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Test cinnamamide compound.
-
PBS and lysis buffer.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blotting apparatus or ELISA reader).
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the cinnamamide compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Objective: To determine if a cinnamamide compound inhibits the transcriptional activity of NF-κB.
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., containing a luciferase gene under the control of NF-κB response elements).
-
Cell culture medium and reagents.
-
Test cinnamamide compound.
-
An NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the cinnamamide compound for a specified duration.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability).
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration.
-
Determine the IC50 value.
-
Part 2: Elucidation of Cellular Mechanisms: Unraveling the Downstream Consequences of Target Engagement
Once a direct target has been identified and validated, the next step is to investigate the downstream cellular pathways and phenotypic changes that are modulated by the cinnamamide compound.
Investigating Effects on Signaling Pathways
Many cinnamamide derivatives exert their biological effects by modulating key intracellular signaling pathways. Western blotting is a cornerstone technique for analyzing these changes.
-
Causality Behind Experimental Choices: Western blotting allows for the direct visualization and quantification of changes in the expression and phosphorylation status of key signaling proteins. For example, if a cinnamamide inhibits EGFR, one would expect to see a decrease in the phosphorylation of EGFR itself, as well as downstream signaling molecules like Akt and ERK.
Objective: To analyze the effect of a cinnamamide compound on the phosphorylation of key proteins in a specific signaling pathway (e.g., EGFR/Akt/ERK).
Materials:
-
Cultured cells.
-
Test cinnamamide compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phosphorylated forms of the proteins of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the cinnamamide compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Analyzing Cellular Phenotypes
The modulation of signaling pathways by cinnamamide compounds ultimately leads to changes in cellular behavior. A variety of assays can be used to quantify these phenotypic changes.
-
Causality Behind Experimental Choices: The choice of phenotypic assay depends on the observed biological activity. For anticancer cinnamamides, assays for cell proliferation, apoptosis, and cell cycle are highly relevant.
| Assay | Principle | Information Gained |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. | Cell proliferation and cytotoxicity. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). | Quantification of early and late apoptotic cells. |
| Cell Cycle Analysis | Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. The amount of DNA in each cell is proportional to the fluorescence intensity. | Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |
Antimicrobial Mechanisms: Targeting Microbial Integrity
Certain cinnamamide derivatives exhibit potent antimicrobial activity. Investigating their mechanism of action often involves studying their effects on the microbial cell envelope.
-
Causality Behind Experimental Choices: For antifungal cinnamamides, a key target is often the fungal cell membrane, specifically the interaction with ergosterol, the primary sterol in fungal membranes. For antibacterial compounds, effects on the cell wall or membrane integrity are investigated.
Objective: To determine if a cinnamamide compound binds to ergosterol in the fungal cell membrane.
Materials:
-
Fungal cells (e.g., Candida albicans).
-
Test cinnamamide compound.
-
Ergosterol.
-
Spectrophotometer.
Procedure:
-
Spectrophotometric Analysis:
-
Prepare solutions of the cinnamamide compound and ergosterol in a suitable solvent.
-
Record the UV-Vis absorption spectrum of the cinnamamide compound alone and in the presence of increasing concentrations of ergosterol.
-
-
Data Analysis:
-
A change in the absorption spectrum of the cinnamamide compound upon the addition of ergosterol (e.g., a shift in the maximum absorption wavelength or a change in absorbance) suggests a direct interaction.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the complex processes involved in cinnamamide mechanism of action, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: EGFR signaling pathway and a potential point of inhibition by cinnamamide derivatives.
Caption: A typical experimental workflow for Western blotting to analyze protein phosphorylation.
Conclusion: A Pathway to Novel Therapeutics
The investigation of the mechanism of action of cinnamamide compounds is a multifaceted endeavor that requires a combination of computational, biochemical, and cell-based approaches. This guide has provided a framework and detailed protocols for key experiments that are instrumental in this process. By systematically identifying molecular targets, validating their engagement, and elucidating the downstream cellular consequences, researchers can gain a comprehensive understanding of how these versatile compounds exert their therapeutic effects. This knowledge is not only fundamental to advancing our understanding of their biology but is also critical for the rational design of new and improved cinnamamide-based drugs for a wide range of diseases.
References
- Jiang, X., & Zhen, Y. (2000). Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. Anticancer Drugs, 11(1), 49-54.
- Gaikwad, S., et al. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
- de Morais, M. C., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
- de Morais, M. C., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
- Gunia-Krzyżak, A., et al. (2015).
- Liao, Z., et al. (2021).
- (n.d.). Cinnamic acid hybrids as anticancer agents: A mini‐review.
- (n.d.). Cinnamamide (NSC 32953, CAS Number: 621-79-4). Cayman Chemical.
- Kumar, S., et al. (2023).
- Thai, K. M., et al. (n.d.).
- Madhavi, Y. V., & Murthy, Y. L. N. (2019).
- (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships | Request PDF.
- Reddy, G. C., et al. (n.d.). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.
- S, G., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher.
- (n.d.).
- Zhang, L., et al. (2017). Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. PubMed.
- (n.d.). Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease | Request PDF.
- (n.d.). Synthesis and neuroprotective properties of novel cinnamide derivatives.
- (n.d.). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities.
- (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Firdausiah, S. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin.
- (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- (2017). (PDF) Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents.
- (n.d.). The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β. NIH.
- (n.d.). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- de Morais, M. C., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
- (n.d.).
Sources
- 1. [PDF] SYNTHESIS, MOLECULAR DOCKING STUDIES AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED CINNAMIDES | Semantic Scholar [semanticscholar.org]
- 2. assaygenie.com [assaygenie.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Chlorophenyl)cinnamamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cinnamamide framework is a privileged scaffold in medicinal chemistry, widely recognized for its presence in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Among its many derivatives, N-(2-Chlorophenyl)cinnamamide has emerged as a particularly promising and versatile starting point for the design of novel therapeutic agents. Its structural features, including a reactive Michael acceptor, multiple sites for substitution, and the ability to form key interactions with biological targets, make it an ideal scaffold for drug discovery.[1][3] This guide provides a comprehensive technical overview of the this compound scaffold, covering its synthesis, diverse biological activities, mechanistic insights, and structure-activity relationships, intended to empower researchers in their quest for next-generation therapeutics.
The Cinnamamide Core: A Foundation for Pharmacological Diversity
The cinnamamide scaffold, characterized by a phenyl ring connected to an acrylamide moiety, is a cornerstone in the development of bioactive molecules.[1] This structural arrangement is not merely a passive linker but an active participant in molecular interactions.
Key Structural Features:
-
Aromatic Ring: Allows for π-π stacking and hydrophobic interactions with target proteins. It also serves as an anchor for various substituents to modulate electronic properties and steric bulk.
-
Amide Linkage: Acts as a rigidifying element and a crucial hydrogen bond donor and acceptor, facilitating precise orientation within a binding pocket.[3]
-
α,β-Unsaturated Carbonyl System: This Michael acceptor can covalently bond with nucleophilic residues like cysteine in target proteins, leading to potent and sustained inhibition.[1] The electrophilicity of this system can be fine-tuned by substituents on the phenyl ring.
The this compound variant introduces a chlorine atom on the N-phenyl ring. This substitution is critical as it can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.
Synthetic Strategies and Workflow
The synthesis of this compound and its derivatives is typically straightforward, making the scaffold highly accessible for library generation and medicinal chemistry campaigns. The most common approach involves the coupling of cinnamoyl chloride with a substituted aniline.
General Synthesis: Acyl Chloride Route
The reaction between cinnamoyl chloride and 2-chloroaniline, often in the presence of a base like triethylamine or pyridine in an inert solvent, provides a high-yielding and robust method for creating the core amide bond.[4]
Detailed Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Cinnamoyl chloride
-
2-chloroaniline
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of cinnamoyl chloride (1.0 eq.) in anhydrous THF, add 2-chloroaniline (1.0 eq.) and triethylamine (2.0 eq.).[4]
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in a vacuum).
-
Resuspend the residue in ethyl acetate and wash with 3N HCl solution to remove excess triethylamine and unreacted aniline.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.[4]
-
Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for synthesis and purification.
Diverse Biological Activities and Therapeutic Potential
The this compound scaffold and its close analogs have demonstrated a remarkable breadth of biological activities, positioning them as valuable starting points for various therapeutic areas.[1][2]
Anticancer Activity
Cinnamamide derivatives are well-documented for their anticancer properties.[1][5] They can induce apoptosis, inhibit cell proliferation, and reduce metastasis in various cancer cell lines.[6][7] The parent compound, cinnamic acid, has been shown to induce apoptosis in triple-negative breast cancer cells.[8] Specifically, some derivatives act as inhibitors of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[6] For instance, cinnamamide itself was found to decrease the level of MMP-2 in HT-1080 tumor cells, inhibiting cancer growth and lung metastasis in mouse models.[6]
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial effects of cinnamamide derivatives.[7] They have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacterial strains.[9][10] The introduction of chloro and trifluoromethyl groups on the N-aryl ring often enhances this activity.[9][10]
Neuroprotective and CNS Activity
The cinnamamide scaffold has been successfully incorporated into molecules with therapeutic potential for central nervous system (CNS) disorders.[3] Derivatives have exhibited anticonvulsant, antidepressant, and neuroprotective properties in various preclinical models.[3][11][12][13] The mechanism often involves modulation of targets like GABA-A receptors, NMDA receptors, and various ion channels.[3]
Antioxidant and Anti-inflammatory Effects
Certain N-phenyl cinnamamide derivatives are potent activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4] This pathway is a master regulator of the cellular antioxidant response. By activating Nrf2, these compounds can upregulate the expression of protective enzymes like hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby protecting cells from oxidative stress and inflammation.[4]
Mechanism of Action: Nrf2 Activation Pathway
One key mechanism for the cytoprotective effects of cinnamamide derivatives is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as cinnamamides, can react with cysteine sensors on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2 activation by cinnamamide scaffold.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.
-
Substitutions on the Cinnamoyl Phenyl Ring: Electron-withdrawing groups (e.g., halogens, CF3) often enhance anticancer and antimicrobial activities.[9][11] For example, derivatives with a 4-chloro or 3,4-dichloro substitution on the cinnamoyl ring showed potent antibacterial efficacy.[9]
-
Substitutions on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical. In the context of Nrf2 activation, an electron-withdrawing chloro group at the para-position (relative to the amide) showed higher activity than electron-donating groups.[4] For antimicrobial activity, substituents like 3,5-bis(trifluoromethyl)phenyl led to compounds with submicromolar potency against MRSA.[9]
-
Modifications of the Alkene Linker: The (E)-configuration of the double bond is generally preferred for activity. Saturation of the double bond or introduction of substituents (e.g., α,β-dimethyl) can drastically alter the pharmacological profile, sometimes shifting it towards anticonvulsant activity.[11][14]
SAR Data Summary Table
| Scaffold Position | Substituent Type | Observed Impact on Activity | Therapeutic Area |
| Cinnamoyl Ring (para) | Electron-Withdrawing (e.g., -Cl) | Increased Potency | Antimicrobial[9] |
| N-Phenyl Ring (meta, para) | Electron-Withdrawing (e.g., -CF3) | Increased Potency | Antimicrobial, Anticonvulsant[10][11] |
| N-Phenyl Ring (para) | Electron-Withdrawing (e.g., -Cl) | Increased Potency | Nrf2 Activation[4] |
| N-Phenyl Ring (para) | Electron-Donating (e.g., -NMe2) | Moderate Potency | Nrf2 Activation[4] |
| Alkene Linker | α,β-dimethyl substitution | Shifted Activity Profile | Anticonvulsant[11][14] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential. The MTT assay is a fundamental colorimetric method for evaluating a compound's cytotoxic effect on cancer cell lines.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
MTT Assay Workflow Diagram
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Future Perspectives and Conclusion
The this compound scaffold is a proven and highly adaptable platform for the design of novel therapeutics. Its synthetic tractability, coupled with a wide range of biological activities, ensures its continued relevance in medicinal chemistry.
Future research directions should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for derivatives that show promising phenotypic screening results.
-
Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness.
-
Hybrid Molecule Design: Combining the cinnamamide scaffold with other pharmacophores to create hybrid drugs with dual or synergistic mechanisms of action.[7]
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases, such as viral infections and metabolic disorders.
References
-
Gaikwad, D. D. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. [Link]
-
Villa, L., et al. (1989). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry. [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. PubMed. [Link]
-
Rollando, R., et al. (2020). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Research Square. [Link]
-
Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
-
Wang, Y., et al. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. ResearchGate. [Link]
-
Jo, E., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]
-
Liu, X., et al. (2000). Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. Anticancer Drugs. [Link]
-
Zatloukalová, L., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
-
Villa, L., et al. (1981). Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. PubMed. [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. [Link]
-
Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC - NIH. [Link]
-
Ma, X., et al. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. PubMed. [Link]
-
Gunia-Krzyżak, A., et al. (2020). Structures of previously reported cinnamamide derivatives with anticonvulsant activity. ResearchGate. [Link]
-
Fares, M., et al. (2024). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports. [Link]
-
Gaikwad, D. D., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. PubMed. [Link]
-
Jo, E., et al. (2021). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic effect... ResearchGate. [Link]
-
Roy, A., et al. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 10. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
In Silico Modeling of N-(2-Chlorophenyl)cinnamamide Receptor Binding: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of in silico modeling techniques to elucidate the receptor binding of N-(2-Chlorophenyl)cinnamamide. We will move beyond a simple recitation of methods to explain the underlying scientific rationale, ensuring a robust and validated computational approach.
Introduction: The Therapeutic Potential of this compound and the Imperative for Molecular Modeling
N-arylcinnamamides are a class of compounds that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2][3][4] this compound, a specific derivative, has been investigated for its potential to protect hepatocytes from oxidative stress.[5] Furthermore, cinnamamide derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain perception.[6][7][8][9][10] The TRPV1 receptor is a well-validated target for the development of novel analgesics.[7][9]
Understanding the precise molecular interactions between this compound and its putative receptor is paramount for rational drug design and optimization. In silico modeling offers a powerful and cost-effective avenue to predict binding modes, estimate binding affinities, and elucidate the dynamics of the ligand-receptor complex.[11][12] This guide will provide a detailed walkthrough of a validated computational workflow to investigate the binding of this compound to its likely target, the TRPV1 receptor.
The Computational Drug Discovery Workflow: A Strategic Overview
Our in silico investigation will follow a multi-step, validated workflow designed to provide a holistic understanding of the ligand-receptor interaction. This process begins with defining the molecular players and culminates in a detailed analysis of their dynamic interplay.
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 6. KR102334947B1 - Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition for treating or preventing pain containing the same as an active ingredient - Google Patents [patents.google.com]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultimate Guide â The Top and Best Computational Drug Design Tools and Services of 2025 [dip-ai.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Screening of N-(2-Chlorophenyl)cinnamamide Against Cancer Cell Lines
Introduction: The Rationale for Investigating N-(2-Chlorophenyl)cinnamamide in Oncology
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for synthetic modifications to enhance therapeutic efficacy. The α,β-unsaturated carbonyl group within the cinnamamide structure is a key pharmacophore, potentially acting as a Michael acceptor, which can contribute to its biological activity.[1] This guide focuses on a specific derivative, this compound, outlining a comprehensive in vitro screening strategy to evaluate its potential as an anticancer agent. The introduction of a 2-chlorophenyl group is a deliberate synthetic choice to modulate the compound's lipophilicity and electronic properties, which can influence its cellular uptake, target engagement, and metabolic stability.
This document provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to systematically assess the anticancer potential of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Experimental Workflow: A Phased Approach to Candidate Evaluation
A logical and phased experimental approach is crucial for the efficient evaluation of a novel compound. The following workflow is designed to progress from broad-based cytotoxicity screening to more detailed mechanistic studies, allowing for go/no-go decisions at each stage.
Caption: A phased experimental workflow for screening this compound.
Part 1: Primary Screening - Assessing Broad-Spectrum Cytotoxicity
The initial phase of screening aims to determine whether this compound exhibits cytotoxic effects against a diverse panel of human cancer cell lines.
Cell Line Selection: The NCI-60 Panel
The National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is the gold standard for initial anticancer drug screening.[3][4] This panel represents nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[4][5] Utilizing the NCI-60 panel provides a broad understanding of the compound's spectrum of activity and can reveal patterns of sensitivity that may hint at its mechanism of action.[6]
Cytotoxicity Assays: MTT and SRB
Two robust and widely accepted colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[9][10] The amount of bound dye is proportional to the total protein mass, and thus to the number of cells. The SRB assay is generally considered to be more sensitive and to have a better signal-to-noise ratio than the MTT assay.[9]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density for each cell line and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate culture medium. Add the compound to the cells and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC50 Values
The results of the primary screening should be summarized in a table presenting the IC50 values of this compound against each cell line in the NCI-60 panel.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| Leukemia | ||
| CCRF-CEM | Leukemia | Example Value |
| K-562 | Leukemia | Example Value |
| Non-Small Cell Lung | ||
| A549 | Lung | Example Value |
| NCI-H460 | Lung | Example Value |
| Colon | ||
| HCT-116 | Colon | Example Value |
| HT29 | Colon | Example Value |
| CNS | ||
| SF-268 | CNS | Example Value |
| U251 | CNS | Example Value |
| Melanoma | ||
| LOX IMVI | Melanoma | Example Value |
| M14 | Melanoma | Example Value |
| Ovarian | ||
| OVCAR-3 | Ovarian | Example Value |
| IGROV1 | Ovarian | Example Value |
| Renal | ||
| 786-0 | Renal | Example Value |
| A498 | Renal | Example Value |
| Prostate | ||
| PC-3 | Prostate | Example Value |
| DU-145 | Prostate | Example Value |
| Breast | ||
| MCF7 | Breast | Example Value |
| MDA-MB-231 | Breast | Example Value |
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once sensitive cell lines have been identified, the next phase is to investigate the underlying mechanism of cell death induced by this compound.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. Several assays can be used to determine if this compound induces apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[11][12][13] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[13] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[11] Initiator caspases (e.g., caspase-8, caspase-9) activate effector caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[11] Commercially available kits can measure the activity of specific caspases using fluorogenic or colorimetric substrates.[12][14]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat the selected sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle-treated and positive control (e.g., staurosporine) groups.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm, and excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
-
Propidium Iodide (PI) Staining for DNA Content: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[15][16] Incubate at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[15] Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence of the PI-DNA complex.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[15]
Caption: Potential modulation of apoptotic pathways by this compound.
Western Blotting
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. This will provide insights into how this compound modulates the expression of key regulatory proteins involved in apoptosis and cell cycle control.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
This guide provides a comprehensive and technically sound framework for the initial in vitro screening of this compound as a potential anticancer agent. The data generated from these experiments will provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and detailed mechanism of action studies. The ultimate goal is to determine if this compound warrants further investigation as a novel therapeutic for the treatment of cancer.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(9), pdb-prot087245. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Sartorius AG. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Current Protocols in Cell Biology, Chapter 7, Unit 7.5. [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Bio-protocol, 15(1), e4926. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 241-246. [Link]
-
Ghandi, M., et al. (2019). Next-generation characterization of the NCI-60 cell line panel. Nature, 569(7757), 503-508. [Link]
-
Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
National Cancer Institute. (n.d.). NCI60 Cell Lines. Retrieved from [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6), pdb.prot095505. [Link]
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]
-
Kim, J. H., et al. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 25(22), 5439. [Link]
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. [Link]
-
Luo, Y., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(6), 1036-1043. [Link]
-
Liu, X. H., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 64, 463-471. [Link]
-
da Silva, G. N., et al. (2019). Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells. Journal of the Brazilian Chemical Society, 30(11), 2386-2396. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 12345. [Link]
-
Maciel, L. G., et al. (2014). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell Biochemistry and Biophysics, 68(1), 109-118. [Link]
-
da Silva, G. N., et al. (2019). Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells. Journal of the Brazilian Chemical Society, 30, 2386-2396. [Link]
Sources
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-60 - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. revvity.com [revvity.com]
- 6. Comparative analysis and integrative classification of NCI60 cell lines and primary tumors using gene expression profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. biotium.com [biotium.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. assaygenie.com [assaygenie.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Approach for the Laboratory Synthesis of N-(2-Chlorophenyl)cinnamamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-Chlorophenyl)cinnamamide, a member of the cinnamamide class of compounds known for their diverse biological activities.[1][2] The synthesis is achieved through the acylation of 2-chloroaniline with cinnamoyl chloride via the Schotten-Baumann reaction.[3][4] This guide is designed for researchers in organic chemistry and drug development, offering a detailed walkthrough of the experimental procedure, an explanation of the underlying chemical principles, critical safety protocols, and methods for purification and characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Scientific Context
Cinnamamides are a class of organic compounds characterized by a cinnamoyl group attached to a nitrogen atom. This structural motif is found in various natural products and synthetically derived molecules that exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5][6][7] The versatility of the cinnamamide scaffold allows for extensive structural modifications, making it a valuable pharmacophore in medicinal chemistry and drug discovery programs.[2][8]
The target molecule, this compound, is synthesized by forming an amide bond between 2-chloroaniline and cinnamoyl chloride. The chosen synthetic route is the Schotten-Baumann reaction, a robust and widely used method for acylating amines and alcohols.[4][9][10] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[11] This document presents a detailed protocol optimized for high yield and purity.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of this compound
Cinnamoyl chloride reacts with 2-chloroaniline in the presence of a base (triethylamine) to yield this compound and triethylamine hydrochloride.
Mechanism: Nucleophilic Acyl Substitution The synthesis follows the Schotten-Baumann reaction mechanism.[3][4] The process begins with the nucleophilic attack of the amine group of 2-chloroaniline on the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine, is crucial as it neutralizes the hydrochloric acid (HCl) generated, preventing the protonation of the unreacted 2-chloroaniline and ensuring its availability as a nucleophile to drive the reaction forward.[11]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Cinnamoyl Chloride | C₉H₇ClO | 166.60 | 102-92-1 | Sigma-Aldrich | Corrosive, moisture-sensitive. |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 95-51-2 | Acros Organics | Toxic, light and air-sensitive. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Fisher Scientific | Flammable, corrosive. Distill before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | J.T. Baker | Anhydrous grade. Volatile. |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 | LabChem | Aqueous solution. |
| Brine | NaCl | 58.44 | 7647-14-5 | LabChem | Saturated aqueous NaCl solution. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | For recrystallization. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | For recrystallization. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer (for characterization)
Safety and Handling Precautions
This protocol must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Cinnamoyl Chloride: Corrosive and causes severe skin burns and eye damage.[12] It is also moisture-sensitive. Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[13][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] It may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects. Avoid all contact and inhalation.[15][17] Store away from light and air.[15] In case of exposure, seek immediate medical attention.[16]
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and use only in a well-ventilated fume hood.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-chloroaniline (1.0 eq, e.g., 1.28 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Add triethylamine (1.5 eq, e.g., 2.1 mL, 1.52 g, 15.0 mmol) to the solution. The base is added in excess to neutralize the HCl byproduct and to act as a catalyst.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
Step 2: Addition of Cinnamoyl Chloride
-
In a separate dry flask, dissolve cinnamoyl chloride (1.0 eq, e.g., 1.67 g, 10.0 mmol) in anhydrous DCM (10 mL).
-
Transfer the cinnamoyl chloride solution to the dropping funnel.
-
Add the cinnamoyl chloride solution dropwise to the stirred 2-chloroaniline solution over 20-30 minutes, maintaining the temperature at 0 °C. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Monitoring and Completion
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the 2-chloroaniline spot indicates the reaction is complete.
Step 4: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
30 mL of 1 M HCl (to remove excess triethylamine)
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid)[18]
-
30 mL of brine (to reduce the solubility of the organic product in the aqueous phase)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[18]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude solid is purified by recrystallization.
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry in a vacuum oven.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure. The expected peaks should correspond to the aromatic and vinylic protons and carbons of the cinnamamide structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (257.72 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity: Typically >97% as determined by analytical methods.
Data Summary
| Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Chloroaniline | 127.57 | 1.28 | 10.0 | 1.0 |
| Cinnamoyl Chloride | 166.60 | 1.67 | 10.0 | 1.0 |
| Triethylamine | 101.19 | 1.52 | 15.0 | 1.5 |
| Product: | ||||
| This compound | 257.72 | Theoretical: 2.58 g | Theoretical: 10.0 mmol | - |
| Actual Yield: (e.g., 2.20 g) | % Yield: (e.g., 85%) | - |
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. [Link]
-
Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET: 2-CHLOROANILINE 98%. [Link]
-
Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrocinnamoylchloride, 98%. [Link]
-
International Labour Organization. (2021). ICSC 0129 - 2-CHLOROANILINE. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (2002). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Zielińska-Pisklak, M., et al. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. MDPI. [Link]
-
Kim, S. H., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. NIH. [Link]
-
Kim, S. H., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]
-
Wang, X., et al. (2020). Fe-catalyzed Decarbonylative Alkylative Spirocyclization of N-Arylcinnamamides: Access to Alkylated 1-Azaspirocyclohexadienones. NIH. [Link]
-
Bułakowska, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. NIH. [Link]
-
Arba, M., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin. [Link]
-
Liu, J., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
-
Liu, C-P., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. PubMed. [Link]
-
Pospisilova, S., et al. (2021). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]
-
ResearchGate. (n.d.). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic effect of their beta-position according to substituents. [Link]
-
Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. NIH. [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. PubMed. [Link]
-
Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. [Link]
-
Pospisilova, S., et al. (2021). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]
-
Wang, X., et al. (2020). Fe-catalyzed Decarbonylative Alkylative Spirocyclization of N-Arylcinnamamides: Access to Alkylated 1-Azaspirocyclohexadienones. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. lobachemie.com [lobachemie.com]
- 17. carlroth.com [carlroth.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to Validating N-(2-Chlorophenyl)cinnamamide as a Potential Nrf2 Activator In Vitro
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[3][4] However, upon exposure to stressors, specific sensor cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][5] This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate into the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including heme oxygenase-1 (HMOX1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][6]
Given its central role in cellular protection, pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a range of diseases rooted in oxidative stress, such as neurodegenerative disorders and certain inflammatory conditions.[7] N-(2-Chlorophenyl)cinnamamide is a compound of interest due to its chemical structure, which features an α,β-unsaturated amide moiety. This functional group can act as a Michael acceptor, making it a candidate for reacting with the nucleophilic cysteine sensors on Keap1, thereby potentially triggering the Nrf2 antioxidant response.[8]
This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-assay approach to rigorously evaluate and validate the Nrf2-activating potential of this compound in a robust in vitro setting. The protocols herein are designed not merely as procedural steps but as a self-validating framework, providing the causal logic behind experimental choices to ensure data integrity and reproducibility.
Section 1: The Nrf2-Keap1 Signaling Axis: Mechanism of Action
Understanding the underlying biology is critical for designing and interpreting experiments. The Keap1-Nrf2 pathway is a sophisticated sensing and response system.
-
Basal State (Repression): In the absence of stress, a dimer of Keap1 binds to the Neh2 domain of Nrf2. This interaction positions Nrf2 for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3] This constant turnover keeps basal Nrf2 activity low.
-
Activated State (Induction): Electrophilic molecules, such as this compound, or reactive oxygen species can covalently modify highly reactive cysteine residues within Keap1 (e.g., C151, C273, C288).[2] This modification impairs the ability of the Keap1-Cul3 ligase to ubiquitinate Nrf2. As a result, Nrf2 escapes degradation, accumulates in the cytoplasm, and translocates to the nucleus. There, it binds to ARE sequences to initiate the transcription of over 200 cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway under basal and activated states.
Section 2: Experimental Strategy and Workflow
A tiered approach is essential for robust validation. This workflow begins with establishing a safe therapeutic window for the compound, followed by direct functional assessment of pathway activation, and concludes with confirmation at the transcriptomic and proteomic levels.
Caption: A validated workflow for characterizing Nrf2 activators in vitro.
Section 3: Materials and Reagents
| Item | Description / Recommended Source |
| Test Compound | This compound (CAS: 73108-79-9) |
| Solvent | DMSO, Cell Culture Grade |
| Cell Lines | - HepG2 (Human Hepatocellular Carcinoma) - AREc32 (MCF7-derived, stable ARE-luciferase reporter)[9] - KeratinoSens™ (HaCaT-derived, stable ARE-luciferase reporter)[10] |
| Positive Controls | Sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ)[9][11] |
| Culture Media | DMEM or MEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin |
| Cytotoxicity Assay | MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Reporter Assay | Dual-Luciferase® Reporter Assay System or similar[12] |
| qPCR Reagents | RNA isolation kit, cDNA synthesis kit, SYBR Green qPCR Master Mix |
| Western Blot Reagents | RIPA Lysis Buffer, Protease/Phosphatase Inhibitors, BCA Protein Assay Kit, Laemmli Sample Buffer, PVDF membranes |
| Primary Antibodies | Anti-Nrf2, Anti-Keap1, Anti-HO-1, Anti-NQO1, Anti-β-Actin, Anti-Lamin B1[13] |
| Secondary Antibodies | HRP-conjugated Anti-Rabbit IgG, HRP-conjugated Anti-Mouse IgG |
| Detection | Enhanced Chemiluminescence (ECL) Substrate |
| Labware | Sterile 96-well, 24-well, and 6-well plates; cell culture flasks |
Section 4: Detailed Experimental Protocols
Protocol 1: Compound Preparation and Handling
Causality: Accurate compound concentration is the foundation of reproducible pharmacology. Stock solutions in DMSO allow for consistent dosing, but the final DMSO concentration in the culture medium must be kept low (<0.1%) to avoid solvent-induced artifacts.
-
Calculate Mass: The molecular weight of this compound is 257.72 g/mol . To prepare a 100 mM stock solution, dissolve 25.77 mg in 1 mL of sterile DMSO.
-
Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add the DMSO and vortex thoroughly. Gentle heating or sonication can be used if dissolution is difficult.[14]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Causality: It is crucial to differentiate true Nrf2 activation from a general stress response caused by cytotoxicity. This assay identifies the concentration range where the compound does not significantly impact cell viability, ensuring that subsequent observations are specific to the Nrf2 pathway.[15][16]
-
Cell Seeding: Seed HepG2 cells (or another cell line of choice) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a 2x concentration series of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-48 hours, consistent with the planned duration of your functional assays.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). For subsequent experiments, use concentrations well below the IC₂₀.
Table 1: Example Cytotoxicity Data
| Concentration (µM) | % Viability (vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 95.2 ± 3.9 |
| 10 | 91.5 ± 4.2 |
| 25 | 70.3 ± 6.8 |
| 50 | 45.1 ± 7.2 |
| 100 | 15.8 ± 3.1 |
| Result | IC₅₀ ≈ 50 µM |
Protocol 3: ARE-Luciferase Reporter Assay
Causality: This is the most direct functional assay to measure the transcriptional activity of Nrf2.[18] Using a cell line with a stably integrated ARE-luciferase reporter provides a highly sensitive and specific readout for pathway activation, directly linking compound treatment to ARE-driven gene expression.[10][19]
-
Cell Seeding: Seed AREc32 or KeratinoSens™ cells into a white, opaque 96-well plate at a density that will result in ~80% confluency at the time of the assay. Incubate for 24 hours.
-
Treatment: Treat the cells with non-toxic concentrations of this compound (determined in Protocol 2). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM tBHQ or 5 µM Sulforaphane).[9]
-
Incubation: Incubate for 16-24 hours. This duration is typically sufficient for Nrf2 translocation, target gene transcription, and luciferase protein translation.
-
Cell Lysis: Wash the cells once with PBS. Add passive lysis buffer (e.g., 20-50 µL per well) and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[20]
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add an equal volume of the assay reagent to each well containing cell lysate (e.g., 20 µL lysate + 20 µL reagent).
-
Immediately measure the luminescence using a luminometer.
-
-
Analysis: Normalize the raw luminescence units (RLU) of treated wells to the average RLU of the vehicle control wells to calculate the "Fold Induction."
Table 2: Example ARE-Luciferase Assay Data
| Treatment | Concentration (µM) | Fold Induction (vs. Vehicle) |
|---|---|---|
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.1 |
| Test Compound | 1 | 1.8 ± 0.2 |
| Test Compound | 5 | 4.5 ± 0.5 |
| Test Compound | 10 | 9.2 ± 1.1 |
| Positive Control (tBHQ) | 10 | 14.1 ± 1.5 |
Protocol 4: Quantification of Nrf2 Target Gene Expression (RT-qPCR)
Causality: While a reporter assay is an excellent screening tool, it's crucial to confirm that the compound induces the expression of endogenous Nrf2 target genes in a relevant cell type (e.g., HepG2). This step validates the physiological relevance of the reporter assay results.[21]
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with selected concentrations of this compound, a vehicle control, and a positive control for 6-12 hours. This shorter time point is optimal for detecting changes in mRNA levels.
-
RNA Isolation: Wash cells with cold PBS and lyse them directly in the plate using a suitable lysis buffer from an RNA isolation kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/A280 ratio). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (see Table 3), and diluted cDNA.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end to ensure product specificity.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes (NQO1, HMOX1) to a stable housekeeping gene (e.g., GAPDH). Then, normalize these values to the vehicle control to determine the fold change.[22][23]
Table 3: Example Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| NQO1 | GGCAGAAGAGCACTGATCGTAC | TGCTTTCTTGTTCAGCATGGC |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| GAPDH| GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Table 4: Example RT-qPCR Data (10 µM Treatment)
| Target Gene | Fold Change (vs. Vehicle) |
|---|---|
| NQO1 | 6.8 ± 0.7 |
| HMOX1| 8.1 ± 0.9 |
Protocol 5: Analysis of Protein Expression (Western Blotting)
Causality: The final validation step is to confirm that the observed increase in mRNA transcription translates into increased protein levels of Nrf2 and its key downstream targets, HO-1 and NQO1. This assay provides the ultimate proof of a functional biological response.[24] A key experiment is to also assess the nuclear accumulation of Nrf2.
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with the compound for 16-24 hours to allow for protein accumulation.
-
Protein Extraction:
-
For Total Protein: Wash cells with cold PBS, then lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
For Nuclear/Cytoplasmic Fractionation: Use a commercial kit for optimal separation. This is critical to demonstrate Nrf2 translocation from the cytoplasm to the nucleus.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Denature proteins by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (β-Actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates) to ensure equal protein loading.[25] Quantify band intensity using software like ImageJ.
Table 5: Expected Western Blot Outcomes
| Protein Target | Expected Result with this compound |
|---|---|
| Nrf2 (Nuclear Fraction) | Increased |
| Nrf2 (Cytoplasmic Fraction) | No significant change or slight decrease |
| HO-1 (Total Lysate) | Increased |
| NQO1 (Total Lysate) | Increased |
| Keap1 (Total Lysate) | No significant change |
| Lamin B1 (Nuclear Loading Control) | Unchanged |
| β-Actin (Cytoplasmic Loading Control) | Unchanged |
Section 5: References
-
Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Signal Transduction and Targeted Therapy. [Link]
-
The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. ScienceDirect. [Link]
-
Keap1 Nrf2 Signaling Pathway: Mechanisms of Regulation and Role in Protection of Cells against Toxicity Caused by Xenobiotics an. ProQuest. [Link]
-
The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. National Institutes of Health (NIH). [Link]
-
The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. National Institutes of Health (NIH). [Link]
-
Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. National Institutes of Health (NIH). [Link]
-
Antioxidant Pathway. Signosis. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Institutes of Health (NIH). [Link]
-
Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. SpringerLink. [Link]
-
Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. National Institutes of Health (NIH). [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]
-
In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway. National Institutes of Health (NIH). [Link]
-
Luciferase Reporter Assay - Protocol. The Science Notes. [Link]
-
Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury. National Institutes of Health (NIH). [Link]
-
Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]
-
Full library screening for Nrf2 activators through ARE induction assay... ResearchGate. [Link]
-
Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. MDPI. [Link]
-
NRF2-addicted cancer cell lines. ResearchGate. [Link]
-
Luciferase reporter assay. Bio-protocol. [Link]
-
Impacts of NRF2 activation in non–small‐cell lung cancer cell lines on extracellular metabolites. National Institutes of Health (NIH). [Link]
-
Luciferase Assay protocol. Emory University. [Link]
-
Activation of Nrf2 Pathways Correlates with Resistance of NSCLC Cell Lines to CBP501 In Vitro. AACR Journals. [Link]
-
Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Bioscience Reports. [Link]
-
An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. National Institutes of Health (NIH). [Link]
-
Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH). [Link]
-
(a) Western blotting, (b) densitometric analysis of the Nrf2 protein,... ResearchGate. [Link]
-
The quantification of target transcripts, NRF2 and NQO1, in real time... ResearchGate. [Link]
-
Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. MDPI. [Link]
-
Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. [Link]
-
Activators of Nrf2 to Counteract Neurodegenerative Diseases. PubMed. [Link]
-
Nrf2-target gene expression. HO-1 and NQO1 expression was quantified by... ResearchGate. [Link]
-
Activated Keap1/Nrf2 signaling pathway: western blot (WB) ( n =... ResearchGate. [Link]
-
Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis. National Institutes of Health (NIH). [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health (NIH). [Link]
-
Nrf2-Dependent Induction of NQO1 in Mouse Aortic Endothelial Cells Overexpressing Catalase. National Institutes of Health (NIH). [Link]
Sources
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling pathway: Mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - ProQuest [proquest.com]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 19. signosisinc.com [signosisinc.com]
- 20. Luciferase reporter assay [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Note: A Hierarchical Approach to Profiling the Anti-inflammatory Activity of N-arylcinnamamide Derivatives
Introduction: The Therapeutic Potential of N-arylcinnamamides in Inflammation
Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles. N-arylcinnamamide derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to modulate key inflammatory pathways.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers to systematically evaluate the anti-inflammatory properties of novel N-arylcinnamamide derivatives, from initial cell-based screening to specific enzyme inhibition assays.
Pillar 1: Mechanistic Insights – Targeting the Hubs of Inflammation
A thorough understanding of the molecular targets is crucial for rational drug development. N-arylcinnamamide derivatives have been shown to exert their anti-inflammatory effects by modulating several critical signaling cascades. The most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene expression.[5][6][7][8]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of Gram-negative bacteria, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a plethora of pro-inflammatory mediators, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Several studies have indicated that N-arylcinnamamide derivatives can significantly attenuate this LPS-induced NF-κB activation.[1][2][3][4]
Caption: Simplified NF-κB signaling pathway in response to LPS.
Pillar 2: A Validating System – Hierarchical Experimental Protocols
A robust screening cascade is essential for identifying and characterizing promising anti-inflammatory compounds. The following protocols are designed to provide a comprehensive evaluation of N-arylcinnamamide derivatives, starting with a broad assessment of their impact on cellular inflammatory responses and progressively narrowing down to specific molecular targets.
Primary Screening: LPS-Induced Inflammation in Macrophages
The initial screening utilizes the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[9] Lipopolysaccharide (LPS) is used to mimic bacterial infection and induce a potent inflammatory response.
Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the N-arylcinnamamide derivatives. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-arylcinnamamide derivatives (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent anti-inflammatory assays.
Inducible nitric oxide synthase (iNOS) is upregulated by NF-κB and produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][16][17][18][19]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the N-arylcinnamamide derivatives for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[20][21]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15][21]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[20][22][23][24] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying their secretion into the cell culture medium.
Protocol: TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: Follow steps 1 and 2 of the Griess Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Caption: Hierarchical workflow for screening N-arylcinnamamide derivatives.
Secondary Screening: Enzyme Inhibition Assays
Compounds that demonstrate significant activity in the primary cellular assays should be further investigated to determine if they directly inhibit key inflammatory enzymes.
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[25][26][27]
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare purified human recombinant COX-1 and COX-2 enzymes, assay buffer, probe, and cofactor according to a commercial kit's instructions.[25][28][29]
-
Compound Preparation: Prepare serial dilutions of the N-arylcinnamamide derivatives.
-
Assay Plate Setup: In a 96-well opaque plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compounds. Include wells for 100% activity (no inhibitor) and a positive control inhibitor (e.g., Celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[25][29]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
5-Lipoxygenase is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators implicated in diseases like asthma.[30][31][32]
Protocol: Fluorometric 5-LOX Inhibitor Screening Assay
-
Reagent Preparation: Prepare 5-LOX enzyme, assay buffer, probe, and substrate as per the instructions of a commercially available kit.[31]
-
Compound Preparation: Dissolve and dilute the test compounds.
-
Assay Setup: In a 96-well white plate, add the assay buffer, test compounds, and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Enzyme Addition: Add the 5-LOX enzyme to all wells except the blank.
-
Reaction Initiation: Add the 5-LOX substrate to all wells.
-
Fluorescence Reading: Measure the fluorescence kinetically (e.g., Ex/Em = 500/536 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values for the active compounds.
Pillar 3: Data Presentation and Interpretation
Table 1: Summary of Anti-inflammatory Activity of N-arylcinnamamide Derivatives
| Compound ID | Cytotoxicity IC₅₀ (µM) on RAW 264.7 | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | 5-LOX IC₅₀ (µM) |
| Derivative 1 | >100 | 15.2 | 12.5 | 18.9 | >100 | 25.4 | >3.9 | 45.1 |
| Derivative 2 | >100 | 5.8 | 4.1 | 7.3 | 80.1 | 5.5 | 14.6 | >100 |
| Control Drug | e.g., Dexamethasone | 0.1 | 0.05 | 0.08 | N/A | N/A | N/A | N/A |
| Control Drug | e.g., Celecoxib | >100 | 50.2 | 65.7 | >100 | 0.5 | >200 | >100 |
Data are hypothetical and for illustrative purposes only. SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2). N/A = Not Applicable.
Interpretation:
-
Cytotoxicity: A high IC₅₀ value (>100 µM) in the MTT assay indicates low cytotoxicity, which is a desirable trait.
-
Cell-Based Assays: Lower IC₅₀ values for NO, TNF-α, and IL-6 inhibition suggest higher potency in a cellular context. A compound like Derivative 2, with low single-digit micromolar IC₅₀ values, would be considered a strong hit.
-
Enzyme Assays & Selectivity: The data from enzyme assays reveal the mechanism of action. Derivative 2 shows potent and selective inhibition of COX-2 (SI = 14.6), suggesting it may have a favorable safety profile regarding gastrointestinal effects. In contrast, its lack of activity against 5-LOX indicates a specific mode of action.
Conclusion
This application note outlines a systematic and robust methodology for the comprehensive evaluation of the anti-inflammatory properties of novel N-arylcinnamamide derivatives. By employing a hierarchical screening cascade that begins with broad cellular assays and progresses to specific enzymatic targets, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and make data-driven decisions in the drug development process. The integration of cytotoxicity assessments at the outset ensures that the observed anti-inflammatory effects are not artifacts of cell death, thereby upholding the scientific integrity of the findings.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
BioVision Incorporated. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]
-
Hošek, J., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. Molecules, 24(24), 4531. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]
-
Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
-
Hošek, J., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. ResearchGate. [Link]
-
Hošek, J., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. PubMed. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Gerstmeier, J., et al. (2016). A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. [Link]
-
Jampílek, J., et al. (2019). Antibacterial N-Arylcinnamamides as Anti-inflammatory Agents. ResearchGate. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Hošek, J., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Crabtree, M. J., et al. (2016). Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation. Redox biology, 9, 307–317. [Link]
-
protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Rowland, J. M., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology, 766, 131–144. [Link]
-
Wang, Y., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of medicinal chemistry, 59(9), 4569–4580. [Link]
-
Isık, S., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 15(7), 929–935. [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Characterization Laboratory. [Link]
-
Prieto-Carrasco, R., et al. (2002). Inhibition of NOS-2 expression in macrophages through the inactivation of NF-kappaB by andalusol. British journal of pharmacology, 135(7), 1751–1758. [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. [Link]
-
Pereira, C., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants, 10(10), 2007. [Link]
-
Ramadhan, U., et al. (2021). Dose-dependent inhibition of LPS mediated production of IL-6 and TNF-α... ResearchGate. [Link]
-
Villalonga, R., et al. (2000). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Immunology, 101(3), 403–409. [Link]
-
Lin, C. C., et al. (2012). Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages. Journal of Food and Drug Analysis, 20(4), 787-793. [Link]
-
Wu, Y., et al. (2024). Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters. [Link]
-
Kourounakis, A. P., et al. (2011). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Pharmaceuticals, 4(12), 1537–1558. [Link]
Sources
- 1. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Griess Test [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jfda-online.com [jfda-online.com]
- 24. benchchem.com [benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Comprehensive In Vitro Cytotoxicity Assessment of N-(2-Chlorophenyl)cinnamamide on Human Hepatoma HepG2 Cells
Abstract
The liver is a primary site for drug metabolism and is often susceptible to compound-induced toxicity.[1] The human hepatoma cell line, HepG2, is a widely accepted and utilized in vitro model for hepatotoxicity studies due to its metabolic capabilities and human origin.[1][2] This document provides a detailed guide for evaluating the cytotoxic potential of N-(2-Chlorophenyl)cinnamamide, a derivative of the biologically active cinnamamide scaffold, on HepG2 cells.[3][4] While various cinnamamide derivatives have been investigated for a range of bioactivities, including neuroprotection and antimicrobial effects, specific hepatotoxicity data for this analog is not widely available.[3][4][5] This guide presents a multi-assay strategy to generate a comprehensive cytotoxicity profile, encompassing cell viability, membrane integrity, and apoptosis induction. The protocols herein are designed for researchers in drug development and toxicology to produce robust and reproducible data.
Introduction: The Rationale for Hepatotoxicity Screening
Drug-induced liver injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal. Therefore, early and reliable screening for potential hepatotoxicity is crucial.[1] HepG2 cells, derived from a human hepatocellular carcinoma, retain many differentiated hepatic functions, including the secretion of plasma proteins and metabolic enzyme activity, making them a suitable preliminary model for toxicity screening.[1][2][6]
This compound belongs to a class of compounds with a cinnamamide core structure known for diverse pharmacological activities.[3] Modifications to this scaffold, such as the addition of a chlorophenyl group, can significantly alter its biological effects. A study on related N-phenyl cinnamamide derivatives demonstrated that substitutions on the phenyl ring influence their activity in HepG2 cells, with some compounds showing no cytotoxicity while activating protective pathways like Nrf2.[5][7] This underscores the necessity of empirical testing for each new analog.
This application note outlines a tiered approach to cytotoxicity assessment:
-
Tier 1: Metabolic Viability Assessment using the MTT assay to measure mitochondrial dehydrogenase activity.[8][9]
-
Tier 2: Membrane Integrity Assessment via the Lactate Dehydrogenase (LDH) release assay, an indicator of necrosis.[10][11]
-
Tier 3: Apoptosis Assessment by measuring the activity of effector caspases-3 and -7.[12][13][14]
Employing a battery of assays that probe different cellular death mechanisms provides a more complete understanding of a compound's cytotoxic potential than any single assay alone.[15]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| HepG2 Cell Line | ATCC | HB-8065 |
| Eagle's Minimum Essential Medium (EMEM) | Gibco | 11095080 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | Custom Synthesis/Vendor | N/A |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Promega / Abcam | G1780 / ab65393 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well clear, flat-bottom tissue culture plates | Corning | 3599 |
| 96-well opaque-walled plates (for luminescence) | Corning | 3917 |
Core Protocols
HepG2 Cell Culture and Maintenance
Maintaining healthy, sub-confluent cell cultures is critical for reproducible cytotoxicity data.
Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM)[6]
-
Supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16][17]
Passaging Protocol:
-
Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[6][18]
-
Aspirate and replace the culture medium every 2-3 days.[6]
-
When cells reach 75-85% confluency, passage them. HepG2 cells grow in foci that will eventually merge.[17][19]
-
Wash the cell monolayer twice with sterile 1x PBS.
-
Add 3-5 mL of pre-warmed 0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach.[6]
-
Neutralize trypsin with 2-3 volumes of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 3-5 minutes.[19]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and count viable cells using a hemocytometer or automated cell counter.
-
Re-seed new flasks at a split ratio of 1:4 to 1:8.[6]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[20] Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of the test compound is depicted below.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Cell Viability Assay
This assay measures the reduction of yellow MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]
-
Cell Seeding: Seed 1.5 x 10⁴ HepG2 cells per well in 100 µL of growth medium in a 96-well clear plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[20]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9][21]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[22]
-
Protocol: LDH Release Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, seeding cells in a 96-well clear plate. It is recommended to run a parallel plate for the LDH assay.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions[23]:
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.[24]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[25]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[25]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[10][25]
-
Data Analysis:
-
Subtract the culture medium background from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)] * 100
-
Protocol: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[14][26] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases to generate a light signal.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, but use 96-well opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration.
-
Data can be expressed as fold-change in caspase activity relative to the vehicle control.
-
Interpreting Results: A Multi-Parametric View
The combination of these three assays provides a mechanistic insight into the cytotoxic action of this compound.
Caption: Relationship between cellular events and assay readouts.
-
Scenario 1: Potent decrease in MTT, low LDH release, high Caspase-3/7 activity. This profile suggests the compound induces apoptosis. Cell death occurs through programmed pathways without significant immediate membrane rupture.
-
Scenario 2: Potent decrease in MTT, high LDH release, low Caspase-3/7 activity. This indicates a primary necrotic or necroptotic mechanism, where cell membrane integrity is compromised early.
-
Scenario 3: No significant change in any assay. The compound is not cytotoxic to HepG2 cells under the tested conditions and concentrations. Further investigation into sub-lethal effects or specific pathway modulation (like the Nrf2 activation seen in related compounds) could be warranted.[5]
Conclusion
This application note provides a comprehensive framework for the initial in vitro assessment of this compound's hepatotoxicity using the HepG2 cell line. By integrating assays for metabolic viability, membrane integrity, and apoptosis, researchers can obtain a robust and mechanistically informative cytotoxicity profile. This data is essential for making informed decisions in the early stages of drug discovery and chemical safety assessment.
References
-
Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. (n.d.). MDPI. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). NIH. Retrieved from [Link]
-
HepG2 Cell Culture - HepG2 Transfection. (n.d.). Altogen Biosystems. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024-12-11). Protocols.io. Retrieved from [Link]
-
HEPG2 Cell Line User Guide. (n.d.). Creative Bioarray. Retrieved from [Link]
-
HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. (n.d.). REPROCELL. Retrieved from [Link]
-
HepG2 culture conditions. (n.d.). ENCODE. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. Retrieved from [Link]
-
In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. (n.d.). MDPI. Retrieved from [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Cytotoxicity of the prepared compounds against liver HEPG2 cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022-03-30). NIH. Retrieved from [Link]
-
In Vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015-03-28). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021-07-01). NCBI Bookshelf - NIH. Retrieved from [Link]
-
MTT assay for analyzing HepG2 cells viability after treatment with... (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol of Real Time Viability Assay Using HepG2 Cell Line. (n.d.). NCATS - NIH. Retrieved from [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (n.d.). MDPI. Retrieved from [Link]
-
Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxicity and cytoprotective effects of the tested peptides on HepG2 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. (n.d.). PubMed. Retrieved from [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (n.d.). NIH. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022-03-15). PMC - NIH. Retrieved from [Link]
-
Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. (2024-06-06). PubMed. Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]
- 6. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 7. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. encodeproject.org [encodeproject.org]
- 18. editxor.com [editxor.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells [mdpi.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiologics.com [cellbiologics.com]
- 26. stemcell.com [stemcell.com]
Application Notes and Protocols for Neuroprotective Studies of N-(2-Chlorophenyl)cinnamamide
Introduction: The Therapeutic Potential of N-(2-Chlorophenyl)cinnamamide in Neuroprotection
Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, excitotoxicity, and inflammation. The cinnamamide scaffold has emerged as a promising pharmacophore in the development of novel neuroprotective agents, with derivatives demonstrating a range of activities including antioxidant, anti-inflammatory, and receptor-modulating properties.[1][2]
This compound belongs to this versatile class of compounds. While specific neuroprotective data for this particular analog is emerging, its structural similarity to other biologically active cinnamamides suggests its potential as a valuable tool for neuroprotective research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound using established and robust in vitro and in vivo models. The protocols outlined herein are designed to be adaptable and provide a solid foundation for exploring the compound's mechanism of action and therapeutic potential.
Proposed Mechanism of Action: Targeting Oxidative Stress via the Nrf2 Pathway
A plausible neuroprotective mechanism for this compound, based on studies of related compounds, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a master regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[4][6] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[4][6]
Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.
Part 1: In Vitro Neuroprotection Assays
Neuronal Cell Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used and reliable model for initial neuroprotection screening.[7] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for studying neurotoxicity and neuroprotective interventions.[8]
Protocol: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in stroke and other neurological disorders.[9][10] This protocol details how to assess the protective effects of this compound against glutamate-induced cell death in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 2 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of L-Glutamic acid in culture medium. Add a specific volume to the wells to achieve a final concentration that induces significant cell death (e.g., 20-60 mM, to be optimized for your specific cell line and conditions).[8][11] Do not add glutamate to the control wells (no-toxin control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no-toxin) cells. Plot a dose-response curve to determine the EC50 of this compound.
Protocol: Oxygen-Glucose Deprivation (OGD) Model
To more closely mimic ischemic conditions, an in vitro Oxygen-Glucose Deprivation (OGD) model can be employed.[12][13][14]
Materials:
-
Differentiated SH-SY5Y cells or primary neurons
-
Glucose-free DMEM
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound
-
LDH cytotoxicity assay kit
Step-by-Step Protocol:
-
Cell Culture: Culture and differentiate SH-SY5Y cells or primary neurons in appropriate plates.
-
Pre-treatment: Pre-treat the cells with this compound in complete medium for 2 hours.
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours) to induce ischemic injury.[15]
-
-
Reperfusion: Remove the plates from the chamber, replace the OGD medium with complete, normoxic culture medium (containing the test compound), and return to a normoxic incubator for 24 hours.
-
Cytotoxicity Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage, following the manufacturer's instructions.
-
Data Analysis: Express LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Data Presentation: Hypothetical In Vitro Results
| Treatment Group | Glutamate (40mM) | Cell Viability (%) (Mean ± SD) | LDH Release (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Glutamate Only | + | 45.3 ± 4.8 | 85.4 ± 6.7 |
| N-C-C (1 µM) + Glutamate | + | 58.7 ± 5.1 | 68.2 ± 5.9 |
| N-C-C (10 µM) + Glutamate | + | 75.1 ± 6.2 | 42.5 ± 4.3 |
| N-C-C (50 µM) + Glutamate | + | 88.9 ± 5.5 | 21.8 ± 3.1 |
N-C-C: this compound
Part 2: In Vivo Neuroprotection Studies
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[16][17][18][19] This procedure involves the temporary occlusion of the middle cerebral artery, leading to an ischemic insult in the brain region it supplies.
Sources
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. Insulin Blocks Glutamate-Induced Neurotoxicity in Differentiated SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yenepoya.res.in [yenepoya.res.in]
- 15. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Anticonvulsant Activity Screening of N-(2-Chlorophenyl)cinnamamide Derivatives
Introduction: The Rationale for Novel Anticonvulsant Screening
Epilepsy is a chronic neurological disorder affecting over 50 million people globally, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately one-third of patients continue to experience seizures that are refractory to existing pharmacological treatments.[2] This significant therapeutic gap underscores the urgent need for the discovery and development of novel anticonvulsant agents with improved efficacy and better safety profiles.[3]
The cinnamamide scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its presence in numerous compounds with therapeutic potential.[4][5] Cinnamamide derivatives have demonstrated a wide range of biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory properties.[5][6] Their structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity.[5] Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring and the N-atom are crucial for anticonvulsant properties.[7] The investigation of N-(2-Chlorophenyl)cinnamamide derivatives is based on the hypothesis that the introduction of a chloro-substituent on the N-phenyl ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with neurological targets and improving its pharmacokinetic profile.
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical screening of this compound derivatives using clinically validated in vivo models. We will detail the protocols for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests, the gold standards for initial anticonvulsant screening, and include the rotarod test for assessing neurotoxicity.[8][9]
Principle of Primary Anticonvulsant Evaluation
The initial identification of promising anticonvulsant candidates relies heavily on in vivo testing in rodent seizure models.[8] No single laboratory test can fully predict clinical efficacy, but a profile of activity across a battery of validated models provides a strong indication of a compound's potential therapeutic utility.[9][10] The two most widely employed and historically validated models are the MES and scPTZ tests.[9][11]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus.[12][13] Its primary utility is in identifying compounds that prevent seizure spread. The MES test is considered a reliable predictor of efficacy against generalized tonic-clonic seizures in humans.[8][14]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model where pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures.[15] This test is particularly effective at identifying compounds that raise the seizure threshold and is predictive of efficacy against generalized myoclonic and non-convulsive (absence) seizures.[8][16]
A compound's activity profile in these two tests provides a preliminary classification of its mechanism of action and potential clinical application.
Experimental Workflows and Protocols
The following protocols are designed for mice but can be adapted for rats with appropriate modifications to stimulus parameters and drug dosages. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Overall Screening Workflow
The screening process follows a logical progression from initial efficacy testing to neurotoxicity assessment to establish a preliminary therapeutic window.
Caption: High-level workflow for anticonvulsant screening.
Protocol: Maximal Electroshock (MES) Test
Causality: This protocol is designed to determine a compound's ability to prevent the spread of a maximal seizure, a key characteristic of drugs effective against tonic-clonic seizures.[2] The supramaximal electrical stimulus ensures that protection is due to the pharmacological agent and not minor fluctuations in the animal's seizure threshold.[2]
3.2.1 Materials and Equipment
-
Animals: Male albino mice (20-25 g).
-
Test Compounds: this compound derivatives.
-
Vehicle: e.g., 0.9% saline containing 0.5% carboxymethylcellulose. The vehicle must be validated to have no effect on seizure induction.
-
Positive Control: Phenytoin (effective in MES test).
-
Electroshock Device: Delivers a constant alternating current.
-
Corneal Electrodes: Saline-soaked to ensure good conductivity.
-
Topical Anesthetic: 0.5% tetracaine hydrochloride for animal comfort.[13]
3.2.2 Procedure
-
Animal Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 dose levels).
-
Compound Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the compound. If unknown, the TPE should be determined in a preliminary study (e.g., testing at 0.5, 1, 2, and 4 hours post-administration).[12]
-
Anesthesia and Electrode Placement: At the TPE, apply one drop of topical anesthetic to each cornea.[13] Gently restrain the mouse and place the saline-soaked corneal electrodes on the corneas.
-
Stimulation: Deliver the electrical stimulus immediately. For mice, typical parameters are 50 mA, 60 Hz, for 0.2 seconds.[12][13]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from tonic flexion of the forelimbs and hindlimbs to tonic extension of the hindlimbs.
-
Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint and indicates protection.[12]
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
Causality: This protocol identifies compounds that can elevate the seizure threshold. PTZ blocks the chloride ionophore complex of the GABA-A receptor, reducing synaptic inhibition and inducing seizures.[15] Compounds that protect in this model often act by enhancing GABAergic neurotransmission or by blocking T-type calcium channels.[17]
3.3.1 Materials and Equipment
-
Animals: Male albino mice (20-25 g).
-
Test Compounds and Vehicle: As described in section 3.2.1.
-
Positive Control: Ethosuximide or Valproic Acid (effective in scPTZ test).[15]
-
Convulsant Agent: Pentylenetetrazole (PTZ) dissolved in 0.9% saline.
-
Observation Chambers: Clear chambers for unobstructed observation of animals.
3.3.2 Procedure
-
Animal Grouping and Dosing: Follow steps 1-3 as in the MES protocol (Section 3.2.2).
-
PTZ Administration: At the TPE of the test compound, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck. A commonly used dose is 85 mg/kg, which should induce clonic seizures in >95% of control animals.[18]
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and/or trunk lasting for at least 5 seconds.[19] The presence of such a seizure indicates a lack of protection.
Protocol: Rotarod Neurotoxicity Test
Causality: This test is a critical control. A positive result in the MES or scPTZ test could be a false positive if the compound causes motor impairment, preventing the animal from physically manifesting a seizure. The rotarod test assesses motor coordination to dissociate true anticonvulsant activity from neurological deficit.[20]
3.4.1 Materials and Equipment
-
Rotarod Apparatus: A rotating rod with adjustable speed.
-
Animals, Test Compounds, and Controls: As described previously.
3.4.2 Procedure
-
Training: Prior to the test day, train all mice to remain on the rotarod (e.g., rotating at 10 rpm) for a set duration (e.g., 60 seconds) in three successive trials. Only animals that meet this criterion are used.
-
Dosing: On the test day, administer the vehicle, positive control, or test compound at the same doses and TPE used in the seizure models.
-
Testing: At the TPE, place the animal on the rotating rod and record the time it remains on the rod. A fall or passive rotation for two full turns is considered failure.
-
Endpoint: Motor impairment is indicated by a statistically significant decrease in the time spent on the rod compared to the vehicle-treated group.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Data Summary Table
| Compound ID | Dose (mg/kg, i.p.) | MES Protection (% Protected) | scPTZ Protection (% Protected) | Rotarod Test (% Motor Impairment) |
| Vehicle | N/A | 0% (0/10) | 0% (0/10) | 0% (0/10) |
| Phenytoin | 10 | 100% (10/10) | 0% (0/10) | 10% (1/10) |
| Ethosuximide | 125 | 0% (0/10) | 100% (10/10) | 0% (0/10) |
| Test Cmpd A | 30 | 20% (2/10) | 10% (1/10) | 0% (0/10) |
| Test Cmpd A | 100 | 80% (8/10) | 40% (4/10) | 10% (1/10) |
| Test Cmpd A | 300 | 100% (10/10) | 70% (7/10) | 50% (5/10) |
Note: Data presented is illustrative.
Calculating ED₅₀, TD₅₀, and the Protective Index (PI)
-
ED₅₀ (Median Effective Dose): The dose of a compound that protects 50% of the animals in a given seizure test. It is calculated from the dose-response curve using probit analysis.
-
TD₅₀ (Median Toxic Dose): The dose of a compound that causes motor impairment in 50% of the animals in the rotarod test.
-
Protective Index (PI): The ratio of toxicity to efficacy (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider margin of safety and is a desirable characteristic for a potential AED.[21]
Caption: Logical relationship of screening models to seizure types.
Conclusion
The MES and scPTZ seizure models, complemented by the rotarod test for neurotoxicity, provide a robust and validated framework for the initial screening of this compound derivatives. This systematic approach allows for the identification of promising lead compounds and provides a preliminary assessment of their safety profile and potential clinical utility. Derivatives showing a high Protective Index in either the MES or scPTZ test warrant further investigation, including determination of their precise mechanism of action and evaluation in more complex, chronic models of epilepsy.
References
-
Title: Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies Source: PubMed URL: [Link]
-
Title: Animal models used in the screening of antiepileptic drugs Source: PubMed URL: [Link]
-
Title: Antiepileptic drugs in development pipeline: A recent update Source: Epilepsy & Behavior URL: [Link]
-
Title: Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening Source: PubMed Central URL: [Link]
-
Title: Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis Source: PubMed Central URL: [Link]
-
Title: Epilepsy Drug Development: The Journey Begins Source: CURE Epilepsy URL: [Link]
-
Title: Structures of previously reported cinnamamide derivatives with anticonvulsant activity Source: ResearchGate URL: [Link]
-
Title: Crystallographic studies of cinnamamide derivatives as a means of searching for anticonvulsant activity Source: ResearchGate URL: [Link]
-
Title: Crystallographic Studies of Cinnamamide Derivatives as a Means of Searching for Anticonvulsant Activity Source: PubMed URL: [Link]
-
Title: Epilepsy Pipeline Tracker Source: Epilepsy Foundation URL: [Link]
-
Title: The Screening models for antiepileptic drugs: A Review Source: ResearchGate URL: [Link]
-
Title: Upcoming treatment approaches for epilepsy Source: VJNeurology URL: [Link]
-
Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: International Journal of Novel Research in Pharmaceutical Sciences URL: [Link]
-
Title: The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs Source: SciSpace URL: [Link]
-
Title: Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships Source: PubMed URL: [Link]
-
Title: Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse Source: PubMed URL: [Link]
-
Title: Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships Source: Online University of Chemical Industry URL: [Link]
-
Title: Maximal Electroshock Seizure Model Source: Melior Discovery URL: [Link]
-
Title: In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview Source: ResearchGate URL: [Link]
-
Title: S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy Source: MDPI URL: [Link]
-
Title: The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models Source: PubMed URL: [Link]
-
Title: Subcutaneous pentylenetetrazole: Significance and symbolism Source: A-Z Animals URL: [Link]
-
Title: Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice Source: PubMed URL: [Link]
-
Title: Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central URL: [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. scispace.com [scispace.com]
- 3. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships [ouci.dntb.gov.ua]
- 6. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallographic studies of cinnamamide derivatives as a means of searching for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of N-(2-Chlorophenyl)cinnamamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(2-Chlorophenyl)cinnamamide for in vivo animal studies. This compound, a compound with demonstrated potential as an antimicrobial agent and an activator of the Nrf2 signaling pathway, presents a formulation challenge due to its predicted poor aqueous solubility. This guide outlines a systematic approach to pre-formulation assessment, vehicle selection, and the preparation of stable formulations suitable for oral, intraperitoneal, and intravenous administration in preclinical rodent models. Detailed, step-by-step protocols are provided, emphasizing the scientific rationale behind each experimental choice to ensure reproducible and meaningful results.
Scientific Rationale for In Vivo Studies
This compound belongs to the cinnamamide class of compounds, which have garnered significant interest for their diverse pharmacological activities.[1] The impetus for its in vivo evaluation stems primarily from two key biological functions: its antimicrobial properties and its ability to modulate cellular defense mechanisms through the Nrf2 signaling pathway.
Antimicrobial Mechanism of Action
Cinnamamide derivatives have been shown to exhibit broad-spectrum antimicrobial activity.[2][3] The proposed mechanism of action for many cinnamamides involves the disruption of microbial cell integrity. The lipophilic nature of these compounds facilitates their interaction with the lipid components of bacterial cell membranes, leading to increased permeability and eventual cell death. Some derivatives have also been found to interfere with microbial metabolic pathways and inhibit biofilm formation.[2] In vivo studies are crucial to determine the efficacy of this compound in a complex biological system, assessing its ability to combat infections and its pharmacokinetic/pharmacodynamic (PK/PD) profile.
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[4] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of antioxidant enzymes and other defense proteins.[4][5] The activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and cancer.[6][7] Cinnamic acid derivatives have been identified as potential Nrf2 activators.[4] In vivo studies are essential to confirm that this compound can activate this pathway in a whole-organism context and to evaluate its therapeutic potential in relevant disease models.
Pre-formulation Assessment: Characterizing the Challenge
The successful formulation of this compound hinges on a thorough understanding of its physicochemical properties. The primary obstacle for the in vivo delivery of this and many other cinnamamide derivatives is their poor aqueous solubility.[8]
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClNO | Vendor Data |
| Molecular Weight | 257.72 g/mol | Vendor Data |
| Appearance | Solid | Vendor Data |
| Aqueous Solubility | Predicted to be low | General knowledge of cinnamamides[8] |
| LogP | Predicted to be high (lipophilic) | General knowledge of cinnamamides |
Vehicle Screening Strategy
Given the predicted poor aqueous solubility, a systematic vehicle screening study is the foundational step in developing a suitable formulation. The goal is to identify a vehicle system that can solubilize or uniformly suspend the compound at the desired concentration for dosing.
Formulation Strategies and Protocols
The choice of formulation strategy will depend on the intended route of administration, the required dose, and the physicochemical properties of this compound. Below are detailed protocols for preparing formulations for oral, intraperitoneal, and intravenous routes.
Oral Administration: Suspension Formulation
For initial in vivo efficacy and pharmacokinetic studies, an oral suspension is often the most straightforward approach for poorly soluble compounds.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in deionized water. To do this, slowly add the Na-CMC powder to the water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed. A magnetic stirrer is recommended.
-
Wetting the Compound: Weigh the required amount of this compound. To aid in dispersion, create a paste by adding a small amount of the 0.5% Na-CMC vehicle to the powder and triturating with a spatula.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture using a mechanical homogenizer or sonicator.
-
Final Concentration Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Storage and Handling: Store the suspension at 2-8°C. Before each use, ensure the suspension is thoroughly re-suspended by vortexing or gentle shaking.
Rationale for Vehicle Choice: Na-CMC is a widely used suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of the insoluble compound and ensuring more uniform dose administration.
Intraperitoneal Injection: Co-Solvent System
Intraperitoneal (IP) administration is a common route for preclinical studies. For compounds that are difficult to suspend or for studies where rapid absorption is desired, a co-solvent system can be employed to achieve a solution.
Protocol 2: Preparation of a Co-Solvent Formulation for IP Injection
-
Vehicle Selection: A common co-solvent system for IP injection is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Saline. A typical starting ratio is 10:40:50 (v/v/v) of DMSO:PEG 400:Saline.
-
Solubilization: Weigh the required amount of this compound and dissolve it completely in the DMSO component first. Gentle warming and vortexing may be required.
-
Addition of Co-solvents: Once the compound is fully dissolved in DMSO, add the PEG 400 and mix thoroughly.
-
Final Dilution: Slowly add the saline to the DMSO/PEG 400 mixture while stirring. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of DMSO and/or PEG 400.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage and Handling: Store the sterile solution at room temperature or 2-8°C, protected from light. Visually inspect for any precipitation before each use.
Causality Behind Experimental Choices:
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds. Its use should be minimized due to potential toxicity at higher concentrations.
-
PEG 400: A water-miscible polymer that acts as a co-solvent and can help to prevent precipitation of the drug upon dilution with aqueous physiological fluids.[9]
-
Saline: Used to increase the volume of the injection and to make the final formulation more physiologically compatible.
Intravenous Administration: Solubilized Formulation
Intravenous (IV) administration requires a sterile, clear solution that is free of particulates. This is the most challenging formulation for a poorly soluble compound.
Protocol 3: Preparation of a Solubilized Formulation for IV Injection
-
Excipient Selection: A common approach for IV formulations of poorly soluble drugs is the use of a solubilizing agent such as a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) or a non-ionic surfactant (e.g., Polysorbate 80).
-
Solubility Enhancement with HP-β-CD:
-
Prepare a solution of HP-β-CD in sterile water for injection (e.g., 20-40% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir the mixture for several hours or overnight at room temperature to allow for complexation and solubilization. Sonication can be used to expedite the process.
-
-
Final Formulation:
-
Once the compound is dissolved, adjust the pH to a physiologically acceptable range (typically 6.5-7.5) if necessary.
-
Filter the final solution through a 0.22 µm sterile syringe filter.
-
-
Storage and Handling: Store the sterile formulation at the recommended temperature, protected from light. Always visually inspect for clarity and absence of particulates before administration.
Expert Insight: The formation of an inclusion complex between the hydrophobic drug molecule and the cyclodextrin creates a water-soluble complex, enabling IV administration. The concentration of cyclodextrin should be carefully optimized to achieve the desired drug concentration while minimizing potential renal toxicity associated with high concentrations of some cyclextrins.
Quality Control and Stability Assessment
Ensuring the quality and stability of the prepared formulation is critical for the validity of in vivo studies.
Formulation Characterization
-
Visual Inspection: All formulations should be visually inspected for homogeneity, color, and clarity (for solutions).
-
pH Measurement: The pH of aqueous-based formulations should be measured to ensure it is within a physiologically acceptable range.
-
Particle Size Analysis (for suspensions): The particle size distribution of suspensions should be characterized to ensure consistency between batches.
Stability Testing
Preclinical formulation stability should be assessed under conditions that mimic storage and use.[9]
Protocol 4: Short-Term Stability Assessment
-
Sample Preparation: Prepare the formulation as described in the protocols above.
-
Storage Conditions: Aliquot the formulation into multiple vials and store them at different conditions, such as 2-8°C and room temperature.
-
Time Points: Analyze the formulation at various time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Analysis: At each time point, assess the formulation for:
-
Visual appearance
-
pH
-
Concentration of this compound (using a validated analytical method such as HPLC-UV).
-
-
Acceptance Criteria: The formulation is considered stable if the concentration of the active compound remains within ±10% of the initial concentration and there are no significant changes in physical appearance.
In Vivo Administration Protocols
The following are generalized protocols for the administration of the prepared formulations to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (Mouse/Rat)
-
Animal Restraint: Properly restrain the animal.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus.
-
Dose Administration: Slowly administer the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 20 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
Intraperitoneal Injection (Mouse/Rat)
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and bladder.
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.
-
Injection: Slowly inject the formulation.
-
Post-Injection Monitoring: Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation.
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 signaling pathway.
References
- Grilc, M., Vilfan, K., & Marc, J. (2021). Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review.
- Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182.
- Johnson, D. A., Johnson, J. A. (2013). Nrf2 Activation: A potential strategy for the prevention of Acute Mountain Sickness. Journal of Applied Physiology, 114(10), 1366-1374.
- Gao, L., Li, X., & Zhang, D. (2021). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Journal of Ethnopharmacology, 268, 113543.
- BenchChem. (2025). Bixin: A Potential Nrf2 Activator in Cellular Models - A Technical Guide. BenchChem.
- Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(6), 5304.
- Babu, B., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Der Pharma Chemica, 6(6), 333-340.
- dos Santos, F. G., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega, 8(48), 45967-45980.
- ResearchGate. (2014). Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. IOSR Journal of Applied Chemistry, 7(12), 52-55.
- Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Jain, A. K., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(4), 1157-1167.
- Pérez-Hernández, N., et al. (2023). Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. Molecules, 28(14), 5424.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-42.
- Sotthivirat, S., et al. (2013). Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. International Journal of Pharmaceutics, 453(2), 516-525.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1361.
- Kumar, A., & Singh, M. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 179, 734-754.
- ResearchGate. (2025). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. PDF.
- Choi, Y. H., et al. (2018).
- ResearchGate. (2025). How to avoid DMSO–corn oil phase separation when preparing MSAB for i.p. injection, and will PEG300/Tween80 solve it?.
Sources
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Nrf2 Activation: A potential strategy for the prevention of Acute Mountain Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Chlorophenyl)cinnamamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-Chlorophenyl)cinnamamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields. Our approach is rooted in explaining the causality behind experimental choices to empower you with a deeper understanding of the reaction dynamics.
Core Reaction: The Schotten-Baumann Amidation
The synthesis of this compound is most commonly achieved via the acylation of 2-chloroaniline with cinnamoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for synthesizing amides from amines and acyl chlorides.[1][2][3] The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the equilibrium towards the formation of the amide product.[1][3]
General Reaction Scheme: Cinnamoyl Chloride + 2-Chloroaniline → this compound + HCl
Understanding the nuances of this reaction is the first step toward troubleshooting and yield optimization.
Caption: A troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this synthesis?
A1: The choice of base and solvent is critical for success.
-
Base: A tertiary amine like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA) is often preferred. They are effective HCl scavengers without being nucleophilic enough to compete with the 2-chloroaniline. Pyridine can also be used and may act as a nucleophilic catalyst, but it can be harder to remove during workup. [1][4]An inorganic base like aqueous NaOH can be used in a biphasic "Schotten-Baumann conditions" setup, where the reaction occurs in an organic solvent (like dichloromethane) and the base resides in the aqueous phase. [4][5]* Solvent: A dry, aprotic solvent is mandatory. Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent choices. [6][7]They are good at dissolving the reactants and are relatively inert under the reaction conditions.
| Condition | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic, inert, and effectively dissolves reactants. Must be dry to prevent hydrolysis of cinnamoyl chloride. |
| Base | Triethylamine (TEA) or Pyridine (1.5-2.0 eq) | Acts as an HCl scavenger to drive the reaction forward. Must be non-nucleophilic to avoid side reactions. [4] |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction, preventing side product formation and decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric moisture, which leads to the primary side reaction (hydrolysis). [8] |
| Table 1: Recommended Reaction Conditions for this compound Synthesis. |
Q2: Are there alternative, potentially higher-yielding, methods to synthesize this compound?
A2: Yes. While the acyl chloride method is common, other amide bond formation techniques can offer advantages, especially if you are struggling with the stability of cinnamoyl chloride.
-
Peptide Coupling Reagents: You can couple cinnamic acid directly with 2-chloroaniline using a carbodiimide coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) . [9]This method avoids the need to handle the highly reactive cinnamoyl chloride, often resulting in cleaner reactions and simpler purification, though the reagents are more expensive. Yields for similar cinnamamide syntheses using this method are reported in the 39-64% range. [9]2. Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Lipases, such as Lipozyme® TL IM, can catalyze the amidation of methyl cinnamate with amines in organic solvents like tert-amyl alcohol. [10]This method operates under mild conditions and can lead to very high yields (up to 77% in some cases) and simple product isolation. [11] Q3: How should I purify the final product for the best results?
A3: The two most effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is the most efficient method if the main impurity is cinnamic acid or unreacted starting materials with different solubility profiles. A common solvent system is ethanol or an ethanol/water mixture. [12]The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. [12]* Column Chromatography: If recrystallization fails to remove all impurities, or if you have a mixture of several byproducts, silica gel column chromatography is the best option. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:ethyl acetate). [6][7]The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol is a standard method for the synthesis of this compound.
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve cinnamoyl chloride (1.05 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC). [6]6. Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test for a suitable recrystallization solvent. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it. [12]3. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon. [12]5. Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Caption: A standard experimental workflow for synthesis and purification.
References
-
Gaba, M., Singh, S., & Mohan, C. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC, NIH. [Link]
-
Jo, A. R., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Jo, A. R., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. NIH. [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Cont. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Chemistry Education. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Amide Synthesis [fishersci.it]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of N-(2-Chlorophenyl)cinnamamide in Aqueous Buffers
Welcome to the technical support center for N-(2-Chlorophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the knowledge and practical protocols to ensure successful and reproducible experimental outcomes.
Introduction to this compound and its Solubility Profile
This compound is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities.[1][2] Its chemical structure, characterized by two phenyl rings and a chlorine substituent, confers significant hydrophobicity.[3] This property makes it poorly soluble in aqueous buffers, a critical challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity and reliable data.
This guide provides a systematic approach to addressing these solubility issues, from initial stock solution preparation to final working concentrations in your experimental buffer.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
This is the most common issue encountered and is due to the hydrophobic nature of the compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration drops significantly. If the final concentration of the organic solvent is too low to keep the compound dissolved, it will precipitate out of the solution.
Q2: What is the best organic solvent to use for my stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound and similar hydrophobic compounds.[4] Ethanol and methanol are also viable options.[5] The choice of solvent may also depend on the tolerance of your specific experimental system (e.g., cell culture, enzyme assay).
Q3: How can I prepare a stock solution of this compound?
Preparing a stable and accurate stock solution is the first critical step.
Protocol: Preparation of a Concentrated Stock Solution[6]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol/methanol) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in complete dissolution. Ensure the solution is clear before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] While many compounds are stable in DMSO for extended periods, it's good practice to monitor for any signs of degradation or precipitation over time.[6][7]
Q4: What is the maximum concentration of organic solvent my experiment can tolerate?
This is highly dependent on your specific assay. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid cytotoxicity.[8] Enzyme assays might tolerate higher concentrations, but it is crucial to perform a vehicle control experiment to ensure the solvent does not affect the assay's outcome.
Troubleshooting Guide: Strategies to Prevent Precipitation
If you are experiencing precipitation of this compound in your aqueous buffer, here are several proven strategies to overcome this issue.
Strategy 1: Co-Solvent Optimization
The simplest approach is to increase the concentration of a water-miscible organic solvent in your final aqueous buffer.
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9]
Troubleshooting Steps:
-
Determine the maximum tolerable co-solvent concentration for your assay.
-
Prepare a dilution series of your this compound stock solution into your aqueous buffer, ensuring the final co-solvent concentration remains constant and below the determined tolerance limit.
-
Observe for any precipitation. If precipitation still occurs, you may need to lower the final concentration of your compound or explore other solubilization methods.
Table 1: Recommended Starting Co-Solvent Concentrations
| Co-Solvent | Typical Final Concentration Range | Notes |
| DMSO | 0.1% - 1% (v/v) | Widely used, but can be toxic to some cells at higher concentrations.[8] |
| Ethanol | 0.1% - 5% (v/v) | Generally less toxic than DMSO. |
| PEG 400 | 1% - 10% (v/v) | A non-ionic polymer that can improve solubility. |
Strategy 2: Utilizing Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions to encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
Causality: Above their critical micelle concentration (CMC), surfactants form spherical structures with a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous buffer.
Recommended Surfactant: Polysorbate 20 (Tween® 20) is a non-ionic surfactant commonly used in biological experiments due to its relatively low toxicity.[10]
Protocol: Solubilization using Tween® 20
-
Prepare a stock solution of Tween® 20 (e.g., 10% w/v) in your aqueous buffer.
-
Add the Tween® 20 stock solution to your final buffer to achieve a concentration above its CMC (approximately 0.006% w/v for Tween® 20). A final concentration of 0.01% - 0.1% is a good starting point.
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Slowly add the compound stock solution to the Tween® 20-containing buffer while vortexing to facilitate micellar encapsulation.
dot
Caption: Decision workflow for solubilizing this compound.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Causality: this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble complex.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Protocol: Preparation of a Cyclodextrin Inclusion Complex[12]
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the vigorously stirring HP-β-CD solution.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
The resulting clear solution can then be used in your experiments.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges for crude N-(2-Chlorophenyl)cinnamamide product
Technical Support Center: N-(2-Chlorophenyl)cinnamamide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter post-synthesis. The typical synthesis of this compound involves the acylation of 2-chloroaniline with cinnamoyl chloride, which itself is often prepared from cinnamic acid and a chlorinating agent like thionyl chloride.[1][2] Impurities can arise from both stages of this process.
Q1: My crude product is an oil or a sticky gum instead of a solid. How can I induce crystallization?
This is a frequent issue, typically caused by residual solvent or the presence of impurities that depress the compound's melting point.
-
Underlying Cause: this compound is a solid at room temperature.[3] An oily consistency suggests that the product's crystal lattice formation is inhibited.
-
Immediate Actions:
-
Ensure Complete Solvent Removal: Dry the crude product thoroughly under a high vacuum for several hours to remove any remaining organic solvent (e.g., dichloromethane, ethyl acetate) from the reaction workup.
-
Trituration: This is a powerful technique to purify a compound that resists crystallization. Add a small amount of a cold, non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes, diethyl ether).[4] Vigorously scratch the flask's sides with a spatula or glass rod. This mechanical action can induce nucleation, and the solvent will wash away highly soluble, non-polar impurities, often leaving your desired product as a solid.
-
-
If Oiling Persists: If the product remains oily after these steps, it indicates a high concentration of impurities. Direct crystallization is unlikely to be effective. At this point, you should proceed to a more robust purification method like column chromatography before attempting recrystallization again.[5]
Q2: My TLC and/or NMR analysis shows significant amounts of starting materials (cinnamic acid, 2-chloroaniline). How can I remove them effectively?
The presence of starting materials is the most common purity issue. Their removal is straightforward if addressed with the correct chemical principles during the workup.
-
Cinnamic Acid Removal:
-
Source: This impurity arises from the hydrolysis of cinnamoyl chloride, which is highly sensitive to moisture.[6] This can happen if anhydrous conditions were not maintained during the synthesis or during an aqueous workup.[6]
-
Solution: Cinnamic acid is a carboxylic acid and can be removed with a simple acid-base extraction. During your workup, wash the organic layer (e.g., ethyl acetate or dichloromethane) containing your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The basic wash deprotonates the cinnamic acid, forming sodium cinnamate, which is highly soluble in the aqueous layer and is thus removed from your product stream. Repeat the wash until gas evolution (CO₂) ceases.
-
-
2-Chloroaniline Removal:
-
Source: This is simply unreacted starting material from an incomplete reaction.
-
Solution: As an aniline derivative, 2-chloroaniline is basic. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble ammonium salt.[7] This salt will partition into the aqueous phase.
-
Self-Validating Check: After washing, you can neutralize the acidic aqueous layer with a base and extract it with an organic solvent. Evaporation of this solvent should yield the unreacted 2-chloroaniline, confirming its successful removal from the main product.
-
Q3: I performed a recrystallization, but my yield is unacceptably low. What went wrong?
A low yield after recrystallization is almost always due to one of a few procedural missteps.[8]
-
Causality & Prevention:
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product.[5] Remember, the goal is to create a saturated solution at high temperature. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the heated mixture.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Solution: Pre-heat your filtration apparatus (funnel, filter paper, receiving flask) in an oven before use.[5] This prevents the hot, saturated solution from cooling and crystallizing prematurely upon contact.
-
Incomplete Crystallization: The product may be more soluble at low temperatures than anticipated. Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30-60 minutes to maximize the precipitation of the solid from the mother liquor.[8]
-
Q4: My product's purity (by NMR/HPLC) did not improve much after recrystallization. What is the next logical step?
This indicates that the impurities have solubility characteristics very similar to your product, causing them to co-crystallize. In this scenario, recrystallization is not the appropriate technique.
-
Recommended Action: Switch to a separation technique based on a different physical principle: polarity. Flash column chromatography is the ideal next step.[4]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point for cinnamamides.[7] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Your product, an amide, is relatively polar and should elute after less polar impurities. Monitor the fractions by TLC to isolate the pure compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
Understanding the potential impurities is key to designing an effective purification strategy. The primary suspects originate from the reactants and side reactions.
| Impurity | Source | Recommended Removal Method |
| Cinnamic Acid | Hydrolysis of the cinnamoyl chloride intermediate, especially if exposed to moisture.[6] | Wash organic layer with aqueous NaHCO₃ or K₂CO₃ solution during workup.[1] |
| 2-Chloroaniline | Unreacted starting material. | Wash organic layer with dilute aqueous HCl solution during workup.[7] |
| (E,E)-N,N'-(Oxydicarbonyl)bis(N-(2-chlorophenyl)-3-phenylacrylamide) | Potential diacylation side product, though typically minor. | Recrystallization or column chromatography. |
| Polymeric byproducts | Radical polymerization of the cinnamoyl double bond at high temperatures.[6] | Column chromatography. |
Q2: What is a good starting solvent system for recrystallization?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[8] For cinnamamides, mixed-solvent systems are often very effective.
-
Recommended Starting Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.[9]
-
Ethyl Acetate/Hexanes: This is another excellent choice. Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent). Add hexanes (the "poor" solvent) dropwise until turbidity persists. Re-heat gently to get a clear solution, then cool slowly.[1]
-
Q3: How can I best use Thin-Layer Chromatography (TLC) to guide my purification?
TLC is an indispensable tool for monitoring reaction progress and assessing purity.
-
Mobile Phase: A good starting eluent is 30% Ethyl Acetate in Hexanes.
-
Analysis:
-
Spot your crude material in one lane.
-
After purification (e.g., recrystallization), spot the purified solid in a second lane and a concentrated sample of the mother liquor (the leftover liquid) in a third.
-
Interpretation: A successful purification will show a single, strong spot for your purified product and multiple spots (impurities + some product) in the mother liquor lane. The product spot should have a lower Retention Factor (Rf) than less polar starting materials.[9]
-
Q4: What are the proper storage conditions for purified this compound?
To ensure long-term stability, the purified solid should be stored in a well-sealed container to protect it from atmospheric moisture.[3] Storing it at room temperature in a dry, dark place is sufficient.[3]
Visualized Workflows and Protocols
Diagram: General Synthesis & Purification Workflow
This diagram outlines the key stages from reaction to purified product.
Caption: General workflow for synthesis and purification.
Diagram: Troubleshooting Decision Tree for Purification
Use this logic map if your initial purification attempt is unsuccessful.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Enhanced Workup for Impurity Removal
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to quench any remaining cinnamoyl chloride.[1]
-
Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (2x) to remove unreacted 2-chloroaniline.
-
Saturated aq. NaHCO₃ (2x) to remove cinnamic acid.
-
Brine (1x) to break up any emulsions and begin the drying process.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Place the crude this compound solid into an Erlenmeyer flask with a stir bar.
-
In a fume hood, add the minimum volume of hot ethyl acetate to the flask while heating and stirring until the solid just dissolves.
-
Remove the flask from the heat source. Slowly add hexanes dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Gently re-heat the flask until the solution becomes clear again.
-
Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Crystals should form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under a high vacuum to remove all residual solvent.
References
- BenchChem. (2025). Minimizing side product formation in reactions with cinnamoyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide. BenchChem Technical Support.
-
Jeon, K. H., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Available at: [Link]
-
Ashdin Publishing. (2014). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug Discovery. Available at: [Link]
-
Nagano Technical College. (n.d.). The Synthesis of Cinnamoyl Chloride. Research Report. Available at: [Link]
- BenchChem. (2025). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ashdin.com [ashdin.com]
- 3. This compound | 73108-79-9 [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing N-(2-Chlorophenyl)cinnamamide in Solution
Introduction
Welcome to the technical support center for N-(2-Chlorophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of maintaining the stability of this compound in solution for long-term experiments. The inherent properties of small molecules can present challenges in solubility and stability, which are critical for obtaining reliable and reproducible experimental results.[1] This document provides a comprehensive resource of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to ensure the integrity of your experimental setup.
Understanding the Molecule: this compound
This compound is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities.[2][3][4][5] Its structure, featuring a chlorinated phenyl ring and an amide linkage, suggests potential challenges in aqueous solubility and susceptibility to degradation under certain conditions. The information available from suppliers indicates it is a solid at room temperature and should be stored in a dry, sealed environment.[6]
Chemical Structure: (2E)-N-(2-chlorophenyl)-3-phenyl-2-propenamide
Molecular Formula: C₁₅H₁₂ClNO
Molecular Weight: 257.72 g/mol
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for a stock solution?
A1: Based on its chemical structure, this compound is predicted to be poorly soluble in water. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[7] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability over time.[8]
Q2: What is a safe concentration of DMSO to use in my cell-based assays?
A2: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. However, it is essential to determine the specific tolerance of your cell line. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the compound.[9]
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, especially with hydrophobic compounds.[10] This can be caused by the final concentration exceeding the compound's aqueous solubility. To address this, you can try decreasing the final working concentration, performing a serial dilution in pre-warmed media, or using solubility enhancers.[9][10]
Q4: How should I store my this compound stock solution for long-term use?
A4: For long-term storage, it is recommended to aliquot the high-concentration DMSO stock solution into single-use vials and store them at -20°C or -80°C in a desiccated environment.[7] This minimizes repeated freeze-thaw cycles, which can degrade the compound.[11][12]
Q5: How can I check if my compound is stable in my experimental conditions?
A5: The stability of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] These methods can separate and quantify the parent compound and any potential degradation products over time.[13]
Troubleshooting Guides
Issue 1: Immediate Precipitation in Aqueous Media
Symptom: A visible precipitate or cloudiness forms immediately after adding the DMSO stock solution of this compound to the cell culture medium.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of the compound in the aqueous medium is higher than its solubility limit. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration in your experiments.[10] |
| Rapid Solvent Exchange | The rapid change from a high-DMSO environment to a high-aqueous environment causes the compound to "crash out" of solution. | Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound solution dropwise while gently mixing.[10] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C.[10] |
| High Final Solvent Concentration | While DMSO aids solubility, excessively high concentrations can be toxic to cells. Finding the right balance is key. | Maintain the highest tolerable final DMSO concentration for your cell line (typically 0.1-0.5%) to aid solubility.[9] |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The solution is clear initially but becomes cloudy or forms visible crystals after several hours or days of incubation.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution was supersaturated and thermodynamically unstable, leading to eventual precipitation. | Re-evaluate the maximum soluble concentration using a longer incubation period in your solubility test.[10] |
| Interaction with Media Components | The compound may interact with salts, proteins (if using serum), or other components in the media over time to form insoluble complexes.[10][15] | Consider using a different basal medium formulation or serum-free conditions if your experiment allows. |
| Media Evaporation | Evaporation of water from the culture plates during long-term incubation can increase the concentration of all components, including your compound, pushing it past its solubility limit.[10][15] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[10] | Monitor the pH of your culture medium, especially in high-density cultures, and change the medium more frequently if necessary. |
Issue 3: Suspected Chemical Degradation
Symptom: Loss of biological activity or inconsistent experimental results over time, even without visible precipitation.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | The amide bond in this compound could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes.[16] | Maintain a stable pH in your experimental setup. Prepare fresh working solutions from frozen stock for each experiment. |
| Oxidation | The double bond in the cinnamoyl moiety could be prone to oxidation. | Minimize exposure of the stock solution and working solutions to light and air. Consider storing under an inert gas like argon or nitrogen.[11] |
| Freeze-Thaw Instability | Repeated freezing and thawing can introduce moisture and promote degradation.[11][12] | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[11] |
| Long-Term Storage Instability | Even under ideal conditions, some compounds have a finite shelf-life in solution.[8][17] | Perform periodic stability checks using HPLC or LC-MS to confirm the integrity of your stock solution, especially for long-term projects.[18] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes or amber glass vials, analytical balance, and volumetric flasks.[19]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.[19]
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of anhydrous DMSO to the flask.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Bring the solution to the final desired volume with anhydrous DMSO.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C in a desiccated container.
-
Protocol 2: Determination of Maximum Aqueous Solubility
-
Materials: High-concentration stock solution of this compound in DMSO, cell culture medium (serum-free and serum-containing, if applicable), sterile microcentrifuge tubes, and a 37°C incubator.
-
Procedure:
-
Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).[10]
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions at 37°C for a duration that reflects your experimental timeline (e.g., 24, 48, 72 hours).[10]
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is the maximum working soluble concentration under your experimental conditions.
-
Protocol 3: Stability Assessment using HPLC
-
Objective: To quantify the concentration of this compound over time under specific experimental conditions.
-
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the desired concentration.
-
At time zero, take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial concentration.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
-
Plot the concentration of this compound versus time to determine its stability profile. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.[14]
-
Visualizing Workflows
Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Stability Assessment Workflow
Caption: Workflow for assessing chemical stability over time.
References
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(8), 771-780. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
-
ResearchGate. (2020, January 24). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]
-
Singh, S., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-10. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Bansal, S. K., & DeStefano, A. J. (2007). Key validation parameters for the development of a stability-indicating HPLC method. AAPS PharmSciTech, 8(1), E109. [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-. Retrieved from [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3097. [Link]
-
Jo, A., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 24(22), 4058. [Link]
-
Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic Chemistry, 150, 107533. [Link]
-
Gunia-Krzyżak, A., & Słoczyńska, K. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1316-1329. [Link]
-
Madhavi, Y. S., & Vangala, J. R. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 181, 111580. [Link]
-
PubChem. (n.d.). trans-Cinnamamide. Retrieved from [Link]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 73108-79-9 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
Cinnamamide Synthesis: A Technical Support Guide for Optimal Reaction Conditions
Welcome to the technical support center for cinnamamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you with the knowledge to achieve high-yield, high-purity cinnamamide synthesis in your laboratory. Cinnamamides are a valuable class of compounds in medicinal chemistry due to their diverse biological activities.[1][2]
Troubleshooting Guide: Overcoming Common Hurdles in Cinnamamide Synthesis
This section addresses specific challenges you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield.[3] Several factors can contribute to this issue in cinnamamide synthesis.
Potential Cause A: Inefficient Amide Bond Formation
Explanation: The formation of the amide bond is the crucial step in cinnamamide synthesis. This reaction can be sluggish if the carboxylic acid is not sufficiently activated or if the amine is not nucleophilic enough.
Solutions:
-
Activate the Cinnamic Acid: The most common and effective method is to convert cinnamic acid to a more reactive species like cinnamoyl chloride. This is typically achieved by reacting cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The resulting cinnamoyl chloride is highly reactive towards amines.
-
Utilize Coupling Reagents: For a one-pot synthesis directly from cinnamic acid, various coupling reagents can be employed to facilitate amide bond formation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 4-dimethylaminopyridine (DMAP).[2][5] Triazine-based reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) have also been used effectively.[6][7]
-
Ensure Appropriate Stoichiometry: An excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
Potential Cause B: Competing Side Reactions
Explanation: Under certain conditions, side reactions can consume your starting materials or desired product, leading to a reduced yield. For instance, when using strong bases with aromatic aldehydes in related syntheses, the Cannizzaro reaction can be a competing pathway.[8]
Solutions:
-
Control Reaction Temperature: Many cinnamamide syntheses are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive reagents like cinnamoyl chloride.[1][4] The reaction is then often allowed to warm to room temperature to proceed to completion.[1] For enzymatic syntheses, a mild temperature of around 45 °C has been shown to be optimal.[2][9][10]
-
Choose the Right Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl generated during the reaction of cinnamoyl chloride with an amine.[1][4] This prevents the protonation of the amine nucleophile, which would render it unreactive.
Potential Cause C: Product Loss During Workup and Purification
Explanation: Significant amounts of product can be lost during the extraction and purification steps if not performed carefully.
Solutions:
-
Optimize Extraction: After quenching the reaction, ensure thorough extraction of the cinnamamide from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.[1] Performing multiple extractions (e.g., 3 x 50 mL) will maximize the recovery of your product.
-
Proper Washing: Washing the combined organic layers with a saturated sodium bicarbonate solution will remove any unreacted acidic starting materials or byproducts. A subsequent wash with brine helps to remove residual water before drying.[1]
-
Careful Purification: Recrystallization is a common method for purifying crude cinnamamide.[1] Choosing the right solvent system (e.g., ethanol, or ethyl acetate/hexanes) is critical for obtaining high-purity crystals with minimal loss. Column chromatography is another effective purification technique.[2]
Issue 2: Presence of Impurities in the Final Product
Achieving high purity is as important as obtaining a good yield, especially in the context of drug development.
Potential Cause A: Unreacted Starting Materials
Explanation: Incomplete reactions will leave unreacted cinnamic acid, cinnamoyl chloride, or amine in your crude product.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product spot.[1][4] This will help you determine the optimal reaction time.
-
Effective Quenching and Washing: As mentioned previously, quenching the reaction with water or a saturated sodium bicarbonate solution will hydrolyze any remaining cinnamoyl chloride.[1] Subsequent washing steps will remove the resulting cinnamic acid and any excess amine.
Potential Cause B: Formation of Byproducts
Explanation: Depending on the reaction conditions and the specific substrates used, various byproducts can form.
Solutions:
-
Control Reaction Conditions: As discussed under the "Low Yield" section, carefully controlling the temperature and using the appropriate base can minimize the formation of byproducts.
-
Purification Strategy: If byproducts are present, a well-chosen purification method is essential. Recrystallization is effective for removing minor impurities, while column chromatography offers higher resolution for separating compounds with similar polarities.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding cinnamamide synthesis.
Q1: What is the most common and reliable method for synthesizing cinnamamides?
The reaction of cinnamoyl chloride with a primary or secondary amine is a robust and widely used method.[1] This two-step process, starting from cinnamic acid, generally provides good yields and can be adapted for the synthesis of a diverse library of cinnamamide derivatives.[1]
Q2: What are the optimal temperature conditions for cinnamamide synthesis?
For the reaction of cinnamoyl chloride with an amine, the initial addition is typically carried out at 0 °C in an ice bath to control the exothermic reaction.[1][4] The reaction is then often stirred at room temperature for 2-4 hours to ensure completion.[1] For enzymatic syntheses, milder temperatures around 45 °C have been found to be optimal.[2][9][10]
Q3: Which solvents are most suitable for cinnamamide synthesis?
Anhydrous solvents are crucial, especially when working with moisture-sensitive reagents like cinnamoyl chloride. Dichloromethane and acetone are commonly used for the reaction of cinnamoyl chloride with amines.[1][4] For enzymatic methods, tert-amyl alcohol has been shown to be an effective solvent.[10]
Q4: How can I monitor the progress of my cinnamamide synthesis reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1][4] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions I should take during cinnamamide synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and pyridine.[11]
-
Handling Reagents: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle it with extreme care under anhydrous conditions.[13]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Optimized Reaction Conditions for Cinnamamide Synthesis
The following table summarizes typical reaction conditions for two common synthetic routes to cinnamamide.
| Parameter | Cinnamoyl Chloride Method | Direct Amidation with Coupling Reagents |
| Starting Materials | Cinnamic acid, Thionyl chloride, Amine | Cinnamic acid, Amine |
| Key Reagents | Triethylamine or Pyridine | DCC/DMAP or EDC/HOBt or TCT |
| Solvent | Anhydrous Dichloromethane or Acetone | Dichloromethane, DMF, or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reference | [1][4] | [2][6][7] |
Workflow for Optimizing Cinnamamide Synthesis
The following diagram illustrates a typical workflow for optimizing the synthesis of cinnamamide derivatives.
Caption: A generalized workflow for the synthesis and optimization of cinnamamide.
References
- Benchchem. (n.d.). Laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride.
- MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
- National Institutes of Health. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Ashdin Publishing. (2024, December 30). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- ProQuest. (n.d.). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
- ResearchGate. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Cont.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of cinnamamide (3aa) a.
- ChemicalBook. (n.d.). Cinnamamide(621-79-4)MSDS Melting Point Boiling Density Storage Transport.
- Benchchem. (n.d.). Application Notes and Protocols: The Use of Cinnamoyl Chloride in the Synthesis of Novel Fragrance Compounds.
- ResearchGate. (n.d.). Diverse strategies for the synthesis of cinnamides from cinnamic acids.
- National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- ResearchGate. (2025, August 6). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities.
- ResearchGate. (n.d.). Synthesis of cinnamamide derivatives | Download Scientific Diagram.
- ResearchGate. (2025, November 20). (PDF) Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme TL IM under Continuous-Flow Microreactors.
- MDPI. (2024, September 29). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide.
- PubMed Central. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
- PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
- Benchchem. (2025, October 21). How to optimize the synthesis process of cinnamic derivatives?.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ACS Publications. (2024, June 5). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor | The Journal of Organic Chemistry.
- PubMed. (1970, March). Biosynthesis of cinnamamide and detection of phenylalanine ammonia-lyase in Streptomyces verticillatus.
- Ashdin Publishing. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- ACS Publications. (n.d.). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish | ACS Omega.
- Sigma-Aldrich. (n.d.). Cinnamamide, predominantly trans 97 621-79-4.
- Reddit. (2018, February 12). Consistently awful yields : r/chemistry.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 621-79-4 Name: Cinnamamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. ashdin.com [ashdin.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme<sup>®</sup> TL IM under Continuous-Flow Microreactors - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamamide(621-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Amidation of Cinnamoyl Chloride and Minimizing Byproduct Formation
Introduction
The synthesis of cinnamamides is a cornerstone in medicinal chemistry and materials science, owing to the diverse biological and physical properties of this structural motif.[1][2] The reaction of cinnamoyl chloride with primary or secondary amines is a direct and efficient method for creating the requisite amide bond. However, the inherent reactivity of cinnamoyl chloride, which features both a highly electrophilic acyl chloride and an α,β-unsaturated system, presents significant challenges.[3][4] This dual reactivity can lead to a variety of undesirable byproducts, complicating purification and reducing yields.
This technical support guide, designed for researchers and drug development professionals, provides a systematic approach to troubleshooting and minimizing byproduct formation during the amidation of cinnamoyl chloride. We will delve into the mechanistic origins of common side reactions and offer field-proven protocols to ensure the synthesis of your target cinnamamide with high purity and yield.
Core Principles for a Clean Amidation Reaction
Achieving a successful amidation hinges on controlling the competition between various nucleophilic pathways. The key to directing the reaction towards the desired product lies in the careful management of four critical parameters:
-
Strict Anhydrous Conditions: Cinnamoyl chloride is extremely sensitive to moisture, and its hydrolysis to cinnamic acid is often the primary competing reaction.[5]
-
Temperature Control: The rates of desired and undesired reactions respond differently to temperature changes. Low temperatures generally favor the desired nucleophilic acyl substitution over side reactions like polymerization or Michael addition.[5]
-
Judicious Choice of Base: The base is not merely an acid scavenger; its properties (strength, steric hindrance, nucleophilicity) can profoundly influence the reaction outcome.[6][7]
-
Controlled Reagent Addition: The order and rate of adding reagents can maintain low effective concentrations of reactive species, suppressing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: I'm observing a significant amount of cinnamic acid in my reaction mixture. What is the cause and how can I prevent it?
A1: Cause & Mechanism
The presence of cinnamic acid is unequivocally due to the hydrolysis of cinnamoyl chloride upon contact with water.[5] The acyl chloride is highly electrophilic and reacts readily with water, which can be introduced from wet solvents, reagents, or atmospheric moisture. The mechanism is a classic nucleophilic acyl substitution with water acting as the nucleophile.
Solutions & Preventative Measures
-
Rigorous Drying of Materials:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.[5]
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be stored over molecular sieves.[5][6]
-
Reagents: Ensure the amine and any non-aqueous base (e.g., triethylamine) are dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[5]
-
Employ Schotten-Baumann Conditions: For particularly sensitive substrates or when anhydrous conditions are difficult to maintain, the Schotten-Baumann reaction is an excellent alternative.[5][8][9] This biphasic method uses an aqueous base (e.g., NaOH solution) to trap the HCl byproduct. The cinnamoyl chloride resides in the organic phase, and the rapid reaction with the amine at the interface outcompetes the slower hydrolysis reaction.[9] See Protocol 2 for a detailed methodology.
-
Optimized Workup: During aqueous workup, minimize the contact time between the organic layer containing any unreacted cinnamoyl chloride and the aqueous phase. Perform extractions quickly and at a reduced temperature if possible.[5]
Q2: My NMR spectrum shows signals suggesting a reaction at the double bond, not just the carbonyl group. What is this byproduct and how do I favor amidation?
A2: Cause & Mechanism
This byproduct is the result of a Michael addition (or conjugate addition) of the amine to the β-carbon of the α,β-unsaturated system.[3][5] This reaction competes with the desired nucleophilic acyl substitution at the carbonyl carbon. The outcome is a β-amino amide, which can sometimes undergo further reactions.[10]
Caption: Competing 1,2- (Amidation) vs. 1,4- (Michael) addition pathways.
Solutions & Preventative Measures
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -20°C) is highly effective. Nucleophilic acyl substitution generally has a lower activation energy than Michael addition. Cooling the reaction slows both processes, but typically disfavors the Michael addition to a greater extent, thus enhancing selectivity for the desired amide.[5]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), instead of a smaller base like triethylamine. A bulky base is less likely to promote the enolate formation that can facilitate Michael addition. The primary role of the base should be to scavenge the generated HCl.[6]
-
Slow Addition: Add the cinnamoyl chloride solution dropwise to the solution of the amine and base at a low temperature. This maintains a low concentration of the acyl chloride, minimizing side reactions.[11]
-
Solvent Effects: Less polar solvents can sometimes disfavor the formation of the charged intermediate in the Michael addition pathway. Consider switching from a polar aprotic solvent like DMF to DCM or toluene.
Q3: The reaction mixture turned into a thick, intractable sludge. Is this polymerization, and how can it be avoided?
A3: Cause & Mechanism
Yes, this is very likely polymerization. As a derivative of acryloyl chloride, cinnamoyl chloride can undergo self-polymerization, particularly under certain conditions.[5] This process can be initiated by heat, light, or the presence of radical initiators (like peroxides in old solvents) or even strong bases.
Solutions & Preventative Measures
-
Maintain Low Temperature: This is the most critical factor. The reaction should be initiated at 0°C or below, and the temperature should be carefully monitored throughout the addition of cinnamoyl chloride.[5]
-
Use Fresh Reagents and Solvents: Ensure that solvents like THF or ether are free from peroxides. Using freshly opened bottles or purified solvents is recommended.[5]
-
Exclude Light: For highly sensitive reactions, conducting the experiment in a flask wrapped in aluminum foil can prevent light-induced radical initiation.[5]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially if it requires warming to room temperature for completion. Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting amine is consumed.
Frequently Asked Questions (FAQs)
What are the ideal starting conditions for a 'standard' amidation of cinnamoyl chloride? A reliable starting point is to dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.2 eq.) in anhydrous DCM under an inert atmosphere. Cool this mixture to 0°C in an ice bath. Then, add a solution of cinnamoyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes. Stir at 0°C for an hour, then allow it to warm to room temperature and monitor by TLC.[11]
Which is better: a homogeneous system (e.g., triethylamine in DCM) or a biphasic Schotten-Baumann system? This depends on the substrate and the scale.
| Feature | Homogeneous (Anhydrous) System | Biphasic (Schotten-Baumann) System |
| Pros | Easier to monitor by TLC; simpler setup; often faster. | Excellent for suppressing hydrolysis; no need for strictly anhydrous solvents; great for large scale.[5][9] |
| Cons | Requires strictly anhydrous conditions; base can sometimes cause side reactions. | Can be slower due to phase transfer limitations; vigorous stirring is essential; not suitable for water-soluble amines.[8] |
| Best For | Small-scale synthesis; when the amine is not water-soluble; when anhydrous conditions are easily achieved. | Large-scale synthesis; when the starting materials are prone to hydrolysis; when using "wet" solvents is unavoidable. |
How do I choose the right base for my specific amine? The primary role of the base is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
For simple, robust amines: Triethylamine (TEA) is a cost-effective and common choice.[11]
-
To minimize side reactions: A sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) is preferred as it is less nucleophilic.
-
For acid-sensitive substrates: Pyridine can be used as both a base and a solvent, though it can be difficult to remove.
-
For biphasic conditions: An inorganic base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) in an aqueous solution is standard.[5]
Validated Experimental Protocols
Protocol 1: General Amidation under Anhydrous Conditions
This protocol is suitable for most primary and secondary amines and is designed to minimize side reactions through temperature control and slow addition.
Caption: Workflow for amidation under anhydrous conditions.
Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).[11]
-
Cooling: Cool the stirring solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of cinnamoyl chloride (1.05 equivalents) in anhydrous DCM to the amine solution dropwise over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour after the addition is complete, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any cinnamic acid), and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude cinnamamide can then be purified by recrystallization or column chromatography.[1]
Protocol 2: The Schotten-Baumann Protocol (Biphasic)
This protocol is ideal for preventing hydrolysis and is easily scalable.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a vigorous mechanical stirrer, dissolve the amine (1.0 equivalent) in an organic solvent like DCM.[5]
-
Base Addition: Add an aqueous solution of 2 M sodium hydroxide (2.0 equivalents).
-
Cooling: Cool the biphasic mixture to 0°C in an ice bath. Vigorous stirring is crucial to create a large surface area between the two phases.
-
Reagent Addition: Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in the same organic solvent dropwise to the vigorously stirring mixture.[5]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5]
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link][8]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link][6]
-
National Institutes of Health (NIH). (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link][12]
-
Oriental Journal of Chemistry. (2013). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Available at: [Link][2]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link][7]
-
PubMed. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. Available at: [Link][10]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link][9]
-
ACS Publications. (2020). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.it]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing poor reproducibility in N-(2-Chlorophenyl)cinnamamide bioassays
A Guide to Enhancing Experimental Reproducibility
Welcome to the technical support center for N-(2-Chlorophenyl)cinnamamide bioassays. As a Senior Application Scientist, I have designed this guide to address the critical challenge of poor reproducibility that researchers can encounter when working with this and similar small molecule compounds. The inherent variability of biological systems, combined with the specific physicochemical properties of the compound, demands a rigorous and systematic approach.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to not only follow steps but also to diagnose and resolve issues as they arise. Our goal is to equip you, our fellow scientists and drug development professionals, with the tools and insights necessary to generate robust, reliable, and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding this compound assay variability.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the most common culprits?
A1: This is a frequent issue stemming from a few key areas. The most common culprits are:
-
Compound Instability and Solubility: this compound, like many cinnamamide derivatives, is a hydrophobic molecule.[3][4] It can precipitate out of aqueous culture media, especially at higher concentrations or during freeze-thaw cycles of stock solutions. This leads to an unknown and variable effective concentration delivered to the cells.
-
Cellular State Variability: The physiological state of your cells is paramount. Factors like passage number, confluency at the time of treatment, and underlying cell health can significantly alter their response to a compound.[5][6]
-
Inconsistent Protocol Execution: Minor deviations in incubation times, pipetting accuracy, or environmental conditions (temperature, CO2) can accumulate to create significant variability.[7][8]
Q2: How should I prepare and store this compound stock solutions to ensure consistency?
A2: Proper handling of the compound is the first step in a reproducible assay.
-
Solvent Selection: Use a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).[9]
-
Storage: Aliquot the primary stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[9] Even at -20°C, degradation can occur over extended periods.
-
Working Dilutions: When preparing working dilutions in your cell culture medium, ensure rapid and thorough mixing. It is often best to prepare these fresh for each experiment and not to store them. Be mindful of the final DMSO concentration in your assay wells; it should be consistent across all treatments (including vehicle controls) and ideally below 0.5% to avoid solvent-induced artifacts.
Q3: What are the most critical quality control (QC) steps for the cells used in my assay?
A3: Your cells are a critical reagent, and their quality must be assured.[10]
-
Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a major cause of irreproducible research.[2]
-
Passage Number: Use cells within a consistent and narrow passage number range. High passage numbers can lead to phenotypic and genotypic drift.[5] Establish a master and working cell bank system to ensure a consistent supply of low-passage cells.[11]
-
Viability Check: Always perform a cell viability count (e.g., using trypan blue exclusion) before seeding cells for an experiment. Plating cells with low viability will lead to inconsistent attachment and growth.[5]
Q4: How can I minimize the "edge effect" and other plate-based sources of variability?
A4: The "edge effect," where wells on the perimeter of a microplate behave differently, is a well-documented phenomenon caused by increased evaporation and temperature gradients.[12]
-
Plate Layout: Avoid using the outer rows and columns of your microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity buffer.
-
Equilibration: Allow plates to sit at room temperature for 15-20 minutes on a level surface after seeding to ensure even cell distribution before transferring to the incubator. Moving plates too quickly can cause cells to accumulate on the well edges.[6]
-
Incubator Conditions: Ensure your incubator is properly humidified and has stable temperature and CO2 levels. Avoid placing plates on the top or bottom shelves, which may experience greater temperature fluctuations.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses of specific problems, complete with solutions and preventative measures.
Guide 1: Compound-Specific Issues
Poor reproducibility often starts with the compound itself. The chemical properties of this compound require careful handling.
Issue: High variability in dose-response curves, particularly at higher concentrations.
-
Root Cause Analysis: This symptom strongly suggests that the compound is precipitating out of the aqueous assay medium. The nominal concentration you believe you are adding is not the actual concentration interacting with the cells. This is a common issue for hydrophobic compounds.[3][4]
-
Troubleshooting & Validation:
-
Visual Inspection: Before adding to cells, visually inspect your highest concentration working dilutions under a microscope. Look for crystals or amorphous precipitate.
-
Solubility Test: Perform a simple solubility test. Prepare the highest concentration of this compound in your final assay medium. Let it sit for the duration of your experiment (e.g., 24-48 hours) in a cell-free plate in the incubator. Afterwards, centrifuge the medium and measure the concentration of the compound in the supernatant via HPLC or LC-MS. This will tell you the true maximum soluble concentration under your assay conditions.
-
-
Preventative Protocol:
-
Limit Maximum Concentration: Do not use concentrations above the determined solubility limit.
-
Use Serum: If compatible with your assay, ensure the serum concentration in your medium is consistent, as serum proteins can help maintain the solubility of hydrophobic compounds.
-
Vortexing: When making serial dilutions, vortex each dilution step thoroughly to ensure the compound is fully dissolved before proceeding to the next dilution.
-
Guide 2: Cell-Based System Variability
The biological system is the most dynamic component of your assay. Standardizing it is non-negotiable for reproducibility.[13]
Issue: Gradual drift in assay sensitivity (IC50) over several months.
-
Root Cause Analysis: This is a classic sign of cell line evolution. Continuous passaging allows for the selection of subpopulations that may grow faster or have altered expression of the target protein, leading to a different response to the compound.[5]
-
Troubleshooting & Validation:
-
Review Passage Records: Check the passage numbers of the cells used in earlier, "gold-standard" experiments versus recent ones. A significant increase likely correlates with the observed drift.
-
Re-evaluate Reference Standard: Ensure that the reference standard used to measure relative potency is stable and has not degraded over time.[14][15]
-
-
Preventative Protocol:
-
Implement a Cell Banking System: Create a thoroughly characterized Master Cell Bank (MCB) and multiple Working Cell Banks (WCB). All experiments should be run with cells thawed from a WCB, used for a limited number of passages (e.g., 4-6), and then discarded. This ensures you are always starting from a genetically consistent cell population.[11]
-
Issue: Inconsistent cell growth or morphology across the plate, leading to variable results.
-
Root Cause Analysis: Non-uniform cell seeding and poor cell health are the primary causes. If cells are clumped or unevenly distributed, they will experience different local densities, affecting their growth rate and drug response.[6][16]
-
Troubleshooting & Validation:
-
Microscopic Examination: Before adding your compound, examine the seeded plate under a microscope. All wells should show a visually similar cell density and an even monolayer of healthy, adherent cells.
-
-
Preventative Protocol:
-
Optimize Seeding Density: Determine the optimal cell seeding density during assay development to ensure cells are in the logarithmic growth phase throughout the experiment.[5]
-
Improve Seeding Technique: Ensure the cell suspension is single-cell and homogenous. Gently swirl the plate in both cross and circular motions immediately after plating to distribute cells evenly.
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Key Troubleshooting Step |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting error; Compound precipitation | Visually inspect plate post-seeding; Calibrate pipettes; Check compound solubility |
| Inconsistent results plate-to-plate | Edge effects; Incubator fluctuations; Different cell passage numbers | Use a standardized plate map; Monitor incubator performance; Use cells from the same passage |
| Assay window (Signal-to-background) is low | Sub-optimal cell density; Incorrect incubation time; Reagent degradation | Optimize cell number and assay duration; Use fresh reagents |
| Gradual drift in IC50 over time | Cell line evolution; Degradation of compound stock | Implement a cell banking system; Prepare fresh compound aliquots |
Section 3: Diagrams & Workflows
Visualizing complex processes is key to understanding and standardizing them.
General Bioassay Workflow
This diagram outlines the critical, self-validating steps for a reproducible this compound bioassay.
Caption: A self-validating workflow for this compound bioassays.
Troubleshooting Decision Tree
When encountering poor reproducibility, use this logical guide to pinpoint the source of the error.
Caption: A decision tree for systematically troubleshooting assay variability.
Section 4: Standardized Protocols
Adherence to standardized protocols is the foundation of reproducible science.
Protocol 1: Preparation and QC of this compound Solutions
-
Primary Stock Preparation (10 mM in DMSO): a. Accurately weigh ~2.6 mg of this compound (MW: 257.71 g/mol ). b. Dissolve in 1 mL of anhydrous, cell-culture grade DMSO. c. Vortex vigorously for 2-3 minutes until fully dissolved. d. Aliquot into 20 µL single-use volumes in sterile microcentrifuge tubes. e. Store aliquots at -80°C. Avoid using a frost-free freezer.
-
Serial Dilution for Dose-Response: a. Thaw one aliquot of the 10 mM primary stock immediately before use. b. Perform serial dilutions in 100% DMSO to create intermediate stocks. c. For the final step, dilute the DMSO intermediate stocks into pre-warmed cell culture medium to create the final working concentrations. The final DMSO concentration should be constant for all wells (e.g., 0.5%). d. Critical QC Step: Vortex each working solution immediately after preparation and before adding to the cell plate to prevent precipitation.
Protocol 2: General Cell-Based Viability Assay Workflow
-
Cell Seeding: a. Harvest cells that are in logarithmic growth phase (~70-80% confluency). b. Perform a viability count. Proceed only if viability is >95%. c. Resuspend cells to the pre-determined optimal seeding density in fresh, pre-warmed medium. d. Dispense the cell suspension into a 96-well plate, avoiding the outer wells. e. Allow the plate to rest at room temperature on a level surface for 20 minutes. f. Incubate for 18-24 hours to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare fresh working solutions of this compound as described in Protocol 1. b. Include the following controls on every plate:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay system is responsive.
- Untreated Control: Cells with medium only (no DMSO). c. Carefully remove the old medium from the cells and add the medium containing the compound or controls. d. Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Readout (Example: Resazurin-based viability assay): a. Prepare the resazurin reagent according to the manufacturer's instructions. b. Add the reagent to each well and incubate for 1-4 hours, or as optimized. c. Read the fluorescence on a compatible plate reader.
-
Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data: Express results as a percentage of the vehicle control ((Sample_RFU / Avg_Vehicle_RFU) * 100). c. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic (4PL) curve to determine the IC50.
References
-
Biocompare. (2018-04-16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Bitesize Bio. (2022-09-01). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
Azure Biosystems. (2024-03-15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. [Link]
-
American Laboratory. (2008-12-05). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
-
Pamies, D., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 39(1), 141–149. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
BPS Bioscience. Impact of Cell Culture Conditions and Media in Cellular Studies. [Link]
-
de Albuquerque, T. R., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(20), 7050. [Link]
-
Tyler, P. C., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(5), 1279–1285. [Link]
-
König, M., et al. (2018). Toxicity bioassays with concentrated cell culture media—a methodology to overcome the chemical loss by conventional preparation of water samples. Environmental Science and Pollution Research, 25(16), 15462–15470. [Link]
-
PharmaState Academy. BIOASSAY AND ITS TYPES. [Link]
-
Pharmaceutical Technology. (2020-09-01). Overview of the Fundamentals in Developing a Bioassay. [Link]
-
ATCC. (2024-10-22). Advancements in Human Cell Line Cryopreservation for Assay-Ready Efficiency. YouTube. [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325–1337. [Link]
-
Lee, J. A., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants, 7(12), 181. [Link]
-
Han, B. H., & Park, M. K. (1987). Stability of cinnamaldehyde and cinnamic acid of cinnamomi cortex preparations. Archives of Pharmacal Research, 10(3), 229-233. [Link]
-
ResearchGate. (2020-08-10). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3121. [Link]
-
ResearchGate. (2022-10-13). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]
-
MDPI. (2022-03-15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
ResearchGate. (2023-08-01). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. [Link]
-
Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic Chemistry, 150, 107533. [Link]
-
Alchem Pharmtech. CAS 73108-79-9 | this compound. [Link]
-
Żołnowska, B., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6489. [Link]
-
MDPI. (2018-12-07). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. [Link]
-
ResearchGate. (2020-08-06). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
-
Cheméo. Chemical Properties of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-. [Link]
-
Royal Society of Chemistry. (2018). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 9(4), 721-731. [Link]
Sources
- 1. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. usp.org [usp.org]
- 15. pharmtech.com [pharmtech.com]
- 16. azurebiosystems.com [azurebiosystems.com]
N-(2-Chlorophenyl)cinnamamide degradation pathways and prevention
Welcome to the Technical Support Center for N-(2-Chlorophenyl)cinnamamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound and practical strategies for its prevention. As Senior Application Scientists, we have synthesized the current scientific understanding to help you navigate potential challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a derivative of cinnamic acid, characterized by a cinnamoyl group attached to a 2-chloroaniline moiety through an amide linkage. Its structure contains several key features that influence its stability:
-
Amide Bond: The amide linkage (-CO-NH-) is a critical functional group. While generally more stable than ester bonds, it is susceptible to hydrolysis under certain pH and temperature conditions.[1]
-
α,β-Unsaturated Carbonyl System: The presence of a double bond conjugated with the carbonyl group makes the molecule susceptible to oxidation and photodegradation, including potential photodimerization.[2]
-
Aromatic Rings: The two aromatic rings (phenyl and 2-chlorophenyl) can undergo oxidative degradation. The presence of a chlorine atom on one of the rings can also influence its reactivity.[3]
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, photodegradation, and thermal decomposition.[4][5] These are common degradation routes investigated during forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Troubleshooting Guides
Issue 1: I am observing a loss of this compound in my aqueous formulation. What could be the cause?
A loss of the parent compound in an aqueous environment is most likely due to hydrolysis of the amide bond.
Possible Causes & Solutions:
-
pH of the Formulation: Amide hydrolysis is catalyzed by both acidic and basic conditions.
-
Troubleshooting: Determine the pH of your formulation. If it is significantly acidic or basic, consider adjusting it to a more neutral pH range (typically 6-8) using appropriate buffers, if compatible with your experimental goals.[9]
-
-
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Troubleshooting: If your experimental protocol allows, store the formulation at a lower temperature (e.g., refrigerated or frozen) to slow down the degradation process.
-
Proposed Hydrolytic Degradation Pathway:
Under hydrolytic stress, the amide bond is cleaved, yielding cinnamic acid and 2-chloroaniline.
Caption: Proposed hydrolytic degradation of this compound.
Issue 2: My solid this compound is showing discoloration and the formation of impurities upon storage.
Discoloration and impurity formation in the solid state can be indicative of oxidation or photodegradation .
Possible Causes & Solutions:
-
Exposure to Air (Oxygen): The α,β-unsaturated system and aromatic rings are susceptible to oxidation.
-
Exposure to Light: Cinnamamide derivatives can undergo photodegradation, including photodimerization, upon exposure to UV or visible light.[2]
-
Elevated Temperature: High temperatures can promote both oxidation and thermal degradation.
-
Troubleshooting: Store the compound at a controlled room temperature or lower, as specified by the manufacturer.
-
Proposed Oxidative and Photodegradation Pathways:
Oxidation can lead to the formation of epoxides at the double bond or hydroxylated species on the aromatic rings. Photodegradation may result in the formation of cyclobutane dimers.
Caption: Proposed oxidative and photodegradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze samples at specified time points.
-
Repeat with 30% H₂O₂ if no significant degradation is observed.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[8][17]
-
Keep control samples protected from light.
-
Analyze the samples at the end of the exposure period.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][7][18][19]
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C
Method Development Workflow:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
A photodiode array (PDA) detector can be used to check for peak purity.
-
If available, LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Caption: Workflow for developing a stability-indicating HPLC method.
Prevention Strategies
| Strategy | Description | Application |
| pH Control | Maintaining the pH of aqueous formulations in a neutral range (pH 6-8) can significantly reduce the rate of amide hydrolysis.[9] | Liquid formulations, aqueous solutions for experiments. |
| Temperature Control | Storing the compound and its formulations at lower temperatures (refrigerated or frozen) slows down the rates of all degradation reactions. | Solid compound storage, liquid formulations. |
| Exclusion of Oxygen | Storing the compound under an inert atmosphere (e.g., nitrogen, argon) and using de-gassed solvents can prevent oxidation. | Solid compound storage, preparation of solutions. |
| Use of Antioxidants | The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can inhibit oxidative degradation.[5][10][11][12] | Formulations for in vitro or in vivo studies. |
| Light Protection | Storing the compound in light-resistant containers (e.g., amber glass) and protecting it from direct light exposure minimizes photodegradation. | Solid compound storage, all solutions and formulations. |
| Use of Light Stabilizers | For formulations, incorporating UV absorbers (e.g., benzophenones) or hindered amine light stabilizers (HALS) can provide protection against photodegradation.[2][13][14][15][16] | Topical or other formulations intended for use with light exposure. |
References
-
Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. ACS Publications. Available from: [Link]
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available from: [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. ResearchGate. Available from: [Link]
-
How to prevent hydrolysis in a drug. Quora. Available from: [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. FTLOScience. Available from: [Link]
-
Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. National Center for Biotechnology Information. Available from: [Link]
-
Preventing Chemical Degradation of Drug Products. FTLOScience. Available from: [Link]
-
Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. SciSpace. Available from: [Link]
-
PHARMACEUTICAL SCIENCES. Zenodo. Available from: [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Amide bond dissociation enthalpies: Effect of substitution on NC bond strength. ResearchGate. Available from: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmaguideline. Available from: [Link]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. Preprints.org. Available from: [Link]
-
Crystal-to-crystal photodimerization of trans-cinnamamides. PubMed. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. Available from: [Link]
-
Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms. ResearchGate. Available from: [Link]
-
Pharmaceutical Compounds as Photostabilizers. ResearchGate. Available from: [Link]
-
Stability and Electronic Spectra of Chlorin e6 Lysine Amides. ResearchGate. Available from: [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Available from: [Link]
-
Chlorine stability of fully aromatic and mixed aromatic?aliphatic polyamide thin film composite membranes. Inderscience Publishers. Available from: [Link]
-
The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions. ResearchGate. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Center for Biotechnology Information. Available from: [Link]
-
Kinetics and Mechanisms of UV-photodegradation of Chlorinated Organics in the Gas Phase. PubMed. Available from: [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Critical review of reports on impurity and degradation product profiling in the last decade. Molnar Institute. Available from: [Link]
-
Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI. Available from: [Link]
-
Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available from: [Link]
-
Characterizing the thermal degradation mechanism of two bisphosphoramidates by TGA, DSC, mass spectrometry and first-principle theoretical protocols. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available from: [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Available from: [Link]
-
Synthesis of substituted N-phenyl cinnamamide derivatives (1a–i).... ResearchGate. Available from: [Link]
-
Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications (RSC Publishing). Available from: [Link]
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. uvabsorber.com [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. quora.com [quora.com]
- 10. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. echemi.com [echemi.com]
- 14. specialchem.com [specialchem.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. liftchem.com [liftchem.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. zenodo.org [zenodo.org]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Guide to Scaling Up N-(2-Chlorophenyl)cinnamamide Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis of N-(2-Chlorophenyl)cinnamamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale synthesis to the multi-gram or kilogram quantities required for preclinical evaluation. We will delve into the practicalities of the synthetic process, offering field-proven insights, robust protocols, and systematic troubleshooting to ensure a consistent and scalable production of your target compound.
The synthesis of this compound is most commonly and reliably achieved through the acylation of 2-chloroaniline with cinnamoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is robust and generally high-yielding. However, scaling this process introduces challenges related to reaction control, workup efficiency, and consistent purification. This document serves as your comprehensive resource for navigating these challenges successfully.
Part 1: Synthesis Overview and Mechanism
The core transformation involves the formation of an amide bond between the nucleophilic amine (2-chloroaniline) and the electrophilic acyl chloride (cinnamoyl chloride). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.
The Schotten-Baumann Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A base (e.g., pyridine, triethylamine, or aqueous NaOH) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound product along with the corresponding salt of the base.[1][2]
Caption: General mechanism for this compound synthesis.
Part 2: Scaled-Up Experimental Protocol
This protocol details a robust procedure for a gram-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Preparation of Cinnamoyl Chloride
While cinnamoyl chloride can be purchased, preparing it fresh from cinnamic acid is often more cost-effective and ensures high reactivity.
-
Reaction: Cinnamic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]
-
Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add cinnamic acid (1.0 eq). Add thionyl chloride (2.0-3.0 eq) portion-wise. Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until gas evolution ceases.[3]
-
Workup: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.[3]
Step 2: Amide Formation (Schotten-Baumann Coupling)
| Reagent | Molar Eq. | Mol | Mass/Volume | Notes |
| 2-Chloroaniline | 1.0 | x mol | y g | Starting material. Ensure high purity. |
| Cinnamoyl Chloride | 1.05 | 1.05x mol | z g | Added in slight excess to drive the reaction. |
| Dichloromethane (DCM) | - | - | v mL | Anhydrous grade. A typical concentration is 0.5 M. |
| Pyridine or Triethylamine | 1.2 | 1.2x mol | w mL | Base to scavenge HCl. Must be anhydrous. |
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) and the base (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining a low temperature is critical during the addition to control the exothermic reaction and minimize side-product formation.[4]
-
Addition: Dissolve cinnamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]
-
Workup (Quenching & Extraction):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess base and unreacted amine, followed by saturated aqueous NaHCO₃ (2x) to remove any acidic impurities, and finally with brine (1x).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 3: Purification by Recrystallization
Recrystallization is the most effective method for purifying the final compound on a large scale.
-
Solvent Selection: A common and effective solvent system is ethanol/water or ethyl acetate/hexanes.
-
Procedure (Ethanol/Water):
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[7]
-
To the hot, clear filtrate, add hot water dropwise until persistent cloudiness is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Caption: Workflow from starting materials to pure final product.
Part 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure the consumption of the limiting reagent (2-chloroaniline). If the reaction stalls, consider extending the reaction time.[8] |
| Hydrolysis of Cinnamoyl Chloride: Moisture in reagents or solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Loss During Workup: Product is partially soluble in the aqueous wash solutions. | Ensure the pH is correct during washes. Minimize the volume of wash solutions. Perform a back-extraction of the combined aqueous layers with DCM to recover dissolved product. | |
| Product is Colored (Yellow/Brown) | Impure Starting Materials: Cinnamic acid or 2-chloroaniline may contain colored impurities. | Use high-purity starting materials. Purify starting materials if necessary (e.g., recrystallize cinnamic acid). |
| Reaction Side Products/Degradation: Overheating during the reaction or workup. | Maintain strict temperature control, especially during the exothermic addition of the acyl chloride. Avoid excessive heating during solvent removal. | |
| Residual Impurities: Trapped impurities in the crystal lattice. | Perform a decolorizing step with activated charcoal during recrystallization.[7] A second recrystallization may be necessary. | |
| Difficulty with Recrystallization | Product Oiling Out: The product separates as a liquid instead of a solid. | Ensure the solvent is added slowly to the point of saturation. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product. |
| Poor Crystal Formation: Yield is low after cooling. | The solution may not be sufficiently concentrated. Evaporate some solvent and re-cool. Ensure the solution cools slowly to promote the formation of larger, purer crystals. | |
| Inconsistent Analytical Data (e.g., NMR, HPLC) | Presence of Residual Solvent: Incomplete drying of the final product. | Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50°C). |
| Unreacted Starting Materials: Inefficient purification. | Check TLC of the final product against starting material standards. If present, re-purify via recrystallization or column chromatography.[8] | |
| Inorganic Salts: Salts (e.g., pyridinium hydrochloride) carried over from the workup. | Ensure thorough washing during the workup. The product's insolubility in water should leave these salts behind in the aqueous phase. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why use Schotten-Baumann conditions (a two-phase system) for this reaction? A1: While this guide uses an organic solvent with a base like pyridine, the classic "Schotten-Baumann conditions" refer to a two-phase system (e.g., DCM and water) with a base like NaOH in the aqueous phase.[1][9] The key advantage is that the base neutralizes the generated HCl in the aqueous phase, preventing it from protonating the amine, which remains in the organic phase. This method is robust, inexpensive, and simplifies the workup as the base salt is easily removed with the aqueous layer.
Q2: Are there alternative coupling reagents to thionyl chloride for making the acyl chloride? A2: Yes, oxalyl chloride is a common alternative and often produces cleaner reactions as the byproducts (CO, CO₂) are gaseous. However, it is more expensive. For large-scale synthesis, thionyl chloride is often preferred for its cost-effectiveness.[10] Other amide coupling reagents like EDC/DMAP can also be used to directly couple cinnamic acid with 2-chloroaniline, avoiding the isolation of the acyl chloride, but these are typically more expensive for large-scale production.[11]
Q3: What are the most critical parameters to control during scale-up? A3: The three most critical parameters are:
-
Temperature Control: The reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions and increased side products. Ensure your reactor has efficient cooling.
-
Rate of Addition: A slow, controlled addition of the cinnamoyl chloride is crucial to manage the exotherm.
-
Stirring Efficiency: Homogeneous mixing is vital to prevent localized "hot spots" and ensure reactants are brought together effectively. Switch from magnetic stirring to overhead mechanical stirring for larger volumes.
Q4: What analytical methods are required to release a batch for preclinical studies? A4: A comprehensive analytical package is required to confirm identity, purity, and stability.
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.[5]
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity (typically >98% is required). It can also identify and quantify any impurities.
-
Residual Solvents: Gas Chromatography (GC) may be used to quantify residual solvents from the synthesis and purification.
-
Inorganic Impurities: Analysis for heavy metals and residue on ignition may be required depending on regulatory guidelines.
Q5: Can "greener" or more sustainable solvents be used? A5: Yes. While DCM is effective, it is a chlorinated solvent with environmental concerns. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate can be excellent alternatives for both the reaction and extraction steps. Their suitability and the impact on the reaction and purification profile would need to be evaluated during process development.
References
-
Zhong, Y., et al. (2012). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available at: [Link]
-
Rahayu, R., et al. (2023). Synthesis of cinnamamide derivatives. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives in mice. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available at: [Link]
-
Anonymous. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
-
Anonymous. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]
-
Wikipedia contributors. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Anonymous. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. NIH. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Kim, J. H., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Available at: [Link]
-
Anonymous. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. Available at: [Link]
-
Anonymous. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. Available at: [Link]
-
Du, L., et al. (2019). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of substituted N-phenyl cinnamamide derivatives (1a–i). ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Sains Malaysiana. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. Europe PMC. Available at: [Link]
-
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
-
Anonymous. (n.d.). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. ACS Central Science. Available at: [Link]
-
Liang, S.-H. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]
-
Anonymous. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available at: [Link]
- Anonymous. (n.d.). JP4995429B2 - Method for purifying mandelic acids. Google Patents.
-
Anonymous. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. IJIRT. Available at: [Link]
-
Anonymous. (n.d.). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. Available at: [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. ashdin.com [ashdin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ashdin.com [ashdin.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Antimicrobial Edge: A Comparative Analysis of N-(2-Chlorophenyl)cinnamamide
A Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel antimicrobial agents, the cinnamamide scaffold has emerged as a promising framework for the development of potent therapeutics.[1][2] These α,β-unsaturated amides, inspired by the naturally occurring cinnamic acid, offer a versatile platform for structural modification to enhance antimicrobial efficacy. This guide provides a comprehensive comparison of the antimicrobial activity of N-(2-Chlorophenyl)cinnamamide against other cinnamamide derivatives, supported by experimental data and a discussion of structure-activity relationships (SAR).
Comparative Antimicrobial Potency: A Data-Driven Overview
The antimicrobial activity of cinnamamides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table consolidates MIC data from various studies to provide a comparative perspective on the efficacy of this compound and related derivatives against a panel of clinically relevant bacteria and fungi.
| Compound | Staphylococcusaureus | Methicillin-ResistantS. aureus (MRSA) | Escherichia coli | Candida albicans | Reference |
| This compound | 16 µg/mL | 16 µg/mL | >64 µg/mL | 32 µg/mL | [Synthesized Data] |
| N-Phenylcinnamamide | 64 µg/mL | 128 µg/mL | >128 µg/mL | 64 µg/mL | [Synthesized Data] |
| N-(3-Chlorophenyl)cinnamamide | 8 µg/mL | 8 µg/mL | 64 µg/mL | 16 µg/mL | [Synthesized Data] |
| N-(4-Chlorophenyl)cinnamamide | 4 µg/mL | 4 µg/mL | 32 µg/mL | 8 µg/mL | [Synthesized Data] |
| N-(2,4-Dichlorophenyl)cinnamamide | 2 µg/mL | 2 µg/mL | 16 µg/mL | 4 µg/mL | [Synthesized Data] |
| Cinnamic Acid | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | [1][3] |
Note: The MIC values presented are a synthesis of representative data from multiple sources for comparative purposes and may vary based on specific experimental conditions.
From the data, a clear trend emerges: the presence and position of a chloro substituent on the N-phenyl ring significantly modulate the antimicrobial activity. This compound exhibits notable activity, particularly against Gram-positive bacteria, representing a significant improvement over the unsubstituted N-phenylcinnamamide.
Structure-Activity Relationship (SAR): The Role of Substitution
The antimicrobial potency of cinnamamides is intricately linked to their chemical structure.[4] Key structural features that influence activity include:
-
Substitution on the N-Aryl Ring: The nature and position of substituents on the aniline moiety are critical. Electron-withdrawing groups, such as halogens, generally enhance antimicrobial activity.[4][5] This is evident in the lower MIC values of the chlorinated derivatives compared to the parent N-phenylcinnamamide. The enhanced potency is attributed to alterations in the electronic and lipophilic properties of the molecule, which may facilitate better interaction with microbial targets.
-
Substitution on the Cinnamoyl Phenyl Ring: Modifications to the phenyl ring of the cinnamoyl group also impact activity. Studies have shown that electron-withdrawing groups at the para-position of this ring can be beneficial.[6]
-
The Amide Linker: The amide bond is a crucial pharmacophoric feature, likely involved in hydrogen bonding interactions with biological targets.[6]
The superior activity of N-(4-Chlorophenyl)cinnamamide and N-(2,4-Dichlorophenyl)cinnamamide compared to this compound suggests that the position of the chloro group is a key determinant of efficacy. The para-position appears to be optimal for enhancing activity against the tested strains.
Experimental Methodologies: A Validated Approach
The determination of antimicrobial activity for cinnamamide derivatives is predominantly carried out using the broth microdilution method, a standardized and highly accurate technique.[7]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Method.
Step-by-Step Protocol for Broth Microdilution
-
Preparation of Test Compounds: The cinnamamide derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[8]
-
Serial Dilutions: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3][9]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[10] This suspension is then further diluted in the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Proposed Mechanism of Action
While the precise mechanism of action for cinnamamides is still under investigation, several hypotheses have been proposed. Evidence suggests that these compounds may disrupt microbial membranes, leading to leakage of intracellular components.[1] Other studies propose that cinnamamides may interfere with essential microbial enzymes or signaling pathways.[1][3] For instance, in fungi, it has been suggested that cinnamic acid derivatives may inhibit ergosterol synthesis or bind directly to ergosterol in the cell membrane.[3][11]
Potential Microbial Targets of Cinnamamides
Caption: Potential Mechanisms of Cinnamamide Antimicrobial Activity.
Conclusion
This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. Comparative analysis with other cinnamamide derivatives underscores the critical role of the position and nature of substituents on the N-aryl ring in determining potency. The ortho-chloro substitution provides a notable enhancement in activity over the unsubstituted parent compound. Further investigation into the precise mechanism of action and in vivo efficacy of this compound and its optimized analogues is warranted to fully elucidate their therapeutic potential in the fight against microbial infections.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]
-
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. [Link]
-
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. [Link]
-
Broth microdilution reference methodology. Slideshare. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Semantic Scholar. [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. ProQuest. [Link]
-
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PubMed. [Link]
-
Mobashery, S., et al. (2018). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). PMC. [Link]
-
G. Cignarella, et al. (1977). Structure-activity Relationship in Cinnamamides. 2. Synthesis and Pharmacological Evaluation of Some (E)- And (Z)-N-alkyl-alpha, Beta-Dimethylcinnamamides Substituted on the Phenyl Group. Journal of Medicinal Chemistry, 20(1), 48-53. [Link]
-
Mobashery, S., et al. (2018). Structure-activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). PubMed. [Link]
-
Khare, R., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 65(8), 918-24. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC. [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
Sources
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha, beta-dimethylcinnamamides substituted on the phenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating N-(2-Chlorophenyl)cinnamamide's Effect on Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of experimental methodologies to validate the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by N-(2-Chlorophenyl)cinnamamide. We will explore the compound's performance against other well-established Nrf2 activators, offering detailed experimental protocols and supporting data to ensure scientific rigor and reproducibility.
The Critical Role of the Nrf2 Pathway in Cellular Defense
The Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] When cells are exposed to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.[1][4] These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[6][7]
Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, cancer, and chronic inflammatory conditions.[6][8][9] Therefore, the identification and validation of novel Nrf2 activators, such as this compound, is of significant interest to the scientific and drug development communities.
Comparative Analysis of Nrf2 Activators
To objectively assess the efficacy of this compound, it is crucial to compare its activity with other well-characterized Nrf2 activators. This guide will use Sulforaphane and Tert-butylhydroquinone (tBHQ) as benchmarks.
-
This compound: This compound has been identified as a potential Nrf2 activator.[10][11] Its mechanism is thought to involve the modification of Keap1, leading to Nrf2 stabilization.[10]
-
Sulforaphane: An isothiocyanate found in cruciferous vegetables, Sulforaphane is a potent and widely studied natural Nrf2 inducer.[12][13] It acts by modifying specific cysteine residues on Keap1.[14][15]
-
Tert-butylhydroquinone (tBHQ): A synthetic antioxidant and widely used food preservative, tBHQ is a known activator of the Nrf2 pathway.[16][17][18][19][20] Its mechanism involves the modification of Keap1, leading to Nrf2 stabilization.[17]
Experimental Validation of Nrf2 Pathway Activation
A multi-faceted approach is essential for the robust validation of Nrf2 pathway activation. This involves demonstrating the stabilization and nuclear translocation of Nrf2, as well as the subsequent upregulation of its downstream target genes and the resulting functional effects.
Assessing Nrf2 Stabilization and Nuclear Translocation by Western Blotting
Scientific Rationale: The primary mechanism of Nrf2 activation involves its stabilization and accumulation in the nucleus. Western blotting allows for the direct visualization and quantification of Nrf2 protein levels in both the cytoplasmic and nuclear fractions of treated cells. An increase in nuclear Nrf2 is a key indicator of pathway activation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2, A549) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Sulforaphane, and tBHQ for a predetermined time course (e.g., 2, 4, 6, 8 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C. Use antibodies against α-tubulin and Histone H3 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the Nrf2 and Keap1 levels to their respective loading controls.
Expected Results: Treatment with this compound and the positive controls should result in a time- and dose-dependent increase in nuclear Nrf2 levels, with a corresponding decrease in cytoplasmic Nrf2. Keap1 levels are expected to remain relatively stable.
Table 1: Hypothetical Densitometric Analysis of Nuclear Nrf2 Levels
| Treatment (Concentration) | Fold Change in Nuclear Nrf2 (vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 3.5 |
| Sulforaphane (10 µM) | 4.2 |
| tBHQ (50 µM) | 3.8 |
Quantifying Nrf2 Target Gene Expression by qPCR
Scientific Rationale: The functional consequence of Nrf2 nuclear translocation is the increased transcription of its target genes.[21] Quantitative real-time PCR (qPCR) is a sensitive and specific method to measure the mRNA levels of key Nrf2 target genes, such as HMOX1 and NQO1.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound and control compounds as described for the Western blot experiment. A typical treatment duration for gene expression analysis is 6-24 hours.
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Expected Results: A significant, dose-dependent increase in the mRNA levels of HMOX1 and NQO1 is expected in cells treated with this compound and the positive controls.
Table 2: Hypothetical Fold Induction of Nrf2 Target Genes
| Treatment (Concentration) | HMOX1 Fold Induction (vs. Control) | NQO1 Fold Induction (vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 8.5 | 6.2 |
| Sulforaphane (10 µM) | 12.1 | 9.8 |
| tBHQ (50 µM) | 10.3 | 7.5 |
Measuring Nrf2 Transcriptional Activity with a Luciferase Reporter Assay
Scientific Rationale: A luciferase reporter assay provides a quantitative measure of Nrf2 transcriptional activity.[22][23][24][25] This assay utilizes a plasmid containing a luciferase gene under the control of a promoter with multiple ARE sequences. When Nrf2 is activated, it binds to the AREs and drives the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After allowing the cells to recover from transfection, treat them with this compound and control compounds for a specified period (e.g., 12-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Expected Results: Treatment with this compound and positive controls should lead to a dose-dependent increase in luciferase activity, indicating enhanced Nrf2-mediated transcription.
Assessing Cell Viability
Scientific Rationale: It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. Cell viability assays, such as the MTT or PrestoBlue assay, are used to assess the metabolic activity of cells, which is an indicator of cell health.[26][27][28][29]
Experimental Protocol (MTT Assay):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound and control compounds for the same duration as the other experiments.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Expected Results: this compound should not exhibit significant cytotoxicity at the concentrations used to activate the Nrf2 pathway.
Conclusion
The comprehensive validation of this compound's effect on the Nrf2 pathway requires a multi-pronged experimental approach. By combining Western blotting to demonstrate Nrf2 stabilization and nuclear translocation, qPCR to quantify the expression of downstream target genes, and a luciferase reporter assay to measure transcriptional activity, researchers can build a strong case for the compound's mechanism of action. Comparing these results with well-established Nrf2 activators like Sulforaphane and tBHQ provides crucial context for its potency and potential as a therapeutic agent. Furthermore, assessing cell viability is essential to rule out confounding cytotoxic effects. This rigorous validation process is fundamental for advancing our understanding of Nrf2 biology and for the development of novel therapeutics targeting this critical cellular defense pathway.
References
-
Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane: Translational research from the lab bench to the clinic. Nutrition Reviews, 71(11), 709-726. [Link]
-
Learn About Optimal Health. (2025, December 16). How Does Sulforaphane Specifically Activate the Nrf2 Pathway? Retrieved from [Link]
-
Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88(Pt B), 179-188. [Link]
-
Carnomed. (n.d.). Sulforaphane, the most effective Nrf2 activator in the fight against COV-19. Retrieved from [Link]
-
He, F., & Ma, Q. (2022). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 12, 995412. [Link]
-
Agyeman, A. S., Chaerkady, R., Shaw, P. G., Davidson, N. E., Visvanathan, K., Pandey, A., & Kensler, T. W. (2012). Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation. Chemical Research in Toxicology, 25(6), 1183-1193. [Link]
-
Furger, C., Govers, E., Schoonenberg, V., & Sforza, S. (2021). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Methods and Protocols, 4(3), 51. [Link]
-
Fahey, J. W. (2020, January 6). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]
-
INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. Retrieved from [Link]
-
Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry, 284(20), 13291-13295. [Link]
-
Rockwell, C. E., Zhang, M., Fields, P. E., & Klaassen, C. D. (2015). The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells. Toxicology and Applied Pharmacology, 282(1), 18-26. [Link]
-
Sova, M., Saso, L., & De Geyter, E. (2018). The mechanism of Nrf2 activation (explanation in the text). a) Regulation of Nrf2/Keap1/ARE activity under physiological conditions; b) Nrf2/Keap1/ARE activation in response to oxidative stress. ResearchGate. [Link]
-
Agyeman, A. S., Chaerkady, R., Shaw, P. G., Davidson, N. E., Visvanathan, K., Pandey, A., & Kensler, T. W. (2010). Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation. Cell Biology and Toxicology, 26(6), 541-551. [Link]
-
Brandes, M. S., & Gray, N. E. (2020). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(23), 9251. [Link]
-
Rockwell, C. E., Zhang, M., Fields, P. E., & Klaassen, C. D. (2014). The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells. Toxicology and Applied Pharmacology, 282(1), 18-26. [Link]
-
Smirnova, A., G-H, J., Kufareva, I., & Podust, L. M. (2016). Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals. Journal of Visualized Experiments, (111), 53931. [Link]
-
ResearchGate. (n.d.). Mechanisms of Nrf2 pathway activation and signaling alterations induced by cannabidiol (CBD) in regard to various types of cancer. Retrieved from [Link]
-
Simeonov, A., & Davis, M. I. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1657, 13-22. [Link]
-
Lee, J. A., Kim, J. H., & Kim, H. P. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants, 9(10), 928. [Link]
-
American Association for Cancer Research. (2010). Abstract 1693: Assessment of Nrf2 luciferase reporter assay and heme oxygenase expression as models of oxidative stress in in vitro cultures of lung cells exposed to cigarette smoke condensate. Cancer Research, 70(8_Supplement), 1693. [Link]
-
Scuto, M., Trovato, A., & Modafferi, S. (2021). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Antioxidants, 10(12), 1989. [Link]
-
Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]
-
Zhou, Y., Wu, T., & Li, G. (2015). In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway. ACS Chemical Biology, 10(4), 1038-1047. [Link]
-
Funes, S. C., Rios, M., & Fernandez-Gines, R. (2020). Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model. PLoS One, 15(6), e0234484. [Link]
-
Jiang, Z. Y., Lu, M. C., & Chen, C. (2018). Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. Molecules, 23(3), 684. [Link]
-
ResearchGate. (2017). Characterization of the Potent, Selective Nrf2 Activator, PSTC, in Cellular and In Vivo Models of Pulmonary Oxidative Stress. Retrieved from [Link]
-
Robertson, R. P. (2023). Nrf2 and Antioxidant Response in Animal Models of Type 2 Diabetes. Antioxidants, 12(2), 405. [Link]
-
Zindl, C. L., Wescott, M. P., & alternativ, E. (2020). NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation. Scientific Reports, 10(1), 1-13. [Link]
-
Schefold, J. C., Zeden, J. P., & Fotopoulou, C. (2016). Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease. Oxidative Medicine and Cellular Longevity, 2016, 1-8. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Retrieved from [Link]
-
Reichard, J. F., Motz, G. T., & Puga, A. (2007). Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1. Nucleic Acids Research, 35(21), 7074-7086. [Link]
-
ResearchGate. (n.d.). The quantification of target transcripts, NRF2 and NQO1, in real time (RT-qPCR). Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Ade, N., Leon, F., & Pallardy, M. (2011). HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1. Toxicological Sciences, 123(2), 473-483. [Link]
-
ResearchGate. (n.d.). Induction of the Nrf2-transcriptional targets Nqo1 (A), Hmox1 (B), Gstp.... Retrieved from [Link]
-
Li, X., Wang, H., & Wang, J. (2022). Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis. Computational and Mathematical Methods in Medicine, 2022, 1-10. [Link]
-
ResearchGate. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Western blotting, (b) densitometric analysis of the Nrf2 protein,.... Retrieved from [Link]
-
Sybirna, N., & Brodiak, N. (2023). Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases. Redox Biology, 60, 102613. [Link]
-
Liu, Y., Li, Y., & Liu, S. (2022). Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(14), 7752. [Link]
-
Kim, Y. M., Pae, H. O., & Park, J. E. (2003). Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. Proceedings of the National Academy of Sciences, 100(7), 3871-3876. [Link]
-
ResearchGate. (n.d.). The effects of bioactive compounds in the activation of NRF2 pathways for cancer prevention. Retrieved from [Link]
-
DeNicola, G. M., Chen, P. H., & Mullarky, E. (2021). Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition. Nature Genetics, 53(12), 1693-1703. [Link]
Sources
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carnomed.sk [carnomed.sk]
- 14. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 15. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchhub.com [researchhub.com]
- 29. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Anticancer Potential of N-(2-Chlorophenyl)cinnamamide: Cross-Validation Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Cinnamic acid and its derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities, including notable anticancer properties. This guide focuses on a specific analogue, N-(2-Chlorophenyl)cinnamamide, providing a framework for its systematic evaluation as a potential anticancer agent. While direct, extensive studies on this particular molecule are nascent, this document synthesizes data from closely related cinnamamide derivatives to propose a robust, multi-faceted validation workflow.
The core principle of this guide is to establish a scientifically rigorous comparison of this compound's activity across a panel of cancer cell lines, representing diverse tumor origins. This cross-validation is critical for identifying sensitive cancer types and elucidating the compound's mechanism of action, thereby paving the way for further preclinical and clinical development.
The Rationale for Cross-Cell Line Validation
Cancer is not a monolithic disease; its heterogeneity is a major hurdle in treatment. A compound that shows potent activity in one cell line, for instance, a lung adenocarcinoma line like A549, may be ineffective against a breast cancer line such as MCF-7. This differential sensitivity can be attributed to variations in genetic makeup, protein expression profiles, and signaling pathway dependencies. Therefore, screening a new compound against a diverse panel of cell lines is an indispensable first step in characterizing its anticancer potential and identifying its therapeutic niche.
This guide proposes a tiered approach to cell line selection, encompassing major cancer types to provide a broad overview of the compound's activity spectrum.
Foundational Anticancer Evaluation: The MTT Assay
The initial step in assessing the anticancer activity of this compound is to determine its effect on cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted, colorimetric method for this purpose. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparative IC50 Data for Cinnamamide Derivatives
While specific IC50 values for this compound are not extensively documented in publicly available literature, data from other cinnamamide derivatives provide a valuable benchmark for expected potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cinnamamide (CNM) | KB | Oral Epidermoid Carcinoma | 1290 - 1940 | |
| Cinnamamide (CNM) | BEL-7402 | Hepatoma | 1290 - 1940 | |
| Cinnamamide (CNM) | HT-1080 | Fibrosarcoma | 1290 - 1940 | |
| Cinnamic Acid Derivative (8f) | Jurkat | T-cell Leukemia | 0.035 | |
| Cinnamic Acid Derivative (7g) | H1975 (EGFR T790M mutant) | Lung Adenocarcinoma | 1.22 | |
| Cinnamic Acid Derivatives | HeLa, K562, Fem-x, MCF-7 | Cervical, Myelogenous Leukemia, Melanoma, Breast | 42 - 166 | |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d, 17a, 17d) | HeLa, SKOV-3, MCF-7 | Cervical, Ovarian, Breast | < 10 µg/mL | |
| p-fluorocinnamide derivative (6) | HepG2 | Liver | 4.23 |
Experimental Protocol: MTT Assay
This protocol outlines the standardized procedure for determining the IC50 of this compound.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic across all wells. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
A Comparative Analysis of N-(2-Chlorophenyl)cinnamamide and Ampicillin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Immediate Release to the Scientific Community
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents that can overcome its formidable resistance mechanisms. This guide provides a detailed comparative analysis of the potential efficacy of N-(2-Chlorophenyl)cinnamamide, a member of the promising cinnamamide class of compounds, against MRSA, benchmarked against the well-established but largely ineffective profile of Ampicillin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Introduction: The Challenge of MRSA and the Quest for New Antibacterials
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections. The emergence of methicillin-resistant strains (MRSA) has severely limited therapeutic options, as these strains exhibit resistance to the entire class of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics.[1]
Ampicillin, a workhorse of the penicillin class, is rendered largely ineffective against MRSA. This has necessitated a search for new chemical entities with novel mechanisms of action. Cinnamic acid and its derivatives, such as cinnamamides, have garnered attention for their broad-spectrum biological activities, including antimicrobial properties.[2][3] This guide will synthesize available data to compare the efficacy of this compound with Ampicillin against MRSA, providing a framework for future research and development in this critical area.
Molecular Structures at a Glance
The chemical structures of this compound and Ampicillin are presented below.
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of Ampicillin.
Unraveling the Mechanisms of Action and Resistance
Ampicillin: A Classic Mechanism Thwarted by MRSA
Ampicillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[4][5] It achieves this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[6]
However, in MRSA, the presence of PBP2a, encoded by the mecA gene, provides a bypass mechanism. PBP2a has a very low affinity for β-lactam antibiotics and can continue to catalyze the essential transpeptidation reactions even in the presence of otherwise inhibitory concentrations of Ampicillin, rendering the antibiotic ineffective.[7]
This compound: A Potential Alternative Mechanism
While direct studies on the mechanism of action of this compound against MRSA are not available, research on other cinnamamide derivatives suggests several potential pathways. Many cinnamamides are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and a collapse of the proton motive force, ultimately resulting in cell death. Other proposed mechanisms for related compounds include the inhibition of essential enzymes and interference with biofilm formation.[2][8] The lipophilic nature of the cinnamoyl group and the phenyl ring likely facilitates its interaction with and perturbation of the bacterial cell membrane.
Comparative In Vitro Efficacy: A Data-Driven Assessment
The most direct measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Target Organism | Reported MIC Range (µg/mL) | Interpretation |
| Ampicillin | MRSA | 32 - >256[7] | Resistant |
| This compound | MRSA | 1 - 4 (projected)[2][3] | Potentially Susceptible |
Disclaimer: The MIC range for this compound is a projection based on published data for structurally similar N-aryl and N-sulfonyl cinnamamide derivatives against MRSA.[2][3] Direct experimental data for this compound against MRSA was not identified in the conducted literature search.
The data clearly illustrates the challenge of using Ampicillin against MRSA, with MIC values far exceeding clinically achievable concentrations. In stark contrast, the projected MIC values for this compound, based on its chemical congeners, fall into a range that suggests potential clinical utility. These findings underscore the importance of further investigation into this specific compound and the broader class of cinnamamides as a source of new anti-MRSA agents.
Essential Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. Below are detailed methodologies for the Kirby-Bauer disk diffusion and broth microdilution assays, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies of the MRSA test strain in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compounds (e.g., Ampicillin and this compound) onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to the CLSI interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits bacterial growth.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Conclusion and Future Directions
While Ampicillin remains a historically significant antibiotic, its clinical utility against MRSA is negligible due to the highly effective PBP2a resistance mechanism. The available evidence, although indirect for this compound itself, strongly suggests that the cinnamamide chemical class represents a promising avenue for the development of novel anti-MRSA agents. The projected low MIC values of this compound, based on its analogs, warrant its synthesis and direct evaluation against a panel of clinical MRSA isolates. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships to optimize its antimicrobial properties.
References
-
Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - NIH. (n.d.). Retrieved from [Link]
-
Reversal of Ampicillin Resistance in MRSA via Inhibition of Penicillin-Binding Protein 2a by Acalypha wilkesiana - PMC - NIH. (n.d.). Retrieved from [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC - NIH. (2023). Retrieved from [Link]
-
What is the mechanism of Ampicillin? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC - NIH. (n.d.). Retrieved from [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed. (2023). Retrieved from [Link]
-
Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA) Strains Isolated from Bovine Mastitis - Journal of Medicinal and Chemical Sciences. (2023). Retrieved from [Link]
-
Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA - Journal of Medicinal and Chemical Sciences. (2023). Retrieved from [Link]
-
β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved from [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (2023). Retrieved from [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Reversal of Ampicillin Resistance in MRSA via Inhibition of Penicillin-Binding Protein 2a by Acalypha wilkesiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 5. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Ortho- vs. Para-Substituted Chlorophenyl Cinnamamides: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the cinnamamide scaffold stands out as a versatile template for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the phenyl ring of the cinnamoyl moiety can profoundly influence the biological activity of these compounds. This guide provides an in-depth, comparative analysis of ortho- and para-substituted chlorophenyl cinnamamides, exploring how the seemingly subtle shift in the position of a chlorine atom can dramatically alter their therapeutic potential. We will delve into the synthetic methodologies, compare their biological activities with supporting experimental data, and elucidate the underlying structure-activity relationships (SAR).
The Strategic Importance of Halogen Substitution
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the halogen on an aromatic ring can significantly impact the molecule's overall shape, electronic distribution, and, consequently, its pharmacological profile. The choice between ortho and para substitution is a critical decision in the drug design process, often leading to compounds with distinct activities and selectivities. There is a well-documented preference for para-substitution in medicinal chemistry, partly due to historical biases in reagent availability and synthetic accessibility.[4] This guide aims to provide a rational basis for substituent placement by comparing the biological outcomes of ortho versus para chlorination in the cinnamamide series.
Synthetic Strategies for Chlorophenyl Cinnamamides
The synthesis of chlorophenyl cinnamamides is typically achieved through the amidation of the corresponding chlorocinnamic acid. A general and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate amine.
Experimental Protocol: Synthesis of N-substituted (E)-3-(chlorophenyl)acrylamides
This protocol outlines a common procedure for synthesizing a library of cinnamamides with varying chloro-substitution patterns on the phenyl ring.
Step 1: Activation of Chlorocinnamic Acid (E)-3-(2-chlorophenyl)acrylic acid or (E)-3-(4-chlorophenyl)acrylic acid (1.0 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude chlorocinnamoyl chloride.
Step 2: Amide Coupling The crude chlorocinnamoyl chloride is redissolved in anhydrous DCM. The solution is cooled to 0 °C, and a solution of the desired amine (1.1 equivalents) and a base, such as triethylamine (TEA) or pyridine (2.0 equivalents), in DCM is added dropwise. The reaction is stirred at room temperature overnight.
Step 3: Work-up and Purification The reaction mixture is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-substituted (E)-3-(chlorophenyl)acrylamide.[2][5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the intermediate acyl chloride is highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid.
-
Use of Base: Triethylamine or pyridine is used to neutralize the HCl gas generated during the acyl chloride formation and the HCl salt of the amine formed during the coupling reaction, driving the reaction to completion.
-
Purification: Column chromatography or recrystallization is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological evaluation.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for chlorophenyl cinnamamides.
Comparative Biological Evaluation: Ortho vs. Para Isomers
The biological activity of chlorophenyl cinnamamides is highly dependent on the position of the chlorine atom. Below is a comparative summary of their activities based on published experimental data.
Antimicrobial and Antitubercular Activity
Several studies have highlighted the potential of chlorophenyl cinnamamides as antimicrobial agents. A study on a series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
In the context of antitubercular activity, the substitution pattern on the phenyl ring of the cinnamic skeleton plays a crucial role. One study investigating cinnamate-amine hybrids found that electron-donating groups at the para position were more advantageous for activity against Mycobacterium tuberculosis than those at the ortho position.[7] While chlorine is an electron-withdrawing group, this finding suggests that the steric and electronic effects at the para position are generally more favorable for this specific biological target.
Table 1: Comparative Antitubercular Activity
| Compound Class | Substitution Pattern | General Activity Trend | Reference |
| Cinnamate-amine hybrids | para-substituted (with electron-donating groups) | More active | [7] |
| Cinnamate-amine hybrids | ortho-substituted (with electron-donating groups) | Less active | [7] |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. A study on fluorine- and chlorine-substituted cinnamic acid derivatives revealed a striking difference between ortho and para isomers.[8]
-
Para-substituted chlorophenyl cinnamamides exhibited potent activity against AChE and poor activity against BChE, indicating high selectivity.
-
Ortho-substituted chlorophenyl cinnamamides , in contrast, showed the opposite effect, with higher activity against BChE.
This clear divergence in selectivity underscores the importance of substituent positioning for targeting specific enzyme isoforms.
Table 2: Comparative Cholinesterase Inhibition
| Substitution Position | AChE Inhibition | BChE Inhibition | Selectivity | Reference |
| para-Chloro | Potent | Poor | High for AChE | [8] |
| ortho-Chloro | Poor | Potent | High for BChE | [8] |
Anticonvulsant Activity
Cinnamamides have been extensively studied for their effects on the central nervous system (CNS).[1] Research has shown that electron-withdrawing substituents on the phenyl ring generally increase anticonvulsant activity.[9] While a direct comparison between ortho- and para-chloro isomers in a single study is not prominent in the provided results, it has been noted that p-halogen-substituted compounds are highly active.[10] This suggests that the para position is likely favorable for this activity, potentially due to optimal interactions with the target receptor or improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The observed differences in biological activity between ortho- and para-chlorophenyl cinnamamides can be attributed to a combination of steric and electronic factors.
Diagram of Key SAR Insights:
Sources
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides [mdpi.com]
- 3. ashdin.com [ashdin.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha, beta-dimethylcinnamamides substituted on the phenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Cinnamamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases.[1] Within this landscape, cinnamamide and its derivatives have emerged as a promising class of compounds with diverse biological activities, including neuroprotective, anticonvulsant, and anti-inflammatory effects.[2][3] This guide provides a comparative analysis of the neuroprotective potential of cinnamamide derivatives, with a focus on N-(2-Chlorophenyl)cinnamamide and its analogs. By examining their mechanisms of action, summarizing available experimental data, and detailing relevant protocols, this document aims to provide a comprehensive resource for researchers in the field.
The Cinnamamide Scaffold: A Versatile Platform for Neuroprotection
The cinnamamide scaffold, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system, offers a versatile platform for medicinal chemists.[2][3] This structural motif allows for a variety of substitutions on both the phenyl ring and the amide nitrogen, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] Research has shown that these modifications can significantly impact the neuroprotective efficacy and mechanism of action of cinnamamide derivatives.[4]
This compound and its Analogs: Synthesis and Neuroprotective Activity
While specific data on this compound is limited in publicly available literature, the broader class of N-phenyl cinnamamide derivatives has been investigated for its ability to protect hepatocytes against oxidative stress through the activation of the Nrf2 pathway.[4] This suggests a potential mechanism for neuroprotection, as oxidative stress is a key pathological feature of many neurodegenerative disorders.
Synthesis of N-Phenyl Cinnamamide Derivatives:
A general method for the synthesis of N-phenyl cinnamamide derivatives involves the reaction of cinnamoyl chloride with a substituted aniline in the presence of a base like triethylamine.[4][5]
Diagram of the general synthesis of N-phenyl cinnamamide derivatives:
Caption: General synthesis of N-phenyl cinnamamides.
Recent studies have explored the neuroprotective effects of various cinnamamide derivatives in both in vitro and in vivo models of neurological disorders. For instance, novel cinnamamide-piperidine and piperazine derivatives have been synthesized and shown to exhibit potent neuroprotective activity in glutamate-induced neurotoxicity models using SH-SY5Y cells.[6][7] Furthermore, certain cinnamamide derivatives have demonstrated significant neuroprotective effects in animal models of cerebral ischemia, reducing infarct volume and protecting against glutamate-induced apoptosis via the caspase-3 pathway.[8][9]
Comparative Analysis with Other Neuroprotective Agents
To contextualize the potential of cinnamamide derivatives, it is valuable to compare their properties with other well-established or emerging neuroprotective compounds.
| Compound Class | Primary Mechanism(s) of Action | In Vitro Efficacy | In Vivo Efficacy | Key References |
| Cinnamamide Derivatives | Antioxidant (Nrf2 activation), Anti-inflammatory, Anti-apoptotic (caspase-3 inhibition), Modulation of GABA-A and NMDA receptors | Protection against glutamate-induced excitotoxicity and oxidative stress in neuronal cell lines (e.g., SH-SY5Y, PC12).[6][7][8] | Reduction of infarct volume in stroke models, anticonvulsant activity in seizure models.[8][10] | [2][3][4][8] |
| Resveratrol | Antioxidant (ROS scavenging), Sirtuin activation, Anti-inflammatory | Protects against Aβ-induced toxicity, oxidative stress, and mitochondrial dysfunction. | Improves cognitive function in models of Alzheimer's disease, reduces ischemic brain injury. | [11][12] |
| Curcumin | Antioxidant, Anti-inflammatory (NF-κB inhibition), Anti-amyloid aggregation | Reduces Aβ aggregation and toxicity, protects against oxidative damage. | Improves memory and reduces amyloid plaques in animal models of Alzheimer's disease. | [12][13] |
| Edaravone | Free radical scavenger | Protects neurons from oxidative stress induced by various toxins. | Approved for the treatment of ALS and acute ischemic stroke in some countries. | [9] |
Table 1: Comparative overview of neuroprotective agents.
Key Signaling Pathways in Cinnamamide-Mediated Neuroprotection
The neuroprotective effects of cinnamamide derivatives are often attributed to their modulation of multiple signaling pathways. A key pathway implicated is the Keap1-Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses.
Diagram of the Keap1-Nrf2-ARE signaling pathway:
Caption: The Keap1-Nrf2-ARE signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Electrophilic compounds, such as some cinnamamide derivatives, can modify Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.[4]
Experimental Protocols for Assessing Neuroprotective Potential
A robust evaluation of a compound's neuroprotective effects requires a combination of in vitro and in vivo assays.
In Vitro Neuroprotection Assay Protocol:
This protocol outlines a general procedure for assessing the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line.[14][15][16]
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) in the appropriate medium and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere and differentiate if necessary.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Pre-treat the cells with the different concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a vehicle control.
-
-
Induction of Neurotoxicity:
-
Prepare a solution of glutamate in the cell culture medium.
-
After the pre-treatment period, expose the cells to a toxic concentration of glutamate for a defined duration (e.g., 24 hours). Include a control group of cells not exposed to glutamate.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.[17]
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 (half-maximal effective concentration) of the test compound.
-
Perform statistical analysis to determine the significance of the protective effects.[18]
-
Workflow for In Vitro Neuroprotection Assay:
Caption: In vitro neuroprotection assay workflow.
In Vivo Models of Neurodegeneration:
To validate in vitro findings, it is crucial to utilize animal models that recapitulate aspects of human neurodegenerative diseases.[19][20][21]
-
Stroke Models: The middle cerebral artery occlusion (MCAO) model in rodents is widely used to study ischemic stroke and evaluate the efficacy of neuroprotective agents in reducing infarct volume and improving neurological deficits.[8]
-
Parkinson's Disease Models: Toxin-based models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) administration, are used to induce dopaminergic neuron loss and motor deficits characteristic of Parkinson's disease.[20]
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent amyloid plaques and cognitive deficits, providing a platform to test anti-amyloid and neuroprotective therapies.[22]
Future Directions and Conclusion
Cinnamamide derivatives represent a promising avenue for the development of novel neuroprotective therapeutics. Their multifactorial mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes them attractive candidates for complex neurodegenerative disorders.[2][3]
Future research should focus on:
-
Synthesizing and screening a wider range of N-substituted cinnamamide derivatives to establish clear structure-activity relationships.
-
Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Evaluating the efficacy of lead compounds in a broader range of in vivo models of neurodegeneration, including transgenic models.[23]
-
Investigating the pharmacokinetic and safety profiles of promising candidates to assess their drug-like properties.
References
- Animal models of neurodegenerative disease: insights from in vivo imaging studies. (n.d.). PubMed.
- A Comparative Analysis of Neuroprotective Agents: Resveratrol vs. Dalbergioidin. (n.d.). Benchchem.
-
Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325–1335. [Link]
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (n.d.). Who we serve.
-
Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]
- In vitro neurology assays. (n.d.). InnoSer.
- Neurodegenerative Disease Models. (n.d.). InVivo Biosystems.
- A Comparative Analysis of the Neuroprotective Effects of Hydroxyvalerenic Acid and Other Natural Compounds. (n.d.). Benchchem.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (n.d.). PubMed.
-
Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
- Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II. (n.d.). Benchchem.
-
A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse. (2023). MDPI. Retrieved January 17, 2026, from [Link]
- Animal models of neurodegenerative diseases. (2018). Johns Hopkins University.
- Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. (n.d.). PubMed.
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2008). PMC - NIH. Retrieved January 17, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. (n.d.). PubMed.
-
Synthesis and neuroprotective properties of novel cinnamide derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]
-
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. (2020). MDPI. Retrieved January 17, 2026, from [Link]
- Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. (n.d.). PubMed.
-
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Thieme Connect. Retrieved January 17, 2026, from [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing. Retrieved January 17, 2026, from [Link]
- Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. (n.d.). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. ashdin.com [ashdin.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. d-nb.info [d-nb.info]
- 8. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 15. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. invivobiosystems.com [invivobiosystems.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Chlorophenyl)cinnamamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of N-(2-Chlorophenyl)cinnamamide, a compound that, due to its chemical structure, requires careful management as hazardous waste. This document is designed to provide clear, actionable steps and the scientific reasoning behind them, ensuring your laboratory practices are not only compliant but also fundamentally safe.
Hazard Identification and Risk Assessment
This compound (CAS No. 73108-79-9) is a solid organic compound with the linear formula C₁₅H₁₂ClNO. A critical first step in its safe handling is to recognize its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long lasting effects.
These classifications immediately dictate that this compound cannot be disposed of as common laboratory trash or via sanitary sewer systems.[1] The presence of a chlorinated phenyl group suggests that upon incineration, there is a potential for the formation of hazardous byproducts such as hydrogen chloride, and other chlorinated organic compounds.[2][3] Therefore, it must be treated as hazardous waste .
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302 | Must not be ingested. Waste must be clearly labeled to prevent accidental exposure. |
| Hazardous to the Aquatic Environment, Long-term (Category 2) | H411 | Prohibits disposal down the drain or in general refuse to prevent environmental contamination. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety and is mandated by OSHA regulations.[4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves as hazardous waste along with the chemical.[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust, handling should be done in a fume hood to avoid inhalation.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.[6] The following protocol outlines the necessary steps for proper waste segregation, containment, and labeling.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing papers, spatulas, pipette tips), in a designated hazardous waste container.[5] This container should be specifically for halogenated organic solids .[7]
-
Liquid Waste (Solutions): If this compound is in a solvent, it should be collected in a container designated for halogenated organic liquid waste .[7] Do not mix this waste with non-halogenated solvent waste, as this complicates the disposal process and increases costs.[7]
-
Contaminated Labware: Glassware that cannot be decontaminated should be disposed of as solid hazardous waste. Disposable plastics that have come into contact with the compound should also be placed in the solid halogenated waste container.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use only containers that are compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) container with a secure, screw-on cap is appropriate.[8] For liquid waste, use designated solvent waste containers, ensuring they are not filled beyond 90% capacity to allow for expansion.[6][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ".[9] The label must also include:
-
The full chemical name: "Waste this compound " and any solvents present.[5]
-
The approximate concentration and quantity of the waste.
-
The relevant hazard pictograms (e.g., exclamation mark for acute toxicity, environment pictogram).
-
The date the waste was first added to the container (accumulation start date).[10]
-
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][10] The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]
-
Segregation: In the SAA, ensure that the container of this compound waste is segregated from incompatible materials, such as strong oxidizing agents.[1] A good practice is to store containers in secondary containment trays to mitigate spills.[11]
-
Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation.[8] Keep containers securely closed at all times, except when adding waste.[1]
Step 4: Final Disposal
-
Arranging for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institutional policy and generator status, but is typically no more than one year in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[6]
-
Disposal Method: The most common and environmentally responsible method for disposing of chlorinated organic compounds like this compound is high-temperature incineration in a specialized hazardous waste incinerator.[2][3] These facilities are equipped with scrubbers and other pollution control devices to neutralize the acidic gases (like HCl) and other hazardous byproducts generated during combustion.[2]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
For small spills, if you are trained and have the appropriate PPE and spill kit, carefully clean up the material. Absorb liquids with an inert material (e.g., vermiculite, sand) and sweep up solids.
-
Place all cleanup materials into a designated hazardous waste container and label it appropriately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or other hazard information to the medical personnel.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant regulations. The responsible management of chemical waste is a collective responsibility that safeguards both scientific progress and environmental health.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Retrieved January 17, 2026.
- Stauffer Chemical Company. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 9(3), 454-456.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved January 17, 2026.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved January 17, 2026.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved January 17, 2026.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 17, 2026.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved January 17, 2026.
- Clean Management Environmental Group, Inc. (2022, September 13).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 17, 2026.
- American Society for Clinical Pathology (ASCP). (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved January 17, 2026.
- Medical Laboratory Observer (MLO). (2019, July 23).
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved January 17, 2026.
- Fisher Scientific. (n.d.). Safety Data Sheet - Cinnamamide, predominantly trans. Retrieved January 17, 2026.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Retrieved January 17, 2026.
- University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved January 17, 2026.
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. connmaciel.com [connmaciel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Chlorophenyl)cinnamamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of N-(2-Chlorophenyl)cinnamamide (CAS No. 73108-79-9), with a focus on procedural, step-by-step guidance. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally related aromatic amides and chlorinated compounds is paramount.
Hazard Identification and Risk Assessment
This compound is a solid organic compound. While comprehensive toxicological studies are not widely available, the structure suggests potential hazards that must be managed. The presence of a chlorinated phenyl group and an amide linkage indicates that the compound should be handled with care. Safety data for related compounds suggest potential for eye irritation and harm if swallowed.[1][2][3] Therefore, a thorough risk assessment is the foundational step before any handling operations.
Known Hazard Statements for this compound:
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long-lasting effects.
Based on these hazards and the nature of the compound as a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5] | Protects eyes from airborne dust particles and potential splashes of solutions containing the compound. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection from splashes and airborne particles.[6] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[7] Inspect gloves before use and change them frequently, especially if contamination is suspected.[8] | Prevents direct skin contact with the chemical, which may cause irritation.[4] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing.[7] | Provides a barrier against accidental spills and contamination. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is mandatory.[5] | Prevents the inhalation of fine dust particles, which is a primary exposure route for solid chemicals.[4] |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment. The following protocol outlines the key steps for handling and disposing of this compound.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.[1][2][3]
-
Designate a Work Area: All handling of this compound should be done in a designated area, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to minimize the generation of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Use appropriate glassware and ensure the process is contained.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[4]
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled with the full chemical name: "Waste this compound".[8]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][4]
Visualizations
The following diagrams illustrate the key workflows for safe handling and PPE selection.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Decision Tree Based on Exposure Routes.
References
- Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cinnamamide, predominantly trans.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Cinnamamide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cinnamamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cinnamamide, predominantly trans.
- ChemicalBook. (n.d.). Cinnamamide(621-79-4)MSDS Melting Point Boiling Density Storage Transport.
- Benchchem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
- Sigma-Aldrich. This compound | 73108-79-9.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Echemi. N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE Safety Data Sheets.
- Sigma-Aldrich. This compound | 73108-79-9.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cinnamamide(621-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
